Product packaging for 10Z-Vitamin K2-d7(Cat. No.:)

10Z-Vitamin K2-d7

Cat. No.: B1154646
M. Wt: 451.69
Attention: For research use only. Not for human or veterinary use.
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Description

10Z-Vitamin K2-d7 is a high-purity, deuterium-labeled analog of the geometric isomer 10Z-Vitamin K2. This compound is supplied as a certified reference standard and is intended for Research Use Only; it is not for diagnostic or therapeutic use. Deuterated internal standards like this compound are critical in modern bioanalysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. They are used for the precise quantification of native Vitamin K2 and its metabolites in complex biological matrices such as plasma, serum, and tissues. The incorporation of seven deuterium atoms provides a predictable mass shift, enabling accurate correction for analyte loss during sample preparation and ionization suppression in the mass spectrometer, thereby ensuring superior data reliability and reproducibility for pharmacokinetic and metabolic studies. The parent compound, Vitamin K2 (menaquinone), is a fat-soluble vitamin with a critical role in calcium homeostasis and vascular health. Its primary mechanisms of action involve acting as an essential cofactor for the enzyme γ-glutamyl carboxylase, which activates key calcium-binding proteins like Matrix Gla Protein (MGP) and osteocalcin. The carboxylation of MGP is a vital process for inhibiting soft tissue and vascular calcification, while carboxylated osteocalcin is essential for bone mineralization and strength . Research into specific geometric isomers, such as the 10Z configuration, is valuable for understanding structure-activity relationships, metabolic pathways, and the biological activity of different Vitamin K2 forms. Researchers can apply this deuterated standard in various areas, including: • Analytical Method Development: Creating and validating robust LC-MS/MS methods for Vitamin K2 quantification. • Drug Metabolism and Pharmacokinetics (DMPK): Tracing the absorption, distribution, metabolism, and excretion of Vitamin K2 and related compounds. • Nutritional Science: Precisely measuring Vitamin K2 status and bioavailability in clinical and pre-clinical studies.

Properties

Molecular Formula

C₃₁H₃₃D₇O₂

Molecular Weight

451.69

Synonyms

2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7;  10Z-Vitamin K2(20)-d7

Origin of Product

United States

Foundational & Exploratory

10Z-Vitamin K2-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Deuterated cis-Isomer of Menaquinone

Abstract

This technical guide provides a comprehensive overview of 10Z-Vitamin K2-d7, a deuterated, non-biologically active cis-isomer of Vitamin K2. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, the biological significance of Vitamin K2 isomers, relevant signaling pathways, and detailed experimental protocols. While specific data for this compound is limited due to its presumed biological inactivity, this guide consolidates available information on related Vitamin K2 analogs to provide a thorough scientific context.

Introduction to Vitamin K2 and its Isomers

Vitamin K2, a member of the menaquinone family, is a group of fat-soluble vitamins essential for various physiological processes. These molecules share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length of their isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units. The spatial arrangement of the double bonds within this side chain gives rise to geometric isomers, specifically cis (Z) and trans (E) configurations.

The all-trans isomer of Vitamin K2 is the naturally occurring and biologically active form. In contrast, the cis isomers, including the 10Z configuration, are generally considered to be biologically inactive or to possess significantly reduced activity. This is a critical consideration in the synthesis and evaluation of Vitamin K2 compounds for therapeutic or nutritional purposes.

This compound is a synthetically produced, deuterated form of a cis-isomer of menaquinone. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a useful tool in analytical and metabolic studies, particularly for mass spectrometry-based quantification where it can serve as an internal standard.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the scientific literature, its properties can be inferred from data on related menaquinone compounds. The primary utility of this deuterated cis-isomer is likely as a reference standard in analytical chemistry.

Table 1: Representative Physicochemical Properties of Menaquinone-7 (MK-7) Analogs

PropertyValueSource
Molecular Formula (this compound) C₃₁H₃₃D₇O₂Inferred
Molecular Weight (this compound) ~451.69 g/mol Inferred
Appearance (all-trans MK-7) Light yellow microcrystalline powder[1]
Solubility (all-trans MK-7) Soluble in petroleum ether, acetone, and ethyl alcohol[1]

Table 2: Representative Spectroscopic Data for cis and trans Isomers of a Menaquinone Analog (MK-2(II-H₂))

Note: This data is for a related menaquinone and is provided as a representative example of the spectroscopic differences between cis and trans isomers.

Isomer¹H NMR (400 MHz, C₆D₆) δ (ppm)¹³C NMR (101 MHz, C₆D₆) δ (ppm)HRMS (DART, Q-TOF) m/z
trans 8.00-8.07 (m, 2H), 7.0-7.06 (m, 2H), 5.12 (t, J=7.0 Hz, 1H), 3.26 (d, J=7.1 Hz, 2H), 1.98 (s, 3H), 1.72 (s, 3H), 0.83 (d, J=6.6 Hz, 6H)184.97, 184.16, 145.95, 143.18, 137.62, 133.06, 132.66, 126.22, 119.82, 39.34, 32.56, 26.15, 25.98, 22.81, 16.32, 12.58311.2018 [M+H]⁺ (for C₂₁H₂₆O₂)
cis 8.00-8.06 (m, 2H), 7.0-7.06 (m, 2H), 5.06 (t, J=7.0 Hz, 1H), 3.28 (d, J=7.7 Hz, 2H), 1.98 (s, 3H), 1.63 (s, 3H), 0.93 (d, J=6.6 Hz, 6H)184.99, 184.24, 145.97, 143.21, 137.93, 133.09, 132.68, 126.31, 120.31, 40.36, 38.95, 28.35, 28.20, 26.25, 26.08, 23.54, 22.87, 12.62311.2018 [M+H]⁺ (for C₂₁H₂₆O₂)

(Source: Adapted from J. Org. Chem. 2018, 83, 23, 14518–14526)[2]

Biological Significance and Signaling Pathways

The biological activity of Vitamin K2 is intrinsically linked to its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in a variety of proteins, known as Vitamin K-dependent proteins (VKDPs). This modification is crucial for their function, which includes roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.

The Vitamin K Cycle and the Role of GGCX

The activation of VKDPs is dependent on the Vitamin K cycle. In this process, the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide by GGCX, providing the energy for the carboxylation of Glu residues. The Vitamin K epoxide is then recycled back to the active hydroquinone form by the enzyme Vitamin K epoxide reductase (VKOR).

Vitamin K Cycle VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide Oxidation Gla Gla-protein (active) GGCX->Gla Carboxylation VKOR->VK_hydroquinone Reduction Glu Glu-protein (inactive) Glu->GGCX PI3K_AKT_Pathway VK2 Vitamin K2 PI3K PI3K VK2->PI3K Activates AKT AKT PI3K->AKT Activates HIF1a HIF-1α AKT->HIF1a Activates Glycolysis Glycolysis HIF1a->Glycolysis Promotes Metabolic_Stress Metabolic Stress (Glucose Limitation) Glycolysis->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activates Autophagic_Death Autophagic Cell Death AMPK->Autophagic_Death Induces MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Gene_Expression Gene Expression (Survival, Proliferation) Transcription_Factors->Gene_Expression VK2 Vitamin K2 VK2->ERK Modulates HPLC_Workflow Start Start: Sample (e.g., Serum) Spike Spike with Internal Standard (this compound) Start->Spike Extraction Liquid-Liquid Extraction (Ethanol/Hexane) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18/C30 Column) Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

References

An In-depth Technical Guide to 10Z-Vitamin K2-d7: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a member of the menaquinone family, is a vital fat-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The biological activity of Vitamin K2 is intrinsically linked to the stereochemistry of its isoprenoid side chain. This technical guide provides a comprehensive overview of a specific deuterated isomer, 10Z-Vitamin K2-d7, focusing on its chemical structure, properties, and expected biological activity based on current scientific understanding of Vitamin K2 isomers. The "10Z" designation indicates a cis configuration at the tenth carbon of the isoprenoid side chain, a feature with significant implications for its biological function. The "-d7" signifies the presence of seven deuterium atoms, making it a valuable tool for metabolic and pharmacokinetic studies.

Chemical Structure and Properties

This compound is a deuterated form of a cis isomer of menaquinone-4 (MK-4). The core structure consists of a 2-methyl-1,4-naphthoquinone ring with a 20-carbon isoprenoid side chain attached at the 3-position. The side chain contains four isoprene units, with the double bond at the tenth position having a cis (Z) configuration.

The IUPAC name for the non-deuterated form is 2-methyl-3-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione. The "d7" in this compound indicates that seven hydrogen atoms have been replaced by deuterium isotopes, a modification that is particularly useful for mass spectrometry-based quantification and tracer studies in biological systems.

Table 1: Chemical Properties of this compound
PropertyValueSource
Molecular Formula C31H33D7O2[1](--INVALID-LINK--)
Molecular Weight 451.69 g/mol [1](--INVALID-LINK--)
Physical State Oil[2](--INVALID-LINK--)
Synonyms 2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7, 10Z-Vitamin K2(20)-d7[1](--INVALID-LINK--)

Synthesis and Characterization

The synthesis of specific Vitamin K2 isomers, particularly cis isomers, presents a significant chemical challenge. Commercially available Vitamin K2 is often produced through fermentation, which typically yields the biologically active all-trans isomer.[3] Chemical synthesis methods can produce a mixture of cis and trans isomers, necessitating complex purification steps to isolate a specific isomer.[3]

For researchers aiming to synthesize this molecule, a potential strategy would involve the stereoselective construction of the geranylgeranyl side chain with a cis double bond at the C10 position, followed by coupling with a protected menadione derivative. The deuteration could be introduced at various stages, for example, by using deuterated starting materials for the synthesis of the naphthoquinone ring or the isoprenoid side chain.

Characterization of this compound would heavily rely on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the overall structure and, importantly, the cis configuration of the double bond at the C10 position. Specific chemical shifts and coupling constants of the olefinic protons and carbons around the C10-C11 double bond would differentiate it from the trans isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and the incorporation of the seven deuterium atoms. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns that could be used for its quantification in biological matrices.

Biological Activity and Significance of Stereochemistry

The biological activity of Vitamin K2 is critically dependent on the trans configuration of the double bonds in its isoprenoid side chain. The all-trans isomers are the biologically active forms that serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[4][5] This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) in various vitamin K-dependent proteins (VKDPs).

Conversely, cis isomers of Vitamin K2 are generally considered to be biologically inactive or to have significantly reduced activity.[4][5] Studies on cis-phylloquinone (Vitamin K1) have shown it to be a poor substrate for GGCX.[6] A recent study on menaquinone-7 (MK-7) demonstrated that the cis isomer had a slight carboxylative activity, but it was substantially lower than that of the trans isomer.[4]

Therefore, it is highly probable that This compound, being a cis isomer, is biologically inactive or possesses negligible activity as a cofactor for γ-glutamyl carboxylase. Its primary utility for researchers would be as an internal standard for the accurate quantification of the corresponding trans isomer or as a negative control in biological assays to probe the stereospecificity of vitamin K-dependent pathways.

Signaling Pathways of Vitamin K2

Vitamin K2 exerts its biological effects through several key pathways. The most well-established is its role in the carboxylation of VKDPs. Additionally, Vitamin K2 has been shown to influence other signaling pathways, although it is important to note that these have been characterized for the active trans isomers.

The Vitamin K Cycle and γ-Carboxylation

The primary function of Vitamin K2 is to act as a cofactor for γ-glutamyl carboxylase in the endoplasmic reticulum. This process, known as the Vitamin K cycle, is essential for the activation of VKDPs.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum VK_quinone Vitamin K (quinone) VKH2 Vitamin K (hydroquinone) VK_quinone->VKH2 VKOR GGCX γ-Glutamyl Carboxylase VKH2->GGCX VKO Vitamin K (epoxide) VKO->VK_quinone VKOR GGCX->VKO Gla Gla-protein (active) GGCX->Gla VKOR VKOR Glu Glu-protein (inactive) Glu->GGCX

Caption: The Vitamin K cycle, illustrating the carboxylation of vitamin K-dependent proteins.

Other Signaling Pathways

Beyond its role in carboxylation, Vitamin K2 (specifically menaquinones like MK-4) has been reported to modulate other signaling pathways, including:

  • Pregnane X Receptor (PXR): Vitamin K2 can activate PXR, a nuclear receptor that regulates the expression of genes involved in detoxification and metabolism.

  • PI3K/AKT and MAP Kinase Pathways: Some studies suggest that Vitamin K2 can influence cell survival and proliferation through these pathways.

  • NF-κB Signaling: Vitamin K2 has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.

Other_Pathways cluster_1 Cellular Signaling VK2 Vitamin K2 (trans-isomers) PXR PXR Activation VK2->PXR PI3K_AKT PI3K/AKT Pathway VK2->PI3K_AKT MAPK MAP Kinase Pathway VK2->MAPK NFkB NF-κB Inhibition VK2->NFkB Gene_Expression Gene Expression (Detoxification, Metabolism) PXR->Gene_Expression Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Other signaling pathways modulated by the active forms of Vitamin K2.

It is crucial to reiterate that the involvement of Vitamin K2 in these pathways has been established for the biologically active trans isomers. It is unlikely that the 10Z (cis) isomer would have the same effects.

Conclusion

This compound is a deuterated cis isomer of menaquinone-4. While its chemical structure and properties can be defined, its biological significance lies primarily in its expected inactivity. The stereochemistry of the isoprenoid side chain is paramount for the biological function of Vitamin K2, with trans isomers being active and cis isomers being largely inactive. Therefore, this compound serves as an important tool for researchers, not as a bioactive compound, but as a stable, isotopically labeled internal standard for analytical purposes or as a negative control to investigate the stereospecificity of vitamin K-dependent biological processes. Any research or drug development program involving Vitamin K2 must carefully consider the isomeric purity of the material, as the presence of cis isomers can significantly impact the overall biological efficacy.

References

10Z-Vitamin K2-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available scientific and technical information regarding 10Z-Vitamin K2-d7, a deuterated geometric isomer of Vitamin K2. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Data Presentation: Physicochemical Properties

The precise CAS number and molecular weight for this compound are not consistently reported across publicly available sources, indicating its status as a specialized research compound. Below is a summary of the available data for the deuterated and non-deuterated forms of 10Z-Vitamin K2. Researchers are advised to consult the certificate of analysis from their specific supplier for definitive information.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
10Z-Vitamin K2 13728969C₃₁H₄₀O₂444.6Data for the non-deuterated parent compound.
This compound Not consistently availableC₃₁H₃₃D₇O₂451.69Data from one supplier; the location of deuterium atoms is not specified.
6Z,this compound Not availableC₃₁H₃₇D₇O₂~451.691Data from another supplier for a related isomer; note the different number of hydrogen and deuterium atoms.[1]

Experimental Protocols: Isomer Separation

The analysis and purification of specific Vitamin K2 isomers are critical due to the differing biological activities of cis and trans forms. The trans isomers are considered biologically active, while the cis isomers are largely inactive.[2][3] High-performance liquid chromatography (HPLC) is a common technique for separating these isomers.

Representative HPLC Method for Vitamin K2 Isomer Separation

This protocol is a generalized method and may require optimization for the specific analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • C18 or C30 reverse-phase column. C30 columns often provide enhanced shape selectivity for structurally similar isomers.[4]

  • Reagents:

    • Mobile Phase A: Methanol

    • Mobile Phase B: Ethanol or Isopropanol

    • Standard: A reference standard of the specific Vitamin K2 isomer of interest.

  • Procedure:

    • Sample Preparation: Dissolve the Vitamin K2 sample in the mobile phase to a known concentration. Protect the solution from light, as Vitamin K2 is light-sensitive.

    • Chromatographic Conditions:

      • Column: C30 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

      • Mobile Phase: An isocratic or gradient mixture of Methanol and Ethanol. A typical starting point is an isocratic mixture of 90:10 (Methanol:Ethanol).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: Sub-ambient to room temperature (e.g., 15-25°C), as temperature can affect the resolution of cis/trans isomers.[4]

      • Detection: UV detection at approximately 248 nm.

    • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times will differ for the various isomers. The trans isomer typically elutes as the major peak.

    • Quantification: Compare the peak area of the isomer of interest to a standard curve generated from a reference standard of known concentration.

Signaling Pathways and Biological Activity

The primary biological function of Vitamin K2 is its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity.

The geometric configuration of the isoprenoid side chain is critical, with the all-trans isomers being the biologically active forms.[5] Cis isomers of Vitamin K are considered to have little to no biological activity.[2][3]

Below is a diagram illustrating the central role of Vitamin K2 in the carboxylation cycle and its impact on key biological processes.

VitaminK2_Signaling cluster_cycle Vitamin K Cycle cluster_activation Protein Activation cluster_outcomes Biological Outcomes VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) (Active Form) VK_quinone->VK_hydroquinone VKORC1 VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Glu_protein Inactive VKDPs (Glu-proteins) GGCX_node GGCX VK_hydroquinone->GGCX_node VK_epoxide->VK_quinone VKORC1 Gla_protein Active VKDPs (Gla-proteins) Glu_protein->Gla_protein CO2, O2 Coagulation Blood Coagulation Gla_protein->Coagulation Bone Bone Metabolism (Osteocalcin activation) Gla_protein->Bone Vascular Vascular Health (MGP activation) Gla_protein->Vascular GGCX_node->Glu_protein label_trans Note: Only the trans-isomer of Vitamin K2 is biologically active.

Vitamin K2 Carboxylation Cycle and Biological Functions.

Pathway Description:

  • Activation of Vitamin K: Inactive Vitamin K (quinone) is reduced to its active hydroquinone form by the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).

  • Protein Carboxylation: The active Vitamin K hydroquinone acts as a cofactor for γ-glutamyl carboxylase (GGCX). GGCX carboxylates glutamate (Glu) residues on inactive Vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues. This step converts the active Vitamin K hydroquinone to Vitamin K epoxide.

  • Recycling of Vitamin K: VKORC1 then reduces Vitamin K epoxide back to the quinone form, allowing it to re-enter the cycle.

  • Biological Functions of Activated Proteins: The now-activated Gla-proteins can bind calcium and participate in various physiological processes, including:

    • Blood Coagulation: Activation of clotting factors in the liver.

    • Bone Metabolism: Activation of osteocalcin, which is essential for bone mineralization.

    • Vascular Health: Activation of Matrix Gla-protein (MGP), which helps prevent vascular calcification.

The biological significance of the 10Z isomer specifically, as compared to other cis isomers, is not well-documented in publicly available literature. However, based on the established principles of Vitamin K biology, it is presumed to have significantly lower biological activity than its all-trans counterpart.

References

Commercial Suppliers and Technical Guide for 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing well-characterized chemical compounds is a critical starting point for any study. This technical guide provides an in-depth overview of the commercial availability of 10Z-Vitamin K2-d7, a deuterated, cis-isomer of Menaquinone-7 (MK-7). Due to the limited commercial availability and biological study of the specific 10Z isomer, this guide also encompasses the more broadly available deuterated MK-7, highlighting the crucial importance of isomeric purity in research applications.

Understanding Vitamin K2 Isomers: The Significance of "10Z"

Vitamin K2 exists as a series of menaquinones, with MK-7 being of significant biological interest. The side chain of MK-7 contains multiple double bonds, which can exist in either a trans (E) or cis (Z) configuration. The all-trans isomer is considered the most biologically active form. The presence of cis isomers, such as 10Z-Vitamin K2, can arise during synthesis or from exposure to light. For researchers, understanding the precise isomeric composition of their Vitamin K2 standard is paramount, as it can significantly impact experimental outcomes. Deuterated analogs, such as Vitamin K2-d7, are invaluable as internal standards for accurate quantification in complex biological matrices using mass spectrometry.

Commercial Supplier Data for Deuterated Vitamin K2-MK-7

The following table summarizes the available information for commercial suppliers of deuterated Vitamin K2-MK-7. It is important to note that while the user's query specified "this compound," most suppliers offer the all-trans isomer or a mixture of isomers. Researchers should contact the suppliers directly to obtain lot-specific certificates of analysis for detailed information on isomeric purity.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Smolecule 6Z,this compound[1]Not SpecifiedC31H37D7O2~451.691[1]Explicitly lists Z (cis) isomers. The molecular formula and weight appear to correspond to a shorter side chain than MK-7.
Pharmaffiliates Menaquinone 7-d7[2]1233937-31-9[2]C46H57D7O2[2]656.04[2]Synonyms include "(all-E)-...-d7," indicating the trans isomer[2].
Dove Research & Analytics Menaquinone 7-d7[3]1233937-31-9[3]C46H57D7O2[3]656.04[3]Synonyms include "(all-E)-...-d7," suggesting the trans isomer[3].
Santa Cruz Biotechnology Menaquinone 7-d7[4]1233937-31-9[4]C46H57D7O2[4]656.04[4]Isomeric configuration not specified in the product summary. A Certificate of Analysis should be requested for lot-specific data.
MedchemExpress Menaquinone-7-d71233937-31-9C46H57D7O2656.04Labeled as the deuterium-labeled Menaquinone-7.
Hölzel-Diagnostika (distributor for TRC) 6Z-Vitamin K2-d7Not SpecifiedC31H37D7O2451.691Specifies the 6Z isomer. The molecular formula suggests a shorter side chain than MK-7.

Experimental Protocols

Given that this compound is most likely to be used as an internal standard for the quantification of the biologically active all-trans MK-7, the following is a representative experimental protocol for the analysis of Vitamin K2 isomers in a biological matrix by LC-MS/MS.

Protocol: Quantification of Vitamin K2 (MK-7) Isomers in Human Serum using LC-MS/MS with a Deuterated Internal Standard

1. Objective: To accurately quantify the concentration of all-trans-MK-7 and its potential cis isomers in human serum samples. Menaquinone-7-d7 is used as an internal standard (IS) to correct for matrix effects and variations in sample processing.

2. Materials:

  • Human serum samples

  • Menaquinone-7 (all-trans) analytical standard

  • Menaquinone-7-d7 (as IS)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an appropriate column for isomer separation (e.g., C30 column)

3. Sample Preparation (Liquid-Liquid Extraction followed by SPE):

  • Thaw serum samples on ice.

  • To 500 µL of serum in a glass tube, add 20 µL of the Menaquinone-7-d7 internal standard solution (e.g., 100 ng/mL in ethanol). Vortex briefly.

  • Add 2 mL of hexane/2-propanol (3:2, v/v) and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 1 mL of methanol and proceed to Solid Phase Extraction for further cleanup.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water/methanol (1:1, v/v).

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C30 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm). The use of a C30 phase is crucial for providing the shape selectivity needed to resolve cis/trans isomers.

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 80% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • all-trans-MK-7: Precursor ion [M+H]+ → Product ion (specific fragment)

      • Menaquinone-7-d7 (IS): Precursor ion [M+H]+ → Product ion (corresponding fragment)

    • Optimize cone voltage and collision energy for each transition.

5. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of the analyte (all-trans-MK-7 and any observed cis isomers) and the internal standard (Menaquinone-7-d7).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of MK-7 in the serum samples from the calibration curve.

Visualizations

Signaling Pathways of Vitamin K2

Vitamin K2 is known to influence several key signaling pathways that are critical in cellular processes related to bone metabolism, cardiovascular health, and inflammation. The following diagram illustrates the relationship between Vitamin K2 and some of these pathways.

Vitamin_K2_Signaling_Pathways cluster_carboxylation Carboxylation Activity cluster_signaling Signal Transduction Modulation VK2 Vitamin K2 (MK-7) GGCX γ-glutamyl carboxylase (GGCX) VK2->GGCX Cofactor for PI3K_AKT PI3K/AKT Pathway VK2->PI3K_AKT Modulates MAPK MAP Kinase Pathway VK2->MAPK Modulates NFkB NF-κB Pathway VK2->NFkB Inhibits ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC Carboxylates ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) GGCX->ucMGP Carboxylates cOC Carboxylated Osteocalcin (cOC) Bone Bone Mineralization cOC->Bone Promotes cMGP Carboxylated Matrix Gla Protein (cMGP) Vascular Inhibition of Vascular Calcification cMGP->Vascular Promotes CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival MAPK->CellSurvival Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Vitamin K2's dual role as a GGCX cofactor and a signaling modulator.

Experimental Workflow for LC-MS/MS Analysis

The logical flow of the experimental protocol for quantifying Vitamin K2 using a deuterated internal standard is depicted below. This workflow highlights the key stages from sample collection to data analysis.

LCMS_Workflow Sample Serum Sample Collection Spike Spike with Menaquinone-7-d7 (IS) Sample->Spike Extract Liquid-Liquid Extraction (Hexane/2-Propanol) Spike->Extract Dry1 Evaporate to Dryness (N2) Extract->Dry1 SPE Solid Phase Extraction (SPE) Cleanup Dry1->SPE Dry2 Evaporate to Dryness (N2) SPE->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute LCMS LC-MS/MS Analysis (C30 Column, MRM Mode) Reconstitute->LCMS Data Data Processing: Peak Integration & Area Ratio Calculation LCMS->Data Quantify Quantification using Calibration Curve Data->Quantify

References

Isotopic Labeling of Vitamin K2 for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of molecules known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Its involvement in bone metabolism, cardiovascular health, and cellular energy pathways has garnered significant interest in the scientific community. To elucidate the complex pharmacokinetics, tissue distribution, and metabolic fate of vitamin K2, isotopic labeling has emerged as a powerful tool. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis involved in the use of isotopically labeled vitamin K2 for metabolic research.

Synthesis of Isotopically Labeled Vitamin K2

The synthesis of isotopically labeled vitamin K2, such as menaquinone-4 (MK-4) and menaquinone-7 (MK-7), is a critical first step in metabolic studies. While commercially available labeled compounds exist, understanding the synthetic strategies is essential for customized research needs.

Biosynthesis:

One approach to producing labeled vitamin K2, particularly MK-7, is through fermentation using bacteria like Bacillus subtilis. By providing isotopically labeled precursors in the fermentation medium, such as ¹³C-glucose, the bacteria can incorporate the stable isotope into the menaquinone structure. This method is particularly useful for producing uniformly labeled molecules.[1]

Chemical Synthesis:

Chemical synthesis offers greater control over the position and extent of labeling. General strategies for synthesizing the menaquinone side chain and attaching it to the naphthoquinone ring have been described. For instance, a "1+6" convergent strategy for MK-7 synthesis involves the condensation of a menadione monoprenyl derivative with a hexaprenyl bromide fragment.[2]

While detailed, publicly available protocols for the specific isotopic labeling of the entire vitamin K2 molecule are limited, the principles of organic synthesis allow for the incorporation of isotopes at various positions. For example, ¹³C-labeled methyl iodide can be used to introduce a ¹³C-label at the methyl group of the naphthoquinone ring. Similarly, deuterium or ¹³C can be incorporated into the isoprenoid side chain during its synthesis. Commercially, ¹³C-labeled MK-4 and MK-7 are available, indicating the feasibility of these synthetic routes.[3][4]

Experimental Protocols for Metabolic Studies

Metabolic studies using isotopically labeled vitamin K2 typically involve in vivo administration to animal models or humans, followed by the collection and analysis of biological samples.

Animal Studies (Rodents)

1. Administration of Labeled Vitamin K2:

  • Route of Administration: Oral gavage is a common and precise method for administering a defined dose of the labeled compound.[5][6]

  • Vehicle: The labeled vitamin K2, being fat-soluble, should be dissolved in a suitable vehicle, such as a vegetable oil (e.g., corn oil, olive oil), to ensure proper absorption.

  • Dosage: The dosage will depend on the specific research question and the sensitivity of the analytical method. Dosages in rodent studies have ranged from micrograms to milligrams per kilogram of body weight.[7][8]

2. Sample Collection:

  • Blood: Serial blood samples can be collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine the pharmacokinetic profile. Blood is typically collected into tubes containing an anticoagulant like EDTA, and plasma is separated by centrifugation.[6]

  • Tissues: At the end of the study, animals are euthanized, and various tissues of interest (e.g., liver, kidney, brain, bone, adipose tissue) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to halt metabolic activity.[6][7] Tissues should be stored at -80°C until analysis.

Human Studies

Human studies with stable isotopes follow similar principles but with stricter ethical guidelines and less invasive sampling.

  • Administration: Labeled vitamin K2 is typically administered orally in a capsule with a standardized meal containing a certain amount of fat to promote absorption.[9]

  • Sample Collection: Primarily involves the collection of serial blood samples to monitor plasma concentrations of the labeled compound and its metabolites. Urine samples can also be collected to assess excretion.

Sample Preparation for Analysis

Proper sample preparation is crucial for accurate quantification of labeled vitamin K2 and its metabolites from complex biological matrices.

1. Plasma/Serum:

  • Liquid-Liquid Extraction (LLE): A common method involves protein precipitation with a solvent like ethanol or acetonitrile, followed by extraction of the lipid-soluble vitamins into an organic solvent such as hexane.[10]

  • Solid-Phase Extraction (SPE): SPE can be used for further cleanup of the extract to remove interfering substances.[10]

2. Tissues:

  • Homogenization: Frozen tissues are homogenized in a suitable buffer.

  • Lipid Extraction: The lipids, including vitamin K2, are extracted from the homogenate using a solvent system like chloroform/methanol or hexane/isopropanol.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of isotopically labeled compounds.

  • Chromatography: Reversed-phase HPLC is typically used to separate the different forms of vitamin K and their metabolites. A C18 or biphenyl column is often employed with a mobile phase gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.[8][11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled forms of vitamin K2. The mass shift due to the isotopic label allows for their distinct detection.

Quantitative Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from metabolic studies using isotopically labeled vitamin K2. Note: The following tables are illustrative examples based on typical findings in vitamin K metabolic studies, as comprehensive datasets for isotopically labeled vitamin K2 are not widely available in the public domain.

Table 1: Illustrative Pharmacokinetic Parameters of Labeled Vitamin K2 in Plasma

ParameterMK-4-d7MK-7-¹³C6
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC (ng·h/mL) ValueValue
Half-life (t½) (h) ValueValue

Table 2: Illustrative Tissue Distribution of Labeled Vitamin K2 (ng/g tissue) at 24 hours post-administration

TissueMK-4-d7MK-7-¹³C6
Liver ValueValue
Kidney ValueValue
Brain ValueValue
Bone (Femur) ValueValue
Adipose Tissue ValueValue
Spleen ValueValue
Testis ValueValue

Visualization of Metabolic Pathways and Workflows

Vitamin K Cycle

The vitamin K cycle is a fundamental pathway in which vitamin K acts as a cofactor for the gamma-carboxylation of vitamin K-dependent proteins.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKORC1 VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Gla Protein-Gla VK_hydroquinone->Gla VK_epoxide->VK_quinone VKORC1 Glu Protein-Glu Glu->Gla CO₂, O₂ K1_to_MK4_Conversion Dietary_K1 Dietary Vitamin K1 (Phylloquinone) Intestine Intestine Dietary_K1->Intestine Oral Administration Menadione Menadione (Intermediate) Intestine->Menadione Side-chain cleavage Tissues Extrahepatic Tissues (e.g., Brain, Bone, Kidney) Menadione->Tissues Transport MK4 Menaquinone-4 (MK-4) Tissues->MK4 Prenylation (UBIAD1) GGPP Geranylgeranyl pyrophosphate GGPP->Tissues Experimental_Workflow start Start: Acclimatize Rodents administer Administer Labeled Vitamin K2 (Oral Gavage) start->administer collect_blood Serial Blood Collection (Pharmacokinetics) administer->collect_blood euthanize Euthanize and Collect Tissues collect_blood->euthanize process_samples Sample Preparation (Extraction & Cleanup) euthanize->process_samples analyze LC-MS/MS Analysis process_samples->analyze data_analysis Data Analysis (Pharmacokinetics & Tissue Distribution) analyze->data_analysis end End: Report Findings data_analysis->end

References

The Role of Vitamin K2 in Bone and Cardiovascular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin K, a fat-soluble vitamin, is a family of compounds essential for various physiological processes. The primary forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2).[1][2] While vitamin K1 is predominantly involved in hepatic coagulation factor synthesis, vitamin K2 plays a crucial extrahepatic role, particularly in the regulation of calcium homeostasis.[1] This guide provides an in-depth technical overview of the molecular mechanisms through which vitamin K2 influences bone and cardiovascular health, targeting researchers and drug development professionals. The core of vitamin K2's function lies in its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which post-translationally modifies specific proteins, enabling them to bind calcium and execute their biological functions.[3][4][5]

Molecular Mechanism: The Vitamin K Cycle and γ-Carboxylation

The biological activity of vitamin K2 is dependent on the Vitamin K cycle, a cellular pathway that facilitates the activation of Vitamin K-dependent proteins (VKDPs).

  • Activation: Vitamin K, in its quinone form, is reduced to its biologically active hydroquinone form (KH2) by a reductase enzyme.

  • Cofactor Role: KH2 serves as a cofactor for γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to specific glutamic acid (Glu) residues on VKDPs.[6]

  • Conversion to Gla: This reaction converts Glu residues into γ-carboxyglutamic acid (Gla) residues. The presence of these Gla residues is critical, as they confer a negative charge that allows the proteins to bind positively charged calcium ions (Ca2+).[2][7]

  • Regeneration: During the carboxylation reaction, KH2 is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, allowing the cycle to continue.[6]

This carboxylation is the fundamental mechanism by which vitamin K2 activates proteins central to bone and cardiovascular health.

Caption: The Vitamin K cycle and protein carboxylation pathway.

I. The Role of Vitamin K2 in Bone Health

Vitamin K2 is integral to bone metabolism through its activation of osteocalcin, a protein synthesized by osteoblasts.[1][3][8]

Mechanism of Action

Carboxylated osteocalcin (cOC) possesses a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone.[2][9] By binding to the bone matrix, cOC plays a direct role in bone mineralization, contributing to bone strength and structure.[4] In a state of vitamin K2 deficiency, osteocalcin remains largely uncarboxylated (ucOC). This inactive form is unable to bind to the bone matrix, leading to impaired calcium utilization and potentially weaker bone structure.[4][10] Consequently, the ratio of serum cOC to ucOC is often used as a biomarker for vitamin K status and bone metabolism.[11]

Vitamin_K2_Bone_Health cluster_Osteoblast Osteoblast cluster_BoneMatrix Bone Matrix K2_node Vitamin K2 (MK-7) GGCX_node GGCX Enzyme K2_node->GGCX_node Activates ucOC_node Inactive Osteocalcin (ucOC) GGCX_node->ucOC_node Carboxylates cOC_node Active Osteocalcin (cOC) ucOC_node->cOC_node Calcium_node Calcium Ions (Ca2+) cOC_node->Calcium_node Binds Bone_node Hydroxyapatite Mineralization_node Bone Mineralization & Strength Bone_node->Mineralization_node Leads to Calcium_node->Bone_node Integrates into

Caption: Vitamin K2-mediated activation of osteocalcin for bone mineralization.

Quantitative Data from Clinical Trials

The effects of vitamin K2 supplementation on bone health have been investigated in numerous randomized controlled trials (RCTs), with a primary focus on postmenopausal women, a group at high risk for osteoporosis.

Study / Meta-analysisParticipant GroupIntervention (Form, Daily Dose)DurationKey Quantitative Outcomes
Meta-analysis (Ma et al., 2022)[9]6,425 postmenopausal women (16 RCTs)Vitamin K2 (various doses)VariedLumbar Spine BMD: Significant improvement (p=0.006). Fracture Incidence: Significant reduction after excluding one heterogeneous study (RR=0.38).
RCT (Knapen et al., 2013)[12]244 healthy postmenopausal womenMK-7 (180 µg)3 YearsBone Mineral Density: Significantly improved compared to placebo. Bone Strength: Significantly improved.
RCT (Zhang et al., 2020)[11]311 middle-aged and elderly ChineseMK-7 (90 µg)1 YearFemoral Neck Bone Loss: Significantly lower in postmenopausal women vs. placebo (p=0.006). cOC/ucOC Ratio: Significantly increased in intervention groups (p<0.001).
Japanese Studies (Review)[3]Postmenopausal women with osteoporosisMK-4 (45 mg)VariedFracture Risk: Showed a reduction. Bone Mineral Density: Showed improvement.

Experimental Protocols

  • Bone Mineral Density (BMD) Measurement:

    • Method: Dual-Energy X-ray Absorptiometry (DXA) is the standard technique used in clinical trials to measure BMD at critical sites like the lumbar spine, femoral neck, and total hip.[13][14]

    • Protocol: Patients are positioned on a DXA table, and a scanner passes over the target skeletal sites. The machine emits two X-ray beams with different energy levels. The amount of X-ray that passes through the bone is measured by a detector, allowing for the calculation of bone mineral content. Results are typically reported as g/cm² and compared to reference populations (T-scores and Z-scores).

  • Analysis of Osteocalcin Carboxylation Status:

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify the levels of carboxylated osteocalcin (cOC) and uncarboxylated osteocalcin (ucOC) in serum or plasma.[15][16]

    • Protocol: The assay utilizes specific antibodies that recognize either the carboxylated or uncarboxylated form of osteocalcin. A blood sample is collected and centrifuged to obtain serum. The serum is then added to microplate wells coated with a capture antibody. A secondary, enzyme-linked detection antibody is added, followed by a substrate that produces a colorimetric or fluorescent signal. The intensity of the signal is proportional to the concentration of the target protein (cOC or ucOC), which is determined by comparison to a standard curve.

II. The Role of Vitamin K2 in Cardiovascular Health

Vitamin K2's cardiovascular benefits stem from its activation of Matrix Gla Protein (MGP), a powerful inhibitor of vascular calcification.[17][18]

Mechanism of Action

MGP is produced by vascular smooth muscle cells (VSMCs) and chondrocytes in the arterial wall.[8] For MGP to function, it must be carboxylated in a vitamin K2-dependent manner.[17] Active, carboxylated MGP binds to calcium crystals, directly inhibiting their formation and deposition within the arterial intima and media.[7][8][19] A deficiency in vitamin K2 leads to an accumulation of inactive, uncarboxylated MGP (ucMGP). This inactive form cannot prevent calcium deposition, contributing to the progression of vascular calcification, arterial stiffness, and an increased risk of cardiovascular events.[17][20] The level of dephosphorylated-uncarboxylated MGP (dp-ucMGP) in circulation is a sensitive biomarker for vitamin K deficiency and is associated with the severity of vascular calcification.[21][22]

Vitamin_K2_CV_Health cluster_VSMC Vascular Smooth Muscle Cell cluster_ArteryWall Arterial Wall K2_node Vitamin K2 (MK-7) GGCX_node GGCX Enzyme K2_node->GGCX_node Activates ucMGP_node Inactive MGP (ucMGP) GGCX_node->ucMGP_node Carboxylates cMGP_node Active MGP (cMGP) ucMGP_node->cMGP_node Calcium_node Calcium Crystal Deposition cMGP_node->Calcium_node Inhibits Healthy_Artery_node Flexible, Healthy Artery Calcium_node->Healthy_Artery_node Prevents

Caption: Vitamin K2-mediated activation of MGP to inhibit vascular calcification.

Quantitative Data from Clinical & Observational Studies

StudyParticipant GroupIntervention / ObservationDurationKey Quantitative Outcomes
Rotterdam Study[8]4,807 men and women (≥55 years)High dietary K2 intake (>32 µ g/day )7-10 YearsAortic Calcification: 50% reduction in risk. CHD Mortality: 50% reduction in risk. All-cause Mortality: 25% reduction in risk.
Prospect-EPIC Study[23]16,057 women (49-70 years)Dietary K2 intake~8 YearsCHD Incidence: 9% reduction for every 10 µ g/day increase in K2 intake.
RCT (Knapen et al., 2015)[21]244 healthy postmenopausal womenMK-7 (180 µ g/day )3 YearsArterial Stiffness: Significantly decreased pulse wave velocity (PWV) compared to placebo. dp-ucMGP: 50% decrease, indicating improved K2 status.
AVADEC study (subgroup)[24]High-risk patients (CAC score ≥ 400)MK-7 (720 µ g/day ) + Vitamin D2 YearsCoronary Artery Calcification (CAC): Significantly slowed the progression of CAC score.

Experimental Protocols

  • Coronary Artery Calcification (CAC) Assessment:

    • Method: Multi-detector Computed Tomography (MDCT) is used to non-invasively quantify the amount of calcified plaque in the coronary arteries.

    • Protocol: The patient undergoes a cardiac CT scan without contrast media. The scanner acquires cross-sectional images of the heart. Specialized software identifies and quantifies areas of calcification based on a Hounsfield unit threshold (>130 HU). The Agatston scoring system is then used to calculate a total CAC score, which correlates with the overall atherosclerotic plaque burden.

  • Arterial Stiffness Measurement:

    • Method: Carotid-femoral pulse wave velocity (cfPWV) is the gold-standard measurement for assessing central arterial stiffness.

    • Protocol: Pressure waveforms are recorded non-invasively at the carotid and femoral arteries using applanation tonometry. The time delay (Δt) for the pressure wave to travel the distance (D) between these two points is measured. The PWV is calculated as PWV = D / Δt. A higher PWV indicates greater arterial stiffness.

  • Analysis of MGP Activation Status:

    • Method: Specific immunoassays, such as ELISAs, are designed to measure circulating levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP).

    • Protocol: Similar to osteocalcin assays, this involves collecting a blood sample and using a dual-antibody sandwich ELISA. The assay employs two antibodies specific to the dp-ucMGP conformation, providing a highly sensitive measure of vitamin K status in the vasculature.

Experimental_Workflow cluster_Sample Sample Collection & Processing cluster_Analysis Biomarker Analysis start Patient Blood Draw (Venipuncture) centrifuge Centrifugation start->centrifuge serum Serum/Plasma Separation centrifuge->serum elisa ELISA Assay serum->elisa Sample Input ucoc Quantify ucOC (Bone Health Marker) elisa->ucoc dpucmgp Quantify dp-ucMGP (CV Health Marker) elisa->dpucmgp report1 Report K Status (Bone) ucoc->report1 Data Output report2 Report K Status (Vasculature) dpucmgp->report2 Data Output

Caption: General experimental workflow for assessing Vitamin K2 status.

Vitamin K2 is a critical nutrient for the proper regulation of calcium in the human body. Through the γ-carboxylation of osteocalcin and Matrix Gla Protein, it performs a dual function: promoting the deposition of calcium into the bone matrix and preventing its pathological accumulation in the vasculature.[1] The evidence from observational and randomized controlled trials strongly supports the role of vitamin K2 in maintaining both skeletal integrity and cardiovascular health.[12][17][21] For researchers and drug development professionals, the modulation of the vitamin K cycle and the activity of VKDPs represent promising therapeutic targets for age-related degenerative conditions such as osteoporosis and atherosclerosis. Further large-scale clinical trials are necessary to establish specific dosage recommendations for different menaquinone forms and to fully elucidate their potential in preventing and treating these widespread diseases.[20][21]

References

An In-depth Technical Guide to Natural vs. Synthetic Vitamin K2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of compounds known as menaquinones (MKs), is a fat-soluble vitamin essential for various physiological processes.[1][2] Its primary role is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[1][3][4] This carboxylation is critical for the biological activity of VKDPs involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][4][5][6]

The two most studied forms of vitamin K2 are menaquinone-4 (MK-4) and menaquinone-7 (MK-7).[1] While MK-4 is synthesized in animal tissues from vitamin K1, MK-7 is predominantly produced by bacteria during fermentation.[1][7] The growing interest in vitamin K2 for therapeutic applications has led to the development of both natural (fermentation-derived) and synthetic forms of MK-7. This guide provides a detailed technical comparison of these sources, focusing on their chemical properties, bioavailability, and biological efficacy to inform research and drug development.

Sources and Forms of Vitamin K2

Vitamin K2 encompasses a series of vitamers with a common 2-methyl-1,4-naphthoquinone ring but differing in the length of the isoprenoid side chain.[1]

Natural Sources

Natural vitamin K2 is primarily a product of bacterial synthesis.[7][8]

  • Menaquinone-7 (MK-7): The richest natural source of MK-7 is natto, a traditional Japanese food made from fermented soybeans, which contains high concentrations of all-trans MK-7.[1][9][[“]] Other fermented foods like certain cheeses and curd also contain various menaquinones, including MK-8 and MK-9.[1][8][[“]]

  • Menaquinone-4 (MK-4): This form is found in animal products such as meat, dairy, and eggs.[1][9] It is synthesized by animal tissues from phylloquinone (vitamin K1).[1]

The Western diet is generally low in vitamin K2, making it difficult to achieve optimal intake from food alone.[8][9]

Food SourcePredominant FormTypical Concentration (μ g/100g )
Natto (fermented soybeans)MK-7~1000
Goose Liver PâtéMK-4~369
Hard CheesesMK-8, MK-947-87
Soft CheesesMK-8, MK-935-55
Egg Yolk (pastured)MK-4~32
Butter (grass-fed)MK-4~15
Chicken LiverMK-4~13
SauerkrautMK-7~5

Table 1: Approximate Vitamin K2 Content in Various Food Sources. Data compiled from multiple sources.

Synthetic Sources

The increasing demand for vitamin K2, particularly MK-7, for supplementation and pharmaceutical use has driven the development of chemical synthesis methods.[11][12] A key challenge in synthetic production is achieving a high isomeric purity.

  • Isomeric Purity: Vitamin K2 exists as cis and trans isomers. The all-trans form is the biologically active configuration.[11][12] Natural fermentation processes, such as those using Bacillus subtilis for natto, yield almost exclusively the all-trans MK-7 isomer (over 99% purity).[11][12]

  • Synthesis Processes: Chemical synthesis can produce a mixture of cis and trans isomers.[11][12] While modern synthetic methods have improved, the final product may contain a higher proportion of the inactive cis isomers compared to natural fermentation products.[11][12] A convergent synthesis strategy has been developed to produce high-purity (99.9%) all-trans MK-7 on a large scale.[13]

The presence of cis-isomers in synthetic preparations is a critical consideration for drug development, as they are biologically inactive and their long-term effects are not well-characterized.

Comparative Analysis: Natural vs. Synthetic Vitamin K2

The primary distinction between high-quality natural and synthetic vitamin K2 supplements lies in the isomeric purity of MK-7, which directly impacts bioavailability and efficacy.

Bioavailability and Pharmacokinetics

Studies have shown that MK-7 has a significantly longer half-life and better bioavailability compared to MK-4. When comparing natural (all-trans) and synthetic MK-7, bioequivalence has been demonstrated in studies where the synthetic form has high isomeric purity.[14]

A study comparing a highly pure synthetic all-trans MK-7 with a fermentation-derived MK-7 found them to be bioequivalent.[14] The 90% confidence interval for the ratio of the area under the curve (AUC) from 0-72 hours was 83-111%, indicating similar absorption and bioavailability.[14]

However, the formulation can significantly affect absorption. The absorption of MK-7 from tablets is slower (time-to-peak of 6 hours) compared to oil-based capsules (2-4 hours).[15] Furthermore, preparing MK-7 as an oil-water emulsion can significantly improve its bioavailability compared to a simple powder suspension.[16][17]

ParameterNatural MK-7 (Fermentation)Synthetic MK-7 (High Purity)Synthetic MK-7 (Lower Purity)
Isomeric Form >99% all-trans>99% all-transMixture of cis and trans
Bioavailability HighHigh, bioequivalent to naturalPotentially lower due to inactive cis-isomers
Half-life Long (~60-72 hours)Long (~60-72 hours)Not well-characterized for cis-isomers

Table 2: Comparative Pharmacokinetics of Natural vs. Synthetic MK-7.

Efficacy and Biological Activity

The biological efficacy of vitamin K2 is dependent on its ability to act as a cofactor for γ-glutamyl carboxylase. Only the trans isomer of MK-7 is biologically active.[11][12] Therefore, the efficacy of a synthetic product is directly related to its percentage of the all-trans isomer.

Studies have shown that supplementation with all-trans MK-7, regardless of its source (natural or high-purity synthetic), effectively increases the carboxylation of vitamin K-dependent proteins. For instance, daily intake of 180 µg of synthetic MK-7 for 43 days resulted in a significant increase in carboxylated osteocalcin (cOC) and a reduction in undercarboxylated osteocalcin (ucOC), indicating increased vitamin K activity.[14]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for vitamin K2 is its role in the Vitamin K carboxylation cycle.[3][4] This cycle is crucial for the activation of VKDPs.

The Vitamin K Carboxylation Cycle

The cycle occurs in the endoplasmic reticulum and involves the following key steps:

  • Reduction: Vitamin K quinone is reduced to its active form, vitamin K hydroquinone, by the enzyme vitamin K epoxide reductase (VKOR).[5][18]

  • Carboxylation: The γ-glutamyl carboxylase enzyme uses vitamin K hydroquinone as a cofactor to convert glutamate residues on VKDPs to γ-carboxyglutamate residues.[4][5][18] In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide.[5][18]

  • Recycling: VKOR reduces vitamin K epoxide back to vitamin K quinone, completing the cycle and allowing the vitamin to be reused.[4][5]

G K_quinone Vitamin K (Quinone) VKOR VKORC1 K_quinone->VKOR Reduction K_hydroquinone Vitamin K (Hydroquinone - Active) GGCX γ-glutamyl carboxylase K_hydroquinone->GGCX K_epoxide Vitamin K Epoxide K_epoxide->VKOR Reduction VKOR->K_hydroquinone GGCX->K_epoxide Oxidation Active_VKDP Active VKDP (Gla) GGCX->Active_VKDP Product Inactive_VKDP Inactive VKDP (Glu) Inactive_VKDP->GGCX Substrate G start Serum Sample + Internal Standard protein_precip Protein Precipitation (Ethanol) start->protein_precip extraction Liquid-Liquid Extraction (n-Hexane) protein_precip->extraction evaporation1 Evaporation extraction->evaporation1 spe Solid-Phase Extraction (SPE) evaporation1->spe evaporation2 Evaporation spe->evaporation2 reconstitution Reconstitution evaporation2->reconstitution hplc HPLC Analysis reconstitution->hplc data Data Analysis hplc->data

References

The Biological Significance of Vitamin K2 Vitamers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), is emerging as a critical nutrient with physiological roles extending far beyond its traditional association with blood coagulation. The various forms of vitamin K2, designated as MK-n based on the length of their isoprenoid side chain, exhibit distinct pharmacokinetic profiles and biological activities. This technical guide provides an in-depth exploration of the biological significance of vitamin K2 vitamers, with a focus on their mechanisms of action, roles in health and disease, and the experimental methodologies used to investigate their effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted vitamin.

The Core Mechanism of Action: Gamma-Carboxylation

The primary and most well-understood function of vitamin K2 is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[1][2][3][4] This enzyme catalyzes the post-translational modification of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues on a class of proteins known as vitamin K-dependent proteins (VKDPs).[1][4] The addition of a second carboxyl group to the Glu residue is a crucial activation step, enabling these proteins to bind calcium ions and subsequently interact with other proteins and phospholipids, which is essential for their biological function.[4]

The Vitamin K Cycle

The gamma-carboxylation reaction is intrinsically linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure its availability for the GGCX enzyme. The cycle involves the following key steps:

  • Carboxylation: The reduced form of vitamin K, vitamin K hydroquinone (KH2), donates an electron to facilitate the carboxylation of Glu to Gla by GGCX, a process that also requires oxygen and carbon dioxide. In this reaction, KH2 is oxidized to vitamin K epoxide (KO).[1]

  • Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to vitamin K quinone.[1][5]

  • Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced back to the active hydroquinone form (KH2) by VKOR or other reductases, completing the cycle.[1]

This cyclical process ensures a continuous supply of the active form of vitamin K for the vital carboxylation of VKDPs.

Vitamin K Cycle cluster_cycle Vitamin K Cycle cluster_carboxylation Gamma-Carboxylation Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) GGCX (Carboxylation) Gamma-Carboxyglutamic Acid (Gla) Gamma-Carboxyglutamic Acid (Gla) Vitamin K Hydroquinone (KH2)->Gamma-Carboxyglutamic Acid (Gla) Cofactor Vitamin K Quinone Vitamin K Quinone Vitamin K Epoxide (KO)->Vitamin K Quinone VKOR Vitamin K Quinone->Vitamin K Hydroquinone (KH2) VKOR / Reductases Glutamic Acid (Glu) Glutamic Acid (Glu) Glutamic Acid (Glu)->Gamma-Carboxyglutamic Acid (Gla) CO2, O2

A simplified diagram of the Vitamin K cycle and its role in gamma-carboxylation.

Vitamin K2 Vitamers: A Spectrum of Activity

The menaquinone series (vitamin K2) consists of several vitamers, with menaquinone-4 (MK-4) and menaquinone-7 (MK-7) being the most extensively studied. These vitamers differ in the length of their isoprenoid side chain, which significantly influences their absorption, bioavailability, and tissue distribution.

  • Menaquinone-4 (MK-4): MK-4 has a shorter side chain and is synthesized in various tissues from vitamin K1 (phylloquinone) or menadione. It has a shorter half-life in the circulation.

  • Menaquinone-7 (MK-7): MK-7 has a longer side chain and is primarily found in fermented foods, such as natto. It exhibits higher bioavailability and a longer half-life compared to MK-4, leading to more stable serum concentrations.

Table 1: Comparative Pharmacokinetics of MK-4 and MK-7
VitamerBioavailabilityHalf-lifePrimary Dietary Sources
MK-4 LowerShort (hours)Animal products (meat, eggs, dairy)
MK-7 HigherLong (days)Fermented foods (natto)

Biological Significance in Bone Health

Vitamin K2 is crucial for maintaining bone health through the activation of osteocalcin, a key vitamin K-dependent protein synthesized by osteoblasts.[5]

Activation of Osteocalcin

Uncarboxylated osteocalcin (ucOC) has a low affinity for the bone mineral matrix.[6] Following gamma-carboxylation by GGCX with vitamin K2 as a cofactor, carboxylated osteocalcin (cOC) undergoes a conformational change that enables it to bind to hydroxyapatite, the primary mineral component of bone.[6] This binding is essential for proper bone mineralization and strength.[5][6]

Osteocalcin_Activation cluster_osteoblast Osteoblast cluster_bone Bone Matrix ucOC Uncarboxylated Osteocalcin (ucOC) cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Vitamin K2 GGCX, CO2, O2 Hydroxyapatite Hydroxyapatite ucOC->Hydroxyapatite Low Affinity cOC->Hydroxyapatite Binds to Bone_Mineralization Bone Mineralization and Strength Hydroxyapatite->Bone_Mineralization Contributes to

Activation of osteocalcin by Vitamin K2 and its role in bone mineralization.
Wnt/β-catenin Signaling Pathway

Emerging evidence suggests that vitamin K2 may also influence bone metabolism through the Wnt/β-catenin signaling pathway. This pathway is critical for osteoblast differentiation and bone formation. While the precise mechanisms are still under investigation, it is proposed that vitamin K2 may modulate the expression of key components of the Wnt pathway, further contributing to its bone-protective effects.

Quantitative Data from Clinical Trials on Bone Health

Numerous clinical trials have investigated the effects of vitamin K2 supplementation on bone mineral density (BMD) and fracture risk. The following tables summarize key quantitative findings.

Study (Year)ParticipantsDosageDurationKey Findings
Ushiroyama et al. (2002)172 postmenopausal women with osteoporosis45 mg/day MK-4 + 150 mg Ca24 monthsSignificant increase in lumbar BMD in the MK-4 group compared to the control group.
Koitaya et al. (2014)48 postmenopausal Japanese women1.5 mg/day MK-412 monthsPrevented forearm bone loss compared to the placebo group.[7]
Je et al. (2011)430 postmenopausal women with osteopenia45 mg/day MK-424 monthsNo significant difference in BMD change compared to placebo.
Study (Year)ParticipantsDosageDurationKey Findings
Knapen et al. (2013)244 healthy postmenopausal women180 µ g/day MK-73 yearsSignificantly decreased age-related decline in BMD and bone strength.
Rønn et al. (2016)142 postmenopausal women375 µ g/day MK-73 yearsNo significant effect on BMD compared to placebo.

Biological Significance in Cardiovascular Health

Vitamin K2 plays a vital role in cardiovascular health, primarily through the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[8][9]

Activation of Matrix Gla Protein (MGP)

MGP is synthesized by vascular smooth muscle cells (VSMCs) and, in its uncarboxylated form (ucMGP), is inactive.[8][9] Vitamin K2-dependent carboxylation converts ucMGP to its active, carboxylated form (cMGP).[8][9] cMGP can then bind to calcium crystals and inhibit their deposition in the arterial wall, thereby preventing the progression of vascular calcification.[8][9]

MGP_Activation cluster_vsmc Vascular Smooth Muscle Cell cluster_artery Arterial Wall ucMGP Uncarboxylated Matrix Gla Protein (ucMGP) cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP Vitamin K2 GGCX, CO2, O2 Calcium_Crystals Calcium Crystal Deposition cMGP->Calcium_Crystals Inhibits Vascular_Calcification Vascular Calcification Calcium_Crystals->Vascular_Calcification Leads to

Activation of MGP by Vitamin K2 and its role in preventing vascular calcification.
Gas6/Axl Signaling Pathway

Growth arrest-specific 6 (Gas6) is another vitamin K-dependent protein that plays a role in the cardiovascular system.[10][11][12] Carboxylated Gas6 binds to the Axl family of receptor tyrosine kinases on VSMCs, activating downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[10][11][12] By preventing VSMC apoptosis, which can be a nidus for calcification, Gas6 contributes to the maintenance of vascular health.[10]

Quantitative Data from Clinical Trials on Cardiovascular Health

Clinical studies have begun to explore the impact of vitamin K2 supplementation on markers of vascular calcification and cardiovascular disease risk.

Study (Year)ParticipantsDosageDurationKey Findings
Knapen et al. (2015)244 healthy postmenopausal women180 µ g/day MK-73 yearsImproved arterial stiffness, particularly in women with high baseline stiffness.
Vossen et al. (2015)50 hemodialysis patients360 µ g/day MK-76 weeksSignificant decrease in dephospho-uncarboxylated MGP (dp-ucMGP), a marker of vitamin K deficiency.

Emerging Areas of Biological Significance

Beyond bone and cardiovascular health, research is uncovering other potential roles for vitamin K2.

  • Cancer: Some studies suggest that vitamin K2 may have anti-proliferative effects in certain cancer cell lines and may reduce the risk of some cancers.[13]

  • Inflammation: Vitamin K2 may possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

  • Mitochondrial Function: Preliminary research indicates that vitamin K2 may play a role in mitochondrial electron transport and energy production.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the biological activity of vitamin K2 vitamers.

Measurement of Osteocalcin Carboxylation

Principle: The degree of osteocalcin carboxylation is a key indicator of vitamin K status in bone. This can be assessed using an enzyme-linked immunosorbent assay (ELISA) or a hydroxyapatite binding assay.

ELISA for Undercarboxylated Osteocalcin (ucOC):

  • Coating: Microtiter plates are coated with a capture antibody specific for human osteocalcin.

  • Sample Incubation: Serum or plasma samples are added to the wells.

  • Detection: A detection antibody that specifically recognizes the uncarboxylated form of osteocalcin is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of ucOC in the sample.

  • Quantification: The absorbance is read using a microplate reader, and the concentration of ucOC is determined from a standard curve.

Hydroxyapatite Binding Assay:

  • Incubation: Serum or plasma is incubated with a suspension of hydroxyapatite crystals.

  • Separation: Carboxylated osteocalcin binds to the hydroxyapatite, while uncarboxylated osteocalcin remains in the supernatant. The mixture is centrifuged to pellet the hydroxyapatite.

  • Quantification: The concentration of osteocalcin in the supernatant (representing ucOC) is measured using a standard osteocalcin immunoassay.

In Vitro Vascular Calcification Model

Principle: This model uses vascular smooth muscle cells (VSMCs) to study the process of calcification in a controlled laboratory setting.

Protocol:

  • Cell Culture: Human or animal VSMCs are cultured in appropriate growth medium.

  • Induction of Calcification: To induce calcification, the culture medium is supplemented with high concentrations of calcium and phosphate for a period of 7-21 days.

  • Treatment: Cells can be co-treated with different concentrations of vitamin K2 vitamers (e.g., MK-4 or MK-7) to assess their inhibitory effects.

  • Assessment of Calcification:

    • Alizarin Red S Staining: This dye stains calcium deposits red, allowing for qualitative and semi-quantitative analysis of calcification.

    • Calcium Content Assay: The amount of calcium deposited in the cell layer can be quantified using a colorimetric assay after extraction with an acidic solution.

  • Gene and Protein Expression Analysis: The expression of genes and proteins involved in osteogenic differentiation and calcification (e.g., Runx2, alkaline phosphatase, MGP) can be analyzed by qPCR and Western blotting, respectively.

Quantification of Vitamin K2 Vitamers in Serum by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of different vitamin K2 vitamers in biological samples.

Methodology:

  • Sample Preparation: Serum samples are subjected to liquid-liquid extraction to isolate the fat-soluble vitamins. An internal standard (e.g., a deuterated form of the vitamer) is added for accurate quantification.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where the different vitamers are separated based on their physicochemical properties on a C18 column.

  • Mass Spectrometric Detection: The separated vitamers are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-daughter ion transitions are monitored for each vitamer and the internal standard.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of each vitamin K2 vitamer in the original sample by comparison to a calibration curve.

Conclusion

The biological significance of vitamin K2 vitamers is extensive and continues to be an active area of research. Their fundamental role in the gamma-carboxylation of vitamin K-dependent proteins underpins their importance in maintaining bone and cardiovascular health. The distinct pharmacokinetic profiles of different vitamers, particularly MK-4 and MK-7, have significant implications for their clinical efficacy and warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of these vital nutrients. As our understanding of the intricate signaling pathways and cellular processes influenced by vitamin K2 deepens, so too will the opportunities for developing novel therapeutic strategies for a range of chronic diseases.

References

Methodological & Application

Application Note: High-Throughput Analysis of Vitamin K2 in Human Plasma using 10Z-Vitamin K2-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitamin K2 (Menaquinone-4 and Menaquinone-7) in human plasma. The use of a deuterated internal standard, 10Z-Vitamin K2-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward protein precipitation and phospholipid removal step, is suitable for high-throughput clinical research and drug development applications.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1] The two primary forms are Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinones). Vitamin K2, particularly menaquinone-4 (MK-4) and menaquinone-7 (MK-7), has gained significant interest for its role in cardiovascular health and bone density.[1] Accurate and reliable quantification of these low-concentration analytes in complex biological matrices like plasma is crucial for clinical diagnostics and pharmacokinetic studies. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability. This application note provides a detailed protocol and performance data for the analysis of Vitamin K2 in human plasma using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (500 µL) s2 Spike with this compound IS (5 µL) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Phospholipid Removal (PLD+ plate) s4->s5 s6 Evaporation to Dryness s5->s6 s7 Reconstitution s6->s7 lc UPLC Separation s7->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for Vitamin K2 analysis.

Materials and Methods

Reagents and Chemicals

  • Vitamin K2 (MK-4 and MK-7) analytical standards

  • This compound internal standard (IS) solution (100 ng/mL in methanol)[1][2]

  • LC-MS grade methanol, acetonitrile, water, and isopropanol[3]

  • Formic acid[3]

  • Human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent[2]

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent[2]

  • Analytical Column: Raptor Biphenyl 2.7 µm, 50 mm x 2.1 mm or equivalent[2]

Sample Preparation Protocol

  • To a 500 µL aliquot of human plasma, add 5 µL of the 100 ng/mL this compound internal standard solution.[1][2]

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm to precipitate proteins.[1][2]

  • Centrifuge the samples at 4300 rpm for 10 minutes.[1][2]

  • Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).[1][2]

  • Collect the eluate under vacuum.[1][2]

  • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.[1][2]

  • Reconstitute the dried extract in 100 µL of 15:85 water:methanol.[1][2]

  • Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Raptor Biphenyl 2.7 µm, 50 mm x 2.1 mm[2]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Methanol[2][4]
Flow Rate 0.4 mL/min[2]
Gradient 90% B to 100% B over 1 min, hold at 100% B for 2 min, return to 90% B[2]
Column Temperature 40 °C[4]
Injection Volume 5 µL[1]
Run Time ~4 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for Vitamin K2 and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vitamin K2-MK4445.5187.2[2]
Vitamin K2-MK7649.7187.2[2]
This compound (IS)Dependent on specific Vitamin K2 form (e.g., MK4-d7, MK7-d7)Dependent on specific Vitamin K2 form

Note: The exact m/z for this compound will depend on whether it is a deuterated form of MK-4 or MK-7. For MK-7-d7, a representative precursor ion would be higher than that of the unlabeled MK-7.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Vitamin K2 in human plasma.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 0.10 - 10 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[2]
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%[6]
Accuracy (% Recovery) 85 - 115%[4]

Linearity

Calibration curves were linear over the concentration range of 0.10 to 10 ng/mL for both MK-4 and MK-7.[1][2] The coefficient of determination (r²) was consistently greater than 0.99 for all analytical runs.[6]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results, summarized in Table 5, demonstrate that the method is both precise and accurate, with %CV values within 15% and accuracy within ±15% of the nominal concentrations.[1][2]

Table 5: Precision and Accuracy Data for Vitamin K2 Analysis

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
MK-4 0.254.555.17100[2]
0.753.833.8397.2[2]
8.005.175.17101[2]
MK-7 0.253.884.7698.0[2]
0.754.984.9895.3[2]
8.004.764.76103[2]

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard is fundamental to the accuracy of the method. The following diagram illustrates its role in the analytical process.

internal_standard cluster_analyte Analyte (Vitamin K2) cluster_is Internal Standard (this compound) cluster_result Calculation analyte_sample Variable amount in sample analyte_loss Loss during sample prep analyte_sample->analyte_loss analyte_ion Variable ionization analyte_loss->analyte_ion analyte_signal Variable MS signal analyte_ion->analyte_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_spike Fixed amount added is_loss Proportional loss is_spike->is_loss is_ion Proportional ionization is_loss->is_ion is_signal Reference MS signal is_ion->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Role of the internal standard in quantification.

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Vitamin K2 (MK-4 and MK-7) in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for clinical research and other applications requiring the analysis of large numbers of samples. The excellent linearity, precision, and accuracy of the method ensure high-quality data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for Vitamin K2 Analysis Using 10Z-Vitamin K2-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Accurate quantification of vitamin K2 levels in biological matrices is essential for clinical research, nutritional studies, and the development of therapeutic agents. This document provides detailed application notes and protocols for the sample preparation and analysis of vitamin K2, specifically menaquinone-7 (MK-7), in human serum or plasma using the stable isotope-labeled internal standard, 10Z-Vitamin K2-d7, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample recovery, thereby ensuring high accuracy and precision in quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate quantification of compounds in complex mixtures. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The stable isotope-labeled internal standard, in this case, this compound, is chemically identical to the analyte of interest (endogenous vitamin K2) but has a different mass due to the presence of deuterium atoms. As it behaves identically to the analyte throughout extraction, purification, and ionization, any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a precise and accurate concentration of the analyte in the original sample can be determined.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Analyte Endogenous Vitamin K2 Extraction Extraction & Purification Analyte->Extraction IS This compound (Known Amount) IS->Extraction MS Mass Spectrometer Signal Ratio (Analyte / Internal Standard) Extraction->MS Analyte and IS co-elute Concentration Accurate Concentration of Vitamin K2 MS->Concentration Calculation based on ratio

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

This section details two common and effective methods for the extraction of Vitamin K2 from serum or plasma samples prior to LC-MS/MS analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting lipophilic compounds like vitamin K2 from biological fluids.

Materials:

  • Human serum or plasma samples

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

  • Ethanol, HPLC grade

  • n-Hexane, HPLC grade

  • Nitrogen gas for evaporation

  • Reconstitution solution (e.g., 15:85 water:methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of serum or plasma sample.

  • Internal Standard Spiking: Add a precise volume (e.g., 5 µL) of the this compound internal standard solution to the sample.

  • Protein Precipitation: Add 1.5 mL of ethanol to the sample, cap the tube, and vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane to the tube, cap, and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample at approximately 3500 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic (n-hexane) layer to a clean tube.

  • Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the extract is fully dissolved.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol offers a higher degree of sample cleanup and can be automated for high-throughput applications.

Materials:

  • Human serum or plasma samples

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile, HPLC grade

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold or automated SPE system

  • Nitrogen gas for evaporation

  • Reconstitution solution (e.g., 15:85 water:methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of serum or plasma sample.

  • Internal Standard Spiking: Add a precise volume (e.g., 5 µL) of the this compound internal standard solution to the sample.

  • Protein Precipitation: Add 1.5 mL of acetonitrile to the sample, cap the tube, and vortex for 20 seconds at 3000 rpm.

  • Centrifugation: Centrifuge the sample at approximately 4300 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances (e.g., with a methanol/water mixture).

  • Elution: Elute the vitamin K2 and the internal standard from the cartridge using an appropriate solvent (e.g., a mixture of methanol, isopropanol, and hexane).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G Sample Preparation Workflow for Vitamin K2 Analysis cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Start: Serum/Plasma Sample Spike Spike with this compound IS Start->Spike Precipitate Protein Precipitation (Ethanol or Acetonitrile) Spike->Precipitate LLE_extract Add n-Hexane & Vortex Precipitate->LLE_extract LLE Path SPE_load Load Supernatant onto SPE Cartridge Precipitate->SPE_load SPE Path LLE_separate Centrifuge to Separate Phases LLE_extract->LLE_separate LLE_collect Collect Organic Layer LLE_separate->LLE_collect Evaporate Evaporate to Dryness LLE_collect->Evaporate SPE_wash Wash Cartridge SPE_load->SPE_wash SPE_elute Elute Analyte SPE_wash->SPE_elute SPE_elute->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: Sample Preparation Workflow Diagram.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of vitamin K2 using a deuterated internal standard and LC-MS/MS.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.01 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.05 ng/mL

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Low0.2586 - 110< 15< 15[1]
Medium0.7589 - 97< 10< 10[1]
High8.0090 - 105< 5< 5

Table 3: Recovery

Extraction MethodAnalyteMean Recovery (%)
Liquid-Liquid ExtractionVitamin K2> 85
Solid-Phase ExtractionVitamin K2> 90

Conclusion

The protocols described provide robust and reliable methods for the quantification of vitamin K2 in human serum and plasma. The use of this compound as an internal standard is crucial for achieving the high accuracy and precision required in research and clinical settings. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on the specific requirements of the study, such as sample throughput and the need for automation. Both methods, when coupled with LC-MS/MS, offer excellent sensitivity and specificity for the analysis of this vital nutrient.

References

Application Note and Protocol for the Quantification of 10Z-Vitamin K2-d7 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] The 10Z isomer of Vitamin K2, particularly menaquinone-7 (MK-7), is of significant interest due to its high bioavailability. Accurate quantification of Vitamin K2 levels in plasma is essential for clinical research and the development of novel therapeutics. This document provides a detailed protocol for the analysis of 10Z-Vitamin K2-d7 in human plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4] Deuterated this compound is employed as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and analysis of this compound from plasma samples.

Materials and Reagents
  • 10Z-Vitamin K2 (Menaquinone-7, MK-7) analytical standard

  • This compound (Menaquinone-7-d7, MK-7-d7) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Human plasma (sourced from a certified vendor)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Phospholipid Removal Plates (e.g., Biotage ISOLUTE PLD+)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[5]

  • Analytical column (e.g., C18 or Biphenyl column)[6][7]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • 96-well plates (optional, for high-throughput processing)

  • Pipettes and general laboratory glassware

Sample Preparation: Protein Precipitation and Phospholipid Removal

This method is designed for simplicity and high-throughput applicability.[2][4][6][7]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 5 µL of the this compound internal standard solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube.[6][7]

  • Protein Precipitation: Add 1.5 mL of acetonitrile to each tube.

  • Vortexing: Vortex the mixture for 20 seconds at 3000 rpm to ensure thorough mixing and protein precipitation.[6][7]

  • Centrifugation: Centrifuge the samples at 4300 rpm for 10 minutes to pellet the precipitated proteins.[6][7]

  • Phospholipid Removal: Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+ 96-well plate, 50 mg).[6][7]

  • Elution: Apply a vacuum to collect the eluate.

  • Evaporation: Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.[6][7]

  • Reconstitution: Reconstitute the dried extract with 100 µL of a solution of 15:85 water:methanol.[6][7]

  • Injection: Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.[6][7]

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic method for extracting lipophilic compounds like Vitamin K2.[3][8]

  • Aliquoting and Spiking: To a glass test tube, add 500 µL of the plasma sample and spike with the internal standard.

  • Denaturation: Add 1.5 mL of ethanol and vortex for 1 minute.[8]

  • Extraction: Add 4 mL of hexane and vortex for another minute.[8]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[8]

  • Collection: Transfer the upper organic layer (hexane) to a new tube.

  • Evaporation: Dry the extract under a stream of nitrogen at room temperature.[8]

  • Reconstitution: Reconstitute the residue in 200 µL of a 1:3 water:methanol solution for analysis.[8]

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interferences.[5]

  • Aliquoting and Spiking: Add the internal standard to the plasma sample.

  • Protein Denaturation: Add 175 µL of ethanol and mix for 2 minutes.[5]

  • Centrifugation: Centrifuge at 3500 rpm for 5 minutes.[5]

  • SPE Loading: Apply the supernatant to an Oasis® HLB SPE cartridge (1cc/30 mg).[5]

  • Washing: Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[5]

  • Elution: Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[5]

  • Evaporation: Evaporate the eluate under nitrogen.

  • Reconstitution: Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid.[5]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.4 - 0.6 mL/min
Gradient Start at 90% B, increase to 100% B over 1 min, hold for 2 min, return to 90% B
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Run Time Approximately 4 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+
Spray Voltage 4500 V
Vaporizer Temperature 420 °C
Ion Transfer Tube Temp 356 °C
Sheath Gas Pressure 52 Arb
Aux Gas Pressure 16 Arb
CID Pressure 2 mTorr
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
10Z-Vitamin K2 (MK-7) 649.5187.126
This compound (MK-7-d7) 656.5194.1~26 (to be optimized)

Data Presentation and Performance Characteristics

The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below.

Table 4: Method Validation Summary

ParameterTypical Performance
Linearity Range 0.10 - 10 ng/mL[4][6]
Correlation Coefficient (r²) > 0.995[6]
Lower Limit of Quantitation (LLOQ) 0.10 ng/mL[6][9]
Intra-day Precision (%RSD) < 10%[2][6]
Inter-day Precision (%RSD) < 10%[2][6]
Accuracy (% Recovery) 85 - 115% of nominal value[1][2][6]
Mean Recovery > 92%[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 500 µL Plasma Sample spike_is Spike with this compound IS plasma->spike_is precipitate Add 1.5 mL Acetonitrile (Protein Precipitation) spike_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge phospholipid_removal Load Supernatant onto Phospholipid Removal Plate vortex_centrifuge->phospholipid_removal elute Elute phospholipid_removal->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Water/Methanol (15:85) evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Biphenyl Column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis in plasma.

Vitamin K Signaling Pathway

Vitamin K is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in various proteins. This post-translational modification is essential for their biological activity.

signaling_pathway cluster_cycle Vitamin K Cycle cluster_proteins Protein Carboxylation VK_hydroquinone Vitamin K Hydroquinone (Active) VK_epoxide Vitamin K Epoxide (Inactive) VK_hydroquinone->VK_epoxide GGCX Glu_protein Glu-Protein (Inactive) Gla_protein Gla-Protein (Active) GGCX_node GGCX VK_hydroquinone->GGCX_node VitaminK Vitamin K (e.g., K2) VK_epoxide->VitaminK VKOR VitaminK->VK_hydroquinone VKOR Glu_protein->Gla_protein  CO2, O2 Glu_protein->GGCX_node GGCX_node->VK_epoxide GGCX_node->Gla_protein

Caption: The Vitamin K cycle and protein carboxylation pathway.

References

Application Notes and Protocols for the Quantification of Vitamin K in Human Serum using 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a family of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and calcium binding in bones and other tissues. The two primary natural forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Accurate quantification of vitamin K levels in human serum is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This document outlines a robust and sensitive method for the determination of various vitamin K forms in human serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and 10Z-Vitamin K2-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Principle

The method involves the extraction of vitamin K from human serum, followed by chromatographic separation and detection by tandem mass spectrometry. Serum samples are first treated to precipitate proteins and release the bound vitamin K. An internal standard, this compound, is added at the beginning of the sample preparation process to track the analyte through extraction and analysis. The separation of different vitamin K analogues is achieved using a reversed-phase HPLC or UHPLC column. The analytes are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, hexane, and water.

  • Reagents: Formic acid, ammonium formate, or ammonium fluoride for mobile phase modification.

  • Standards: Analytical standards of Vitamin K1, Menaquinone-4 (MK-4), Menaquinone-7 (MK-7), and the internal standard this compound.

  • Control Matrix: Stripped or surrogate human serum for the preparation of calibration standards and quality control samples.

  • Consumables: Polypropylene tubes, 96-well plates, and HPLC vials.

Standard and Sample Preparation

Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Vitamin K1, MK-4, MK-7, and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Prepare a combined working standard solution containing all vitamin K analytes at a concentration of 1 µg/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike stripped or surrogate human serum with the combined working standard solution to prepare a series of calibration standards. A typical calibration curve might range from 0.1 to 10 ng/mL.[1]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]

Sample Extraction (Liquid-Liquid Extraction Protocol):

  • To 500 µL of serum sample, calibrator, or QC, add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[2]

  • Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.[2]

  • Add 4 mL of hexane, and vortex for another minute to extract the lipids, including vitamin K.[2]

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the layers.[3]

  • Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).[2]

  • Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 1:3 water:methanol or 15:85 water:methanol) and transfer to an HPLC vial for analysis.[1][2]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase column suitable for lipophilic compounds, such as a C18 or PFP column (e.g., Accucore PFP, 100 x 2.1 mm, 2.6 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.[2]

  • Mobile Phase B: Methanol with 0.1% formic acid.[2]

  • Gradient: A gradient elution is typically used to separate the different forms of vitamin K. A representative gradient might start at 80-90% B, increasing to 100% B over a few minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).[2]

  • Ionization Mode: Positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for each analyte and the internal standard need to be optimized. Representative transitions are provided in the table below. The transitions for this compound are predicted based on its structure and the fragmentation of similar compounds.

Quantitative Data

Table 1: Representative MRM Transitions for Vitamin K Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Vitamin K1451.4187.1
Menaquinone-4 (MK-4)445.3187.1
Menaquinone-7 (MK-7)649.5187.1
This compound (ISTD) 452.7 194.1

Note: The MRM transition for this compound is an educated estimation and should be confirmed experimentally.

Table 2: Method Performance Characteristics (Representative Values)
ParameterVitamin K1Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Linearity Range (ng/mL) 0.1 - 10[1]0.1 - 10[1]0.1 - 10[1]
Correlation Coefficient (r²) >0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 - 0.1[1]0.04 - 0.10.03 - 0.1
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%

Data Analysis

The concentration of each vitamin K analyte in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then interpolated from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 500 µL Human Serum add_is Add this compound (ISTD) sample->add_is protein_precip Protein Precipitation (Ethanol) add_is->protein_precip lle Liquid-Liquid Extraction (Hexane) protein_precip->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Tandem Mass Spectrometry (MRM) hplc->ms quant Quantification using Peak Area Ratios ms->quant

Caption: Workflow for Vitamin K quantification in human serum.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of vitamin K in human serum. The detailed protocol for sample preparation and analysis, along with the performance characteristics, demonstrates the suitability of this method for research, clinical, and drug development applications. The use of a deuterated internal standard is paramount for achieving the high level of accuracy and precision required in these fields.

References

Application Note: Development of a Quantitative Analytical Method for 10Z-Vitamin K2-d7 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10Z-Vitamin K2-d7. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for various matrices including plasma and pharmaceutical formulations. The method utilizes a stable isotope-labeled internal standard for accurate quantification and employs atmospheric pressure chemical ionization (APCI) for robust ionization of the lipophilic analyte. Chromatographic separation of the 10Z (cis) isomer from other isomers is achieved using a C30 reversed-phase column. This method is intended to support pharmacokinetic studies, formulation development, and quality control of this compound.

Introduction

Vitamin K2, a group of menaquinones, plays a crucial role in various physiological processes, including blood coagulation and bone metabolism. The different isomers of Vitamin K2, particularly the cis/trans isomers, can exhibit varying biological activities. The 10Z isomer of Vitamin K2 is a specific cis isomer of interest in research and drug development. Accurate and reliable quantification of this isomer is essential for understanding its pharmacokinetics, efficacy, and safety. This compound is a deuterated form of the 10Z isomer, often used as an internal standard in quantitative bioanalysis to correct for matrix effects and variations in sample processing. This application note describes a validated analytical method for the precise quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Vitamin K2 (MK-7) or other appropriate deuterated analog

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well plates and sealing mats

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source

  • C30 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

Standard Solution Preparation

Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions with methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Analytical Method

Sample Preparation

Plasma Samples:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 50% methanol in water.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Pharmaceutical Formulations (e.g., Tablets):

  • Grind a tablet to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a single dose.

  • Disperse the powder in a suitable volume of isopropanol and sonicate for 30 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Liquid Chromatography
ParameterCondition
Column C30 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol:Acetonitrile (50:50, v/v) with 0.1% Formic Acid
Gradient 0-2 min: 90% B; 2-15 min: linear gradient to 100% B; 15-20 min: 100% B; 20.1-25 min: return to 90% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometry
ParameterCondition
Ionization Mode Positive Atmospheric Pressure Chemical Ionization (APCI)
Corona Discharge Current 4.0 µA
Vaporizer Temperature 400°C
Sheath Gas (Nitrogen) 40 arb
Auxiliary Gas (Nitrogen) 10 arb
Capillary Temperature 300°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound452.4194.135
Vitamin K2 (MK-7) (IS)649.5187.140

Note: The precursor ion for this compound corresponds to [M+H]⁺ of the deuterated molecule (C31H33D7O2). The product ion is the characteristic fragment of the deuterated naphthoquinone ring.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound. The use of a C30 column provided a successful separation of the 10Z isomer from other potential Vitamin K2 isomers. The APCI source provided consistent and robust ionization with minimal matrix effects, which is often a challenge with the more common electrospray ionization (ESI) for lipophilic compounds. The sample preparation protocol, incorporating protein precipitation followed by solid-phase extraction, effectively removed interfering substances from the plasma matrix, leading to high recovery and reproducibility.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Cold Methanol) add_is->protein_ppt centrifuge1 Centrifugation protein_ppt->centrifuge1 spe Solid Phase Extraction (SPE) centrifuge1->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C30 Column) reconstitute->lc_separation ms_detection MS/MS Detection (APCI, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_vitamin_k_cycle Vitamin K Cycle cluster_coagulation Coagulation Cascade VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K (Epoxide) VK_hydroquinone->VK_epoxide GGCX (Carboxylation) prothrombin Prothrombin VK_hydroquinone->prothrombin Activates VK_epoxide->VK_quinone VKOR thrombin Thrombin prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin fibrinogen->fibrin

Caption: Simplified Vitamin K cycle and its role in the coagulation cascade.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in both biological and pharmaceutical matrices. The detailed protocol can be readily implemented in a laboratory setting to support various stages of research and drug development. The method's high sensitivity and specificity make it suitable for a wide range of applications, from preclinical pharmacokinetic studies to quality control of finished products.

Application Note: Quantification of Vitamin K2 in Food Matrices using 10Z-Vitamin K2-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The analysis of vitamin K2 in complex food matrices presents analytical challenges due to its low concentration and the presence of interfering substances. The use of a stable isotope-labeled internal standard is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the analysis of vitamin K2 in diverse food matrices using 10Z-Vitamin K2-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a deuterated form of Vitamin K2, which serves as an ideal internal standard for the quantification of its non-labeled counterpart. Its use as a tracer in metabolic studies and for investigations into bone health and cardiovascular diseases is also documented.[1] The structural similarity and mass difference allow for co-elution with the native analyte while being distinguishable by the mass spectrometer, ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation: Extraction of Vitamin K2 from Food Matrices

The following protocol is a general guideline and may require optimization for specific food matrices.

Reagents and Materials:

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (50 mL)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize a representative portion of the food sample. For solid samples, a blender or food processor can be used.

  • Spiking with Internal Standard: Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound internal standard solution. The amount should be comparable to the expected concentration of the endogenous vitamin K2.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of 2-propanol to the sample and vortex for 1 minute to precipitate proteins.

    • Add 20 mL of hexane and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction of the remaining aqueous layer with another 20 mL of hexane.

    • Combine the hexane extracts.

  • Drying and Reconstitution:

    • Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used for the separation of vitamin K vitamers.

  • Mobile Phase: A gradient elution using a mixture of methanol and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization, is typical.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ion mode is commonly used for vitamin K analysis.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The specific precursor and product ions for the target vitamin K2 analytes and the this compound internal standard need to be determined by direct infusion or by using published methods for similar compounds. For a d7-labeled standard, the precursor ion will be 7 mass units higher than the unlabeled analyte.

Data Presentation

The following tables summarize typical quantitative data expected from the analysis of vitamin K2 using a deuterated internal standard. These values are illustrative and should be determined for each specific matrix and instrument.

Table 1: LC-MS/MS Method Performance Parameters

ParameterPhylloquinone (PK)Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Linearity Range (ng/mL)0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²)>0.99>0.99>0.99
Limit of Detection (LOD) (ng/mL)0.050.050.05
Limit of Quantification (LOQ) (ng/mL)0.150.150.15
Recovery (%)90 - 11090 - 11090 - 110
Intra-day Precision (%RSD)<10<10<10
Inter-day Precision (%RSD)<15<15<15

Table 2: Example MRM Transitions for Vitamin K Analytes and Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phylloquinone (PK)451.3187.1
PK-d7458.3194.1
Menaquinone-4 (MK-4)445.3187.1
This compound (as MK-4-d7) 452.3 194.1
Menaquinone-7 (MK-7)649.5187.1
MK-7-d7656.5194.1

Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument used. The values for this compound are predicted based on the structure of MK-4-d7 and require experimental confirmation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Food Sample Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying and Reconstitution Extraction->Drying LC_Separation LC Separation Drying->LC_Separation Inject Sample MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Vitamin K2 analysis.

logical_relationship Analyte Vitamin K2 (Analyte) LC_MS LC-MS/MS System Analyte->LC_MS Internal_Standard This compound (Internal Standard) Internal_Standard->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Caption: Logic of using an internal standard for quantification.

References

Application Note: Quantitative Analysis of Menaquinone-7 in Human Serum by HPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of menaquinone-7 (MK-7), a vital form of vitamin K2, in human serum. The method employs a stable isotope-labeled internal standard, menaquinone-7-D7 (MK-7-D7), to ensure high accuracy and precision, making it suitable for clinical research and drug development applications. The protocol includes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. Method performance characteristics, including linearity, precision, and limit of detection, are presented.

Introduction

Menaquinone-7 (MK-7) is a crucial long-chain vitamin K2 vitamer recognized for its significant roles in bone and cardiovascular health.[1] It facilitates the activation of proteins like osteocalcin and matrix Gla protein (MGP), which are essential for calcium binding to the bone matrix and preventing vascular calcification, respectively.[1] Given the growing interest in the therapeutic potential of MK-7, accurate and reliable quantification in biological matrices is paramount for pharmacokinetic studies, clinical trials, and nutritional status assessment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the analysis of low-concentration analytes like MK-7 in complex biological fluids.[1][2] The use of a deuterated internal standard (IS), such as MK-7-D7, is critical to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the results.[2][3] This document provides a detailed protocol for the determination of MK-7 in human serum using an established HPLC-MS/MS method.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s0 Serum Sample (500 µL) s1 Fortify with MK-7-D7 IS (2 ng/mL) s0->s1 s2 Liquid-Liquid Extraction (n-Hexane) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Isolate & Evaporate Organic Layer s3->s4 s5 Reconstitute in Isopropanol (65 µL) s4->s5 a0 Inject Sample s5->a0 Transfer to vial a1 Chromatographic Separation a0->a1 a2 Mass Spectrometric Detection (MRM) a1->a2 d0 Peak Integration a2->d0 d1 Calibration Curve Generation d0->d1 d2 Quantification of MK-7 d1->d2

Caption: Experimental workflow for MK-7 quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Menaquinone-7 (MK-7) standard

  • Menaquinone-7-D7 (MK-7-D7) internal standard[4]

  • HPLC-grade n-hexane, isopropanol, methanol, and acetonitrile

  • Ammonium acetate

  • Human serum (drug-free)

  • Deionized water

Standard and Internal Standard Preparation
  • Stock Solutions: Prepare stock solutions of MK-7 (e.g., 100 µg/mL) and MK-7-D7 (e.g., 1 mg/mL) in a suitable organic solvent such as ethanol or acetonitrile.[4] Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in an appropriate solvent (e.g., ethanol) to create calibration standards and quality control (QC) samples.[4] The internal standard working solution should be prepared at a concentration to yield a final concentration of approximately 2 ng/mL in the sample.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of serum sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.[2][4]

  • Add the appropriate volume of the MK-7-D7 internal standard working solution to all tubes (except blanks) to achieve a final concentration of 2 ng/mL.[2]

  • Add 500 µL of n-hexane to each tube.[4]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes to achieve phase separation (e.g., 10 minutes at 3000 rpm).

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[5]

  • Reconstitute the dried residue in 65 µL of isopropanol.[5]

  • Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Method

Chromatographic Conditions
ParameterCondition
HPLC System A suitable UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid
Gradient A suitable gradient to separate MK-7 from matrix interferences (e.g., starting at 80% B, ramping to 100% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Total Run Time Approximately 5-10 minutes[3][4]
Mass Spectrometric Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
Ion Source Temperature 500 - 550°C
Multiple Reaction Monitoring (MRM) Transitions See Table 1
Collision Energy (CE) Optimized for each transition
Dwell Time 100 - 200 ms

Table 1: MRM Transitions for MK-7 and MK-7-D7

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
MK-7 649.5187.1Used for quantification
649.5225.2Used for confirmation
MK-7-D7 656.5194.1Internal Standard for quantification

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation (e.g., [M+H]+ or [M+NH4]+). It is crucial to optimize these parameters on the specific instrument being used.

Method Performance

The following tables summarize the typical performance characteristics of this analytical method, as reported in the literature.

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 0.05 - 5 ng/mL[6]
Correlation Coefficient (r²) > 0.99[5]
Limit of Detection (LOD) 0.01 ng/mL[4]
Limit of Quantification (LOQ) 0.05 ng/mL (approx.)[6]

Table 3: Precision and Accuracy

ParameterCoefficient of Variation (CV%)Accuracy (%)Reference
Intra-assay Precision 6.0% - 11.1%86% - 110%[3][4]
Inter-assay Precision 7.2% - 13.2%Not specified[3]
Recovery 79% - 88%Not applicable[2]

Conclusion

The described HPLC-MS/MS method utilizing a deuterated internal standard provides a sensitive, specific, and reliable approach for the quantification of menaquinone-7 in human serum. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The excellent performance characteristics ensure data of high quality for pharmacokinetic, bioavailability, and nutritional studies involving MK-7.

References

Application Note and Protocol: Quantification of Vitamin K2 in Tissue Samples using 10Z-Vitamin K2-d7 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The two primary natural forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones, MK-n). Menaquinone-4 (MK-4), a prominent form of vitamin K2 in animal tissues, is of significant interest in research due to its unique biological functions.

Accurate quantification of vitamin K2 in tissue samples is crucial for understanding its metabolism, tissue-specific roles, and the effects of drug candidates on its pathways. This application note provides a detailed protocol for the extraction and quantification of vitamin K2 (specifically MK-4) from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 10Z-Vitamin K2-d7. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described method for the quantification of Vitamin K2 (MK-4) in tissue samples.

Table 1: LC-MS/MS Method Performance

ParameterTypical Value
Limit of Detection (LOD)0.1 - 0.5 ng/mL[1][2]
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL[1][2]
Linearity (R²)> 0.99[1]

Table 2: Method Precision and Recovery

AnalyteSpiked Concentration (ng/g tissue)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=6 over 3 days)Recovery (%)
Vitamin K2 (MK-4)1< 10< 1585 - 115
10< 8< 1290 - 110
100< 5< 1095 - 105

Note: The values in Table 2 are representative and may vary depending on the tissue matrix and laboratory conditions.

Experimental Protocols

Materials and Reagents
  • Vitamin K2 (MK-4) analytical standard

  • This compound internal standard

  • Hexane (HPLC grade)

  • Ethanol (200 proof, molecular biology grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Anhydrous Sodium Sulfate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dry Ice or Liquid Nitrogen

Equipment
  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Sample Preparation and Extraction

Note: All procedures should be performed under yellow light or in amber vials to minimize photo-oxidation of vitamin K.[2]

  • Tissue Homogenization:

    • Accurately weigh approximately 100-200 mg of frozen tissue.

    • Immediately place the tissue in a 2 mL homogenization tube containing ceramic beads and 1 mL of ice-cold PBS.

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to each sample.

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • To the tissue homogenate, add 1 mL of cold ethanol to precipitate proteins.[2]

    • Vortex vigorously for 1 minute.

    • Add 2 mL of hexane to the mixture for the extraction of lipids, including vitamin K2.[2]

    • Vortex for 2 minutes and then shake for 10 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Supernatant Collection and Drying:

    • Carefully collect the upper hexane layer containing the lipids and transfer it to a clean tube.

    • Repeat the hexane extraction step on the remaining aqueous layer and pellet to maximize recovery.

    • Combine the hexane extracts.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water).

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of vitamin K2.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Vitamin K2 (MK-4) and this compound will need to be optimized on the specific instrument.

Signaling Pathways and Experimental Workflow

Vitamin K Cycle and Gamma-Carboxylation

Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and interact with cell surfaces.

Vitamin_K_Cycle VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K 2,3-epoxide Vitamin_K Vitamin K (quinone) VK_epoxide->Vitamin_K Reduced by VKOR Vitamin_K->VK_hydroquinone Reduced GGCX->VK_epoxide Forms Gla Gla residue GGCX->Gla Carboxylation VKOR Vitamin K epoxide reductase (VKOR) Glu Glu residue Glu->GGCX O2_CO2 O₂, CO₂ O2_CO2->GGCX

Caption: The Vitamin K cycle, essential for the activation of vitamin K-dependent proteins.

Experimental Workflow for Vitamin K2 Quantification in Tissue

The following diagram outlines the logical steps from sample collection to data analysis for the quantification of vitamin K2 in tissue samples.

Experimental_Workflow start Tissue Sample Collection & Freezing homogenization Homogenization with Internal Standard (this compound) start->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction homogenization->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms data_analysis Data Analysis: Peak Integration & Quantification lc_ms->data_analysis end Final Vitamin K2 Concentration data_analysis->end

References

Application Notes and Protocols for the Use of 10Z-Vitamin K2-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of compounds known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Among the different forms of vitamin K2, menaquinone-7 (MK-7) has garnered significant attention due to its high bioavailability and long half-life. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of vitamin K2 and to develop effective supplementation and therapeutic strategies. The use of stable isotope-labeled internal standards, such as 10Z-Vitamin K2-d7, is critical for accurate and precise quantification of vitamin K2 in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of vitamin K2.

Application of this compound in Pharmacokinetic Studies

This compound is a deuterated form of Vitamin K2 (menaquinone-7) where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis. In pharmacokinetic studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma, serum) before sample preparation. Because this compound is chemically identical to the non-labeled Vitamin K2, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to the mass difference, it can be distinguished from the endogenous or administered Vitamin K2. This allows for the correction of any analyte loss during sample processing and compensates for matrix effects, leading to highly accurate and precise quantification.

Experimental Protocols

Bioanalytical Method for Vitamin K2 Quantification using LC-MS/MS

This protocol describes a validated method for the quantification of Vitamin K2 (MK-7) in human serum using this compound as an internal standard.[1][2]

a. Materials and Reagents:

  • Vitamin K2 (MK-7) analytical standard

  • This compound (or Vitamin K2-d7) internal standard[1]

  • LC-MS grade methanol, acetonitrile, isopropanol, n-hexane, and water

  • Formic acid

  • Human serum (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

b. Sample Preparation (Liquid-Liquid Extraction): [2]

  • To 500 µL of serum sample in a microcentrifuge tube, add 5 µL of the internal standard solution (this compound in methanol).

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm.

  • Centrifuge the sample at 4300 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness at 50 °C under a gentle stream of nitrogen.

  • Reconstitute the dried extract with 100 µL of a mixture of water and methanol (15:85, v/v).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

c. LC-MS/MS Conditions: [1][2][3]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., Kinetex 5 µm EVO C18, 50 x 2.1 mm)[3]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[3]
Gradient Start with a high percentage of mobile phase B, with a gradient to wash the column. A typical run time is around 5-9 minutes.[1][2]
Flow Rate 0.6 mL/min[3]
Column Temperature 25 °C[3]
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode[2][3]
MRM Transitions Specific precursor-to-product ion transitions for Vitamin K2 (MK-7) and this compound need to be optimized.
Pharmacokinetic Study Design

A single-dose, open-label study can be conducted in healthy volunteers to determine the pharmacokinetics of a Vitamin K2 formulation.

a. Study Population:

  • Healthy adult male and female volunteers.

  • Exclusion criteria should include use of vitamin K supplements, anticoagulant therapy, and any condition affecting fat absorption.

b. Study Procedure:

  • After an overnight fast, subjects receive a single oral dose of the Vitamin K2 formulation.

  • Blood samples are collected in appropriate tubes at pre-dose (0 hour) and at multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Serum is separated by centrifugation and stored at -80 °C until analysis.

  • The concentration of Vitamin K2 in the serum samples is determined using the validated LC-MS/MS method described above.

c. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated from the serum concentration-time data using appropriate software.

Data Presentation

The following tables summarize typical pharmacokinetic parameters for Vitamin K2 (MK-7) from literature, which can be expected in a study utilizing this compound for quantification.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Vitamin K2 (MK-7)

ParameterValue (Mean ± SD) or RangeReference
Tmax (Time to Peak Concentration) 2 - 6 hours[4]
t1/2 (Elimination Half-life) Approximately 72 hours[1]
Bioavailability High inter-individual variability[4]

Table 2: Example LC-MS/MS Method Validation Parameters for Vitamin K2 Analysis [1]

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.990.994
Intra-assay Precision (%CV) < 15%3.2% - 14.3%
Inter-assay Precision (%CV) < 15%8.7% - 15.2%
Accuracy (% Bias) ± 15%0.5% - 10.7%
Recovery (%) Consistent and reproducible94.0% - 108.7%

Visualizations

Pharmacokinetic_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject Screening Subject Screening Dosing Dosing Subject Screening->Dosing Healthy Volunteers Blood Sampling Blood Sampling Dosing->Blood Sampling Single Oral Dose of Vitamin K2 Sample Processing Sample Processing Blood Sampling->Sample Processing Multiple Time Points LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Serum Separation + Internal Standard Addition Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of Vitamin K2 PK Modeling PK Modeling Data Analysis->PK Modeling Concentration-Time Data PK Parameters PK Parameters PK Modeling->PK Parameters Cmax, Tmax, AUC, t1/2 Vitamin_K_Cycle VK_quinone Vitamin K Quinone VK_hydroquinone Vitamin K Hydroquinone VK_quinone->VK_hydroquinone VKOR Carboxylation γ-Glutamyl Carboxylation (Activation of Vitamin K-dependent proteins) VK_hydroquinone->Carboxylation γ-Glutamyl Carboxylase VK_epoxide Vitamin K Epoxide VK_epoxide->VK_quinone VKOR Carboxylation->VK_epoxide

References

Determining Vitamin K Deficiency with 10Z-Vitamin K2-d7: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Vitamin K2 (menaquinone-4, MK-4) in human serum or plasma using 10Z-Vitamin K2-d7 as an internal standard. The protocols outlined below leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate determination of vitamin K status, a critical factor in coagulation, bone metabolism, and cardiovascular health.

Vitamin K deficiency can lead to a range of health issues, including increased risk of bleeding, osteoporosis, and vascular calcification. Accurate measurement of vitamin K levels is therefore essential for both clinical diagnostics and research. The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the reliability of the quantitative results.

Core Concepts in Vitamin K Metabolism

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins. This process, known as gamma-carboxylation, is vital for their biological activity. Key vitamin K-dependent proteins include coagulation factors (II, VII, IX, and X), osteocalcin (involved in bone mineralization), and Matrix Gla Protein (an inhibitor of vascular calcification).

A deficiency in vitamin K leads to the circulation of undercarboxylated proteins, which are non-functional. The measurement of these undercarboxylated proteins, such as PIVKA-II (Protein Induced by Vitamin K Absence or Antagonism-II), can also serve as a marker for vitamin K deficiency.

Quantitative Analysis of Vitamin K2 using LC-MS/MS with this compound

The "gold standard" for the direct measurement of vitamin K levels in biological matrices is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the accurate quantification of different vitamin K vitamers, including phylloquinone (K1) and menaquinones (K2). The use of a stable isotope-labeled internal standard, such as this compound, is integral to this methodology.

Summary of Quantitative Data

The following tables summarize typical performance data for LC-MS/MS methods for the quantification of Vitamin K2 (MK-4) in human serum/plasma using a deuterated internal standard.

Table 1: Calibration and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| Menaquinone-4 (MK-4) | 0.10 - 10 | > 0.99 |

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intraday Precision (%RSD) Interday Precision (%RSD) Accuracy (% Recovery)
Menaquinone-4 (MK-4) Low 0.25 < 8% < 6% 90 - 110%
Medium 0.75 < 6% < 5% 95 - 105%

| | High | 8.00 | < 5% | < 4% | 98 - 102% |

Table 3: Limits of Detection and Quantification

Analyte Lower Limit of Quantification (LLOQ) (ng/mL) Limit of Detection (LOD) (ng/mL)

| Menaquinone-4 (MK-4) | 0.1 | ~0.03 |

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum/Plasma

This protocol describes a liquid-liquid extraction procedure for the isolation of Vitamin K2 from serum or plasma samples.

Materials:

  • Human serum or plasma samples

  • This compound internal standard solution (in methanol or ethanol)

  • Acetonitrile

  • n-Hexane

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • Pipette 500 µL of serum or plasma into a centrifuge tube.

  • Add a known amount of this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the assay.

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean centrifuge tube.

  • Add 2 mL of n-hexane to the supernatant for liquid-liquid extraction.

  • Vortex for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 methanol:water).

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Vitamin K2 (MK-4).

Liquid Chromatography (LC) Conditions:

  • Column: A C18 or similar reversed-phase column suitable for lipid-soluble vitamin analysis (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: Gradient to 100% B

    • 5-8 min: Hold at 100% B

    • 8.1-10 min: Return to 90% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Menaquinone-4 (MK-4): Precursor ion (Q1) m/z 445.3 -> Product ion (Q3) m/z 187.1

    • This compound (MK-4-d7): Precursor ion (Q1) m/z 452.3 -> Product ion (Q3) m/z 194.1

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for each analyte.

Visualizations

The Vitamin K Cycle

The following diagram illustrates the central role of vitamin K in the gamma-carboxylation of vitamin K-dependent proteins.

Vitamin_K_Cycle cluster_1 Gamma-Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKORC1 Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) O2, CO2 Vitamin K Epoxide (KO)->Vitamin K (Quinone) VKORC1 Glutamate (Glu) Glutamate (Glu) GGCX Gamma-Glutamyl Carboxylase Glutamate (Glu)->GGCX Gamma-Carboxyglutamate (Gla) Gamma-Carboxyglutamate (Gla) Vitamin K-dependent Protein Vitamin K-dependent Protein GGCX->Gamma-Carboxyglutamate (Gla)

Caption: The Vitamin K Cycle and Gamma-Carboxylation.

Experimental Workflow for Vitamin K2 Analysis

The following diagram outlines the key steps in the experimental workflow for the quantification of Vitamin K2 in serum or plasma.

Experimental_Workflow start Start sample_collection Serum/Plasma Sample Collection start->sample_collection add_is Addition of this compound Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer lle Liquid-Liquid Extraction (n-Hexane) supernatant_transfer->lle centrifugation2 Centrifugation lle->centrifugation2 evaporation Evaporation of Solvent centrifugation2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Vitamin K2 Analysis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal with 10Z-Vitamin K2-d7 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity with the internal standard 10Z-Vitamin K2-d7 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following sections provide a structured approach to troubleshooting, including frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of this compound?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction, degradation of the analyte during preparation, or the presence of interfering matrix components can significantly reduce signal. Vitamin K compounds are lipophilic and can be challenging to extract effectively.

  • Inappropriate LC Conditions: Poor chromatographic resolution leading to co-elution with matrix components can cause ion suppression. The highly hydrophobic nature of Vitamin K2 requires careful selection of the column and mobile phase.

  • Non-optimized Mass Spectrometer Settings: Incorrect ionization source parameters, precursor/product ion selection, or collision energy can lead to poor detection.

  • Analyte Instability: Vitamin K analogs can be sensitive to light and temperature, leading to degradation if not handled properly.

Q2: How can I improve the extraction efficiency of this compound from my samples?

To enhance extraction efficiency, consider the following:

  • Choice of Extraction Solvent: A non-polar solvent is crucial for the hydrophobic Vitamin K2. Hexane or acetonitrile are commonly used.[1][2]

  • Sample Preparation Techniques:

    • Protein Precipitation (PPT): A simple method, but may not remove all interfering phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts. A common approach involves precipitating proteins with a solvent like ethanol, followed by extraction with hexane.[4]

    • Solid-Phase Extraction (SPE): Can provide the cleanest extracts by effectively removing phospholipids and other interferences.[1][5]

Q3: What are the recommended starting conditions for LC-MS analysis of this compound?

Based on established methods for similar Vitamin K compounds, here are recommended starting points:

  • LC Column: A C18 or Biphenyl column is often effective for retaining and separating hydrophobic compounds like Vitamin K2.[1][6]

  • Mobile Phase: A gradient of methanol or acetonitrile with water is typical. Additives like 0.1% formic acid or 5mM ammonium formate can improve ionization efficiency.[1][3]

  • Ionization Mode: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI in positive ion mode is common, though APCI has also been shown to be effective.[6][7]

Q4: Can the "10Z" isomeric form affect my results?

While the provided search results do not specifically address the "10Z" isomer, it is possible that its stereochemistry could influence its chromatographic behavior or fragmentation pattern compared to other isomers. If you are using a non-isomer specific method, you might see differences in retention time or signal intensity if separation from other isomers occurs. It is crucial to use a well-characterized standard for this compound.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Low Signal

This guide provides a systematic approach to identifying the root cause of low signal intensity.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Signal Detected for This compound check_ms 1. Verify MS Performance (Infuse Standard) start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc 2. Evaluate LC Performance (Injection of Standard in Solvent) ms_ok->check_lc Yes optimize_ms Optimize MS Parameters (Source, Voltages, Gas Flows) ms_ok->optimize_ms No lc_ok Signal and Peak Shape OK? check_lc->lc_ok check_prep 3. Assess Sample Preparation (Spike Blank Matrix and Extract) lc_ok->check_prep Yes optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) lc_ok->optimize_lc No prep_ok Recovery Acceptable? check_prep->prep_ok optimize_prep Optimize Sample Prep (Extraction Solvent, Technique) prep_ok->optimize_prep No problem_solved Problem Resolved prep_ok->problem_solved Yes optimize_ms->check_ms optimize_ms->problem_solved optimize_lc->check_lc optimize_lc->problem_solved optimize_prep->check_prep optimize_prep->problem_solved contact_support Consult Instrument Manufacturer or Senior Scientist problem_solved->contact_support If problem persists

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Guide 2: Optimizing Mass Spectrometer Parameters

If direct infusion of the this compound standard shows a low signal, optimization of the MS parameters is necessary.

Key Parameters and Recommended Settings

ParameterRecommended Starting PointOptimization Strategy
Ionization Mode ESI Positive[3][7]Test both positive and negative ESI and APCI to determine the most sensitive mode for your instrument.
Precursor Ion (Q1) Calculated m/z for [M+H]+ or [M+NH4]+Infuse a solution of the standard and perform a Q1 scan to identify the most abundant precursor ion.
Product Ion (Q3) A stable, high-intensity fragmentPerform a product ion scan on the selected precursor to identify the most intense and specific fragment ions. A common fragment for d7-vitamin K compounds is m/z 194.1.[7]
Collision Energy (CE) 20-40 eV[7]Ramp the collision energy to find the optimal value that maximizes the intensity of the chosen product ion.
Source Temperature 300-400 °C[6][7]Optimize for signal intensity while ensuring analyte stability.
Gas Flows (Nebulizer, Heater) Instrument-specific defaultsAdjust to improve desolvation and ionization efficiency.

Experimental Protocol: Direct Infusion and Optimization

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile).

  • Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize Source Parameters: While infusing, adjust the source temperature, gas flows, and capillary voltage to maximize the signal of the precursor ion.

  • Determine Optimal MRM Transition:

    • Perform a Q1 scan to confirm the mass of the precursor ion.

    • Select the most intense precursor ion and perform a product ion scan to identify potential fragment ions.

    • Create a method with multiple MRM transitions using the most intense product ions.

    • For each transition, ramp the collision energy to find the value that yields the highest signal intensity.

Guide 3: Improving Chromatographic Performance

Poor peak shape, retention, or co-elution with matrix components can lead to ion suppression and low signal.

Chromatographic Conditions from Literature

ParameterExample 1[7]Example 2[6]Example 3[1]
Column Not specifiedKinetex 5 µm EVO C18, 50 x 2.1 mmRaptor Biphenyl 2.7 µm, 50 mm x 2.1 mm
Mobile Phase A Water with 0.1% ammonium fluorideWaterWater, 0.1% formic acid, 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% ammonium fluorideAcetonitrile / Isopropanol (1:1, v/v)Methanol, 0.1% formic acid
Flow Rate 0.40 - 0.60 mL/min0.6 - 0.8 mL/min0.5 mL/min
Column Temp. Not specified25 °C40 °C

Experimental Protocol: Assessing and Optimizing Chromatography

  • Prepare a Standard in Solvent: Prepare a low to mid-concentration standard of this compound in the reconstitution solvent.

  • Inject and Evaluate: Inject the standard onto your LC-MS system and evaluate the peak shape, retention time, and signal-to-noise ratio.

  • Address Poor Peak Shape:

    • Tailing: May indicate secondary interactions. Consider a different column chemistry (e.g., Biphenyl) or adjusting the mobile phase pH.

    • Fronting: Could be due to column overload. Try injecting a lower concentration.

  • Optimize Retention: If the peak elutes too early (near the void volume), increase the initial percentage of the organic phase in your gradient or use a less polar stationary phase.

  • Investigate Ion Suppression:

    • Prepare a blank matrix sample (e.g., plasma, serum) and extract it using your current protocol.

    • Inject the extracted blank.

    • Post-column infuse a constant flow of the this compound standard while injecting the extracted blank. A dip in the standard's signal that coincides with the elution of matrix components indicates ion suppression.

    • Modify the chromatographic gradient to separate the analyte from the suppressing region.

Ion Suppression Mitigation Diagram

IonSuppression start Low Signal in Matrix, OK in Solvent cause Suspect Ion Suppression start->cause strategy Mitigation Strategies cause->strategy chroma Improve Chromatographic Separation strategy->chroma prep Enhance Sample Cleanup strategy->prep dilute Dilute Sample strategy->dilute chroma_details • Change gradient • Use different column • Adjust mobile phase chroma->chroma_details prep_details • Switch from PPT to LLE or SPE • Use phospholipid removal plates prep->prep_details dilute_details • Reduces matrix load • May compromise LLOQ dilute->dilute_details

Caption: Strategies to mitigate ion suppression effects.

Guide 4: Enhancing Sample Preparation

If the signal is low even after optimizing the LC-MS method, the issue likely lies in the sample preparation.

Quantitative Data on Method Performance

Method ParameterStudy 1[7]Study 2[1]Study 3[8]
Matrix Human SerumHuman PlasmaHuman Serum
Sample Prep Protein Precipitation & LLEPhospholipid Removal PlateLLE with n-hexane
LLOQ 0.03 - 0.05 ng/mL0.10 ng/mL0.01 ng/mL
Recovery 94.0 - 108.7%Not Reported86 - 110% (Accuracy)

Experimental Protocol: Evaluating and Improving Sample Recovery

  • Prepare Quality Control (QC) Samples: Spike a blank matrix with a known concentration of this compound at low, medium, and high levels.

  • Process and Analyze: Extract these QC samples using your current protocol and analyze them.

  • Calculate Recovery: Compare the peak area of the extracted samples to the peak area of a standard prepared in a clean solvent at the same theoretical concentration.

    • % Recovery = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) * 100

  • Optimize if Recovery is Low (<85%):

    • Switch Extraction Technique: If using protein precipitation, try liquid-liquid extraction or solid-phase extraction for a cleaner sample.[1]

    • Change Solvents: Test different extraction solvents (e.g., acetonitrile, hexane, or combinations).

    • Check for Degradation: Vitamin K is light-sensitive. Ensure samples are protected from light during preparation. Also, consider stability in the freezer and at room temperature.[7] Stock solutions are often prepared in ethanol and stored at -20°C.[7]

By systematically working through these guides, you can effectively diagnose and resolve issues of low signal intensity for this compound in your LC-MS analyses.

References

addressing matrix effects in vitamin K analysis with deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of vitamin K, with a focus on mitigating matrix effects using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of vitamin K analysis?

A1: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting, undetected components in the sample matrix. In vitamin K analysis, which often involves complex biological samples like plasma or serum, lipids and phospholipids are major contributors to these effects.[1][2] This interference can lead to inaccurate and unreliable quantification of vitamin K vitamers.

Q2: Why is vitamin K analysis particularly susceptible to matrix effects?

A2: Vitamin K is a lipophilic (fat-soluble) vitamin found in low concentrations in biological matrices.[3] The extraction methods used to isolate vitamin K also co-extract other lipids, such as phospholipids, which are known to cause significant ion suppression in LC-MS/MS analysis, especially when using electrospray ionization (ESI).[1][2]

Q3: How do deuterated internal standards help in addressing matrix effects?

A3: Deuterated internal standards, such as vitamin K1-d7, are versions of the analyte where some hydrogen atoms are replaced by deuterium.[4] They are chemically identical to the analyte and thus have very similar chromatographic retention times and ionization efficiencies.[4] Because they co-elute with the target vitamin K vitamer, they experience the same degree of ion suppression or enhancement.[2] By measuring the ratio of the analyte to the deuterated standard, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q4: What are the common deuterated standards used for vitamin K analysis?

A4: Commonly used deuterated internal standards include Vitamin K1-d7, MK4-d7, and MK7-d7.[5] The choice of standard depends on the specific vitamin K vitamers being quantified in the experiment.

Q5: Besides using deuterated standards, what other strategies can minimize matrix effects?

A5: Several strategies can be employed to reduce matrix effects:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specific phospholipid removal procedures can significantly clean up the sample before analysis.[2][6]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between vitamin K and interfering matrix components, particularly phospholipids, is crucial.[1]

  • Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for lipophilic compounds like vitamin K.[6]

Troubleshooting Guide

Q1: I am observing poor recovery of vitamin K in my plasma samples. What could be the cause?

A1: Poor recovery can be due to several factors:

  • Inefficient Extraction: Your sample preparation method (e.g., LLE or SPE) may not be efficiently extracting the lipophilic vitamin K from the plasma proteins. Ensure proper solvent-to-sample ratios and adequate mixing.

  • Analyte Adsorption: Vitamin K is known to be "sticky" and can adsorb to plasticware or glassware. Using silanized glassware or polypropylene tubes can help minimize this issue.[7]

  • Degradation: Vitamin K is sensitive to light.[7] Ensure that samples are protected from light during all stages of preparation and analysis.

Q2: My results show high variability between replicate injections of the same sample. What is the likely problem?

A2: High variability is a classic sign of uncompensated matrix effects.

  • Inconsistent Ion Suppression: If you are not using a co-eluting internal standard like a deuterated analog, variable amounts of matrix components in each injection can cause fluctuating ion suppression, leading to poor precision.

  • Sample Inhomogeneity: Ensure your final extracted sample is thoroughly vortexed before injection to ensure homogeneity.

Q3: I am seeing a suppressed signal for both my vitamin K analyte and the deuterated internal standard. Should I be concerned?

A3: While significant signal suppression is not ideal as it can affect sensitivity, the primary purpose of the deuterated standard is to correct for this. As long as the peak shape is good and the signal is sufficiently above the limit of quantification (LOQ), the ratio of the analyte to the internal standard should still provide an accurate result. This is because both compounds are affected by the suppression to a similar extent.

Q4: My calibration curve is non-linear, especially at higher concentrations. What could be the issue?

A4: Non-linearity can be caused by:

  • Detector Saturation: If the concentration of your standards is too high, it can saturate the MS detector. Try extending the calibration range with lower concentration points.

  • Matrix Effects in Standards: If you are preparing your calibration standards in a pure solvent instead of a surrogate matrix (like charcoal-stripped plasma), the absence of matrix effects in the standards compared to their presence in the actual samples can lead to a non-linear response when plotted.[8]

Quantitative Data Summary

The use of deuterated internal standards significantly improves the accuracy and precision of vitamin K analysis by compensating for matrix-induced variations.

Table 1: Method Precision With and Without Internal Standard Correction

Analyte QC Level Precision (%RSD) without IS Precision (%RSD) with Deuterated IS
Vitamin K1 Low 18.5% 5.8%
Mid 15.2% 4.1%
High 12.8% 3.4%
MK-4 Low 21.3% 7.2%
Mid 17.9% 5.5%
High 14.1% 4.8%

Data are representative values compiled from typical LC-MS/MS validation reports.

Table 2: Analyte Recovery in Different Matrices Using Deuterated Standards

Analyte Matrix Mean Recovery (%) Accuracy (% of Nominal)
Vitamin K1 Human Plasma 95.7% 98.5% - 104.2%
MK-4 Human Serum 93.2% 96.1% - 102.8%
MK-7 Human Plasma 98.1% 97.7% - 105.1%

Recovery and accuracy data demonstrate the effectiveness of deuterated standards in compensating for matrix losses and ionization effects.[5]

Experimental Protocols

Protocol: Quantification of Vitamin K1 and MK-7 in Human Plasma using LC-MS/MS with Deuterated Internal Standards

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (containing Vitamin K1-d7 and MK-7-d7 in ethanol). Vortex briefly.

  • Add 1.5 mL of ice-cold ethanol to precipitate proteins. Vortex for 1 minute.

  • Add 4 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic (n-hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Methanol:Water). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for analysis.[8]

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 or Phenyl-Hexyl column suitable for lipid analysis (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 80% B, ramp to 100% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: APCI or ESI, positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Vitamin K1: m/z 451.4 -> 187.1

    • Vitamin K1-d7: m/z 458.4 -> 194.1

    • MK-7: m/z 649.5 -> 187.1

    • MK-7-d7: m/z 656.5 -> 194.1

Visualizations

Matrix_Effect cluster_source LC Eluent cluster_ms Mass Spectrometer Ion Source (ESI) Analyte Vitamin K Droplet Charged Droplet Analyte->Droplet Ideal Condition Matrix Phospholipids Matrix->Droplet Analyte_Ion Vitamin K Ion (Gas Phase) Droplet->Analyte_Ion Evaporation & Ionization Suppressed_Ion Reduced Vitamin K Ion Signal Droplet->Suppressed_Ion Competition for Charge & Surface Access

Caption: Mechanism of Ion Suppression in LC-MS/MS.

Workflow Sample 1. Plasma Sample Spike 2. Spike with Deuterated Internal Standard (e.g., K1-d7) Sample->Spike Extract 3. Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporation Extract->Evap Recon 5. Reconstitution Evap->Recon Inject 6. LC-MS/MS Analysis Recon->Inject Quant 7. Data Processing (Ratio of Analyte/IS) Inject->Quant

Caption: Experimental Workflow for Vitamin K Analysis.

Compensation_Logic cluster_process During Sample Prep & Analysis cluster_effect Shared External Influences VK1 Endogenous Vitamin K1 Result Analyte/IS Ratio (Accurate Quantification) VK1->Result VK1_d7 Deuterated Standard (K1-d7) VK1_d7->Result Loss Extraction Loss Loss->VK1 Loss->VK1_d7 Suppression Ion Suppression Suppression->VK1 Suppression->VK1_d7

Caption: How Deuterated Standards Compensate for Errors.

References

isotopic instability of 10Z-Vitamin K2-d7 during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the isotopic instability of 10Z-Vitamin K2-d7 during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a loss in the signal intensity of our this compound internal standard during our LC-MS/MS analysis. What are the potential causes?

A1: A decrease in the signal intensity of your this compound internal standard can be attributed to several factors, primarily related to its inherent chemical and isotopic stability, as well as analytical conditions. The primary suspects are:

  • Isomerization: The "10Z" designation indicates a cis configuration at the 10th position of the isoprenoid side chain. Vitamin K compounds are known to be susceptible to isomerization, particularly when exposed to light, which can convert the Z (cis) isomer to the more stable E (trans) isomer.[1] This conversion would lead to a decrease in the signal of the specific 10Z-isomer you are monitoring.

  • Isotopic Back-Exchange: The "d7" indicates that the molecule is labeled with seven deuterium atoms. While generally stable, deuterium labels can sometimes undergo back-exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions. This would lead to a decrease in the mass-to-charge ratio (m/z) of the internal standard and a lower signal at the expected m/z.

  • In-source Fragmentation or Degradation: The stability of the molecule itself might be compromised under the analytical conditions. Vitamin K2 is known to be sensitive to light and can degrade in solution over time.[2] In-source fragmentation in the mass spectrometer could also contribute to signal loss.

  • Matrix Effects: Components of the biological matrix can suppress the ionization of the internal standard, leading to a reduced signal.

  • Standard Purity and Storage: The initial purity of the this compound standard should be confirmed. Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation before use.

Q2: How can we investigate and troubleshoot the potential isomerization of our this compound internal standard?

A2: To determine if isomerization is the cause of signal loss, you can perform the following troubleshooting steps:

  • Protect from Light: Vitamin K isomers are sensitive to light.[1] Ensure that all standard solutions and samples are prepared and stored in amber vials or under light-protected conditions. Minimize exposure to ambient light during the entire analytical workflow.

  • Chromatographic Separation of Isomers: Develop an LC method capable of separating the Z and E isomers of Vitamin K2. C30 columns are often effective for resolving structural isomers of long-chain hydrophobic compounds like Vitamin K2.[1] By injecting a solution of your this compound standard, you can check for the presence of the corresponding E-isomer. An increase in the E-isomer peak with a concurrent decrease in the Z-isomer peak over time or under specific conditions would confirm isomerization.

  • Temperature Effects: Evaluate the effect of temperature on the separation and stability. Lowering the column temperature can sometimes improve the resolution of isomers.[1]

Q3: What are the best practices to prevent isotopic back-exchange of the deuterium labels on our this compound?

A3: To minimize the risk of deuterium back-exchange, consider the following:

  • Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and reconstitution. If aqueous solutions are necessary, control the pH. Acidic or basic conditions can sometimes facilitate hydrogen-deuterium exchange.

  • Temperature Control: Keep sample processing and storage temperatures as low as feasible to reduce the rate of chemical reactions, including back-exchange.

  • Minimize Sample Residence Time: Reduce the time samples spend in aqueous environments before analysis.

Q4: We suspect matrix effects are impacting our this compound signal. How can we confirm and mitigate this?

A4: Matrix effects can be evaluated by comparing the signal of the internal standard in a neat solution versus its signal in a post-extraction spiked matrix sample. A significant difference in signal intensity suggests the presence of matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Optimization: Adjust the LC gradient to better separate the this compound from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains within the linear range of the assay.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Vitamin K2

This protocol is a general guideline based on established methods for Vitamin K2 analysis and can be adapted for this compound.[3][4]

1. Sample Preparation (Human Serum):

  • To 500 µL of serum, add the this compound internal standard solution.
  • Perform a liquid-liquid extraction with 500 µL of n-hexane.
  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS System:

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[3]
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[3]
  • Column: A C18 or C30 column suitable for lipid-soluble vitamin analysis.
  • Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium formate.
  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

3. Data Acquisition:

  • Monitor the specific parent-to-daughter ion transitions for both the analyte and this compound using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

Table 1: Representative LC-MS/MS Method Parameters for Vitamin K2 Analysis

ParameterValueReference
LC Column C18 or C30[1][3]
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium Formate[5]
Mobile Phase B Methanol with 0.1% Formic Acid[5]
Flow Rate 0.3 - 0.6 mL/min[5]
Injection Volume 5 - 10 µL
Ionization Source ESI or APCI (Positive Mode)[3][5]

Table 2: Example MRM Transitions for Vitamin K2 Analogs (Note: Transitions for this compound would need to be empirically determined)

AnalyteQ1 (m/z)Q3 (m/z)Reference
Menaquinone-4 (MK-4)445.3187.1[3]
Menaquinone-7 (MK-7)649.5187.1[3]
d7-MK-4452.3187.1[3]
d7-MK-7656.5187.1[3]

Visualizations

Isomerization_Pathway 10Z-Vitamin_K2_d7 This compound (cis-isomer) 10E-Vitamin_K2_d7 10E-Vitamin K2-d7 (trans-isomer) 10Z-Vitamin_K2_d7->10E-Vitamin_K2_d7 Isomerization (e.g., light, heat)

Caption: Isomerization of this compound to its 10E-isomer.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions A Decreased this compound Signal Intensity B Check for Isomerization (LC analysis of isomers) A->B C Investigate Isotopic Back-Exchange A->C D Assess Matrix Effects (Post-spike analysis) A->D E Verify Standard Purity and Storage A->E F Protect from Light, Optimize Chromatography B->F G Use Aprotic Solvents, Control pH and Temperature C->G H Improve Sample Cleanup, Optimize Chromatography D->H I Use Fresh Standard, Ensure Proper Storage E->I

Caption: Troubleshooting workflow for decreased this compound signal.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of 10Z-Vitamin K2-d7.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS/MS parameters for analyzing this compound?

A1: For initial method development, we recommend starting with parameters that have been successful for other Vitamin K2 analogs, particularly other menaquinones. As this compound is a deuterated geometric isomer of a menaquinone, the following parameters provide a robust starting point.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommendationRationale
LC Column C18 or C30 column (e.g., 2.1 x 100 mm, 1.8 µm)C18 columns offer good hydrophobic retention for the long isoprenoid side chain of Vitamin K2. C30 columns can provide enhanced shape selectivity, which is beneficial for separating geometric isomers.[1]
Mobile Phase A Water with 0.1% formic acid or 5mM ammonium formateAcidified mobile phases promote protonation for positive ion mode mass spectrometry.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acidOrganic solvent for gradient elution to effectively elute the lipophilic Vitamin K2.
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.A gradient elution is necessary to separate the analyte from matrix components and ensure good peak shape.
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard 2.1 mm ID columns.
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Both ESI and APCI have been successfully used for Vitamin K analysis. APCI can sometimes be less susceptible to matrix effects for lipophilic compounds.[2]
MRM Transitions See Table 2Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

Q2: How do I determine the optimal MRM transitions for this compound?

A2: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined by infusing a standard solution of this compound into the mass spectrometer. First, a full scan (Q1 scan) will determine the precursor ion, which will be the [M+H]+ adduct. For this compound, with a likely chemical formula of C31H33D7O2, the predicted monoisotopic mass is approximately 459.3 g/mol . Therefore, the protonated precursor ion to target would be around m/z 460.3.

Next, a product ion scan (MS/MS) of the precursor ion will reveal the fragmentation pattern. The most intense and stable fragment ions should be selected as product ions for the MRM transitions. Based on the fragmentation of similar Vitamin K compounds, a characteristic product ion results from the cleavage of the isoprenoid side chain. For deuterated Vitamin K1-d7 (precursor m/z 458.1), a common product ion is m/z 194.3.[3] Given the structural similarity, a similar fragmentation is expected for this compound.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound~460.3Predicted: ~194.3To be determined empirically

Note: These are predicted values and must be confirmed experimentally.

Q3: What is the role of Vitamin K2 in biological systems?

A3: Vitamin K2 is a crucial cofactor for the enzyme gamma-glutamyl carboxylase.[4][5] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in a variety of proteins.[4][5][6] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium.[6] Key vitamin K-dependent proteins are involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[7]

Vitamin K Gamma-Carboxylation Cycle cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone (KH2) Vitamin K hydroquinone (KH2) Vitamin K (quinone)->Vitamin K hydroquinone (KH2) VKOR / Reductase Vitamin K epoxide (KO) Vitamin K epoxide (KO) Vitamin K hydroquinone (KH2)->Vitamin K epoxide (KO) γ-Glutamyl Carboxylase Glu-protein Glu-protein Vitamin K hydroquinone (KH2)->Glu-protein Vitamin K epoxide (KO)->Vitamin K (quinone) VKOR Gla-protein Gla-protein Glu-protein->Gla-protein Carboxylation CO2 CO2 CO2->Glu-protein O2 O2 O2->Glu-protein

Figure 1: The Vitamin K Gamma-Carboxylation Cycle.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing for a lipophilic compound like Vitamin K2 is often due to secondary interactions with the stationary phase or issues with the sample solvent.

Table 3: Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a column with end-capping or a biphenyl phase. A slightly acidic mobile phase (0.1% formic acid) can also help to suppress silanol activity.
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions. Injecting in a strong solvent can cause peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or perform a column regeneration procedure as recommended by the manufacturer.

Issue 2: Inconsistent Retention Times

Q: I am observing a drift in the retention time for this compound across my analytical run. What should I investigate?

A: Retention time shifts can be caused by a number of factors related to the LC system and mobile phase preparation.

Table 4: Troubleshooting Inconsistent Retention Times

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Mobile Phase Composition Change Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention.
Pump Performance Issues Check for leaks in the pump heads and ensure proper solvent degassing. Air bubbles in the pump can lead to inconsistent flow rates.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. The separation of Vitamin K isomers can be temperature-dependent.[1]

Issue 3: Low Signal Intensity or Sensitivity

Q: The signal for my this compound is much lower than expected. How can I improve the sensitivity?

A: Low signal intensity can stem from issues with sample preparation, ionization efficiency, or mass spectrometer settings.

Table 5: Troubleshooting Low Signal Intensity

Potential CauseRecommended Solution
Inefficient Sample Extraction Optimize your sample preparation method. For plasma or serum, a liquid-liquid extraction with a nonpolar solvent like hexane or a protein precipitation followed by solid-phase extraction (SPE) is common.[8]
Ion Suppression Matrix components, especially phospholipids from biological samples, can co-elute and suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from the suppression zone. A divert valve can also be used to direct the early-eluting matrix components to waste.
Suboptimal Ionization Source Parameters Optimize the gas flows (nebulizer, auxiliary), and temperature of the ESI or APCI source. For APCI, the probe temperature is a critical parameter.
Incorrect MRM Transitions or Collision Energy Infuse the analyte to confirm the precursor and product ions. Perform a collision energy optimization to find the voltage that yields the highest product ion intensity.

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Figure 2: A logical workflow for troubleshooting common LC-MS/MS issues.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for the analysis of Vitamin K2 from plasma.

  • To 500 µL of human plasma in a glass tube, add 50 µL of an internal standard working solution (e.g., this compound in methanol).

  • Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.

  • Add 4 mL of n-hexane and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic (n-hexane) layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol) and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chromatographic Separation of Vitamin K Isomers

This protocol provides a starting point for the chromatographic separation of Vitamin K2 isomers.

  • Column: Use a C30 column (e.g., Thermo Scientific Accucore C30, 2.6 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 80% B

    • 1-8 min: Linear ramp to 100% B

    • 8-12 min: Hold at 100% B

    • 12.1-15 min: Return to 80% B for re-equilibration.

This protocol should be optimized for your specific application and instrumentation.

References

Technical Support Center: Optimizing Chromatographic Separation of Vitamin K Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of vitamin K isomers.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Vitamin K1 cis/trans Isomers

You are observing a single broad peak or two poorly resolved peaks for vitamin K1, where you expect to see distinct peaks for the cis and trans isomers.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns often fail to provide the necessary shape selectivity to resolve the structurally similar cis and trans isomers of vitamin K1.[1]

    • Solution: Employ a column with high shape selectivity. C30 columns are highly effective for this separation due to their ability to resolve long-chain, structurally related hydrophobic isomers.[1][2][3] An alternative is a cholesterol-based column.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.

    • Solution: For reversed-phase HPLC, a high percentage of methanol (e.g., 98%) in the mobile phase has been shown to be effective on a C30 column.[1] For normal-phase HPLC, a mobile phase of heptane with small amounts of polar modifiers like diisopropyl ether and octanol can be used with a silica column.

  • Incorrect Column Temperature: Temperature plays a significant role in the resolution of vitamin K1 isomers.

    • Solution: Optimize the column temperature. For C30 columns, a sub-ambient temperature of around 15-20°C has been demonstrated to provide the best resolution between cis and trans isomers of vitamin K1.[1][2] At temperatures above 20°C, the isomers may become unresolved.[2]

Issue 2: Long Analysis Times for Vitamin K Isomer Separation

Your current HPLC method for separating vitamin K1 isomers and vitamin K2 forms (like MK-4 and MK-7) is taking too long, impacting sample throughput.

Possible Causes and Solutions:

  • Conventional HPLC Method: Traditional HPLC methods, especially those using C30 columns, can have run times of around 20 minutes.[5]

    • Solution 1: Method Optimization: Increase the flow rate of your existing method. On an Accucore C30 column, increasing the flow rate can significantly shorten the analysis time to under 4-6 minutes while maintaining acceptable resolution.[2]

    • Solution 2: Ultra-Performance Convergence Chromatography (UPC²): This technique, a form of supercritical fluid chromatography (SFC), can dramatically reduce run times. A separation of cis/trans vitamin K1 and MK-4 can be achieved in less than three minutes using an ACQUITY UPC² HSS C18 SB Column.[6]

Issue 3: Irreproducible Retention Times

You are experiencing shifts in retention times from one injection to the next, making peak identification and quantification unreliable.

Possible Causes and Solutions:

  • Insufficient Column Equilibration: This is a common issue in normal-phase chromatography.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Normal-phase separations on silica columns may require longer equilibration times than reversed-phase methods.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1][2]

  • Mobile Phase Instability: Changes in the mobile phase composition over time can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir sealed to prevent evaporation of more volatile components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for separating vitamin K1 cis/trans isomers?

A C30 column is highly recommended for the separation of vitamin K1 cis/trans isomers due to its excellent shape selectivity for long-chain, hydrophobic molecules.[1][2][3] Standard C18 columns are generally not suitable for this specific separation as they often fail to resolve these isomers.[1]

Q2: How can I reduce the analysis time for vitamin K separation?

To significantly reduce analysis time, consider using Ultra-Performance Convergence Chromatography (UPC²), which can separate vitamin K1 isomers and MK-4 in under three minutes.[6] Alternatively, you can optimize your existing HPLC method by increasing the flow rate, which has been shown to shorten analysis time to under six minutes on a solid-core C30 column without compromising resolution significantly.[2]

Q3: What is the optimal temperature for separating vitamin K1 isomers?

For reversed-phase separation on a C30 column, a sub-ambient temperature of approximately 15°C is optimal for resolving the cis and trans isomers of vitamin K1.[2] The resolution is highly temperature-dependent, and at temperatures above 20°C, the isomers may co-elute.[2]

Q4: Can I use a C18 column to separate vitamin K isomers?

While standard C18 columns are often inadequate for resolving the cis/trans isomers of vitamin K1 in reversed-phase HPLC[1], they can be used effectively in UPC² (SFC) systems for a rapid separation of these isomers along with vitamin K2 (MK-4).[6]

Q5: What are the typical mobile phases used for vitamin K isomer separation?

  • Reversed-Phase HPLC (C30 column): A high percentage of methanol (e.g., 98% methanol and 2% water) is commonly used.[1]

  • Normal-Phase HPLC (Silica column): A mixture of heptane with small amounts of polar modifiers like diisopropyl ether and octanol is a suitable mobile phase.

  • UPC² (SFC) (C18 column): Compressed CO2 is used as the primary mobile phase (Mobile Phase A), with a modifier such as an acetonitrile/methanol mixture (50/50 v/v) as Mobile Phase B.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Vitamin K Isomer Separation

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Normal-Phase HPLC
Column Accucore C30, 2.6 µmHypersil Silica, 5 µm
Mobile Phase MethanolHeptane/Diisopropyl ether/Octanol
Temperature 15 °CAmbient
Flow Rate 300 µL/min1.5 mL/min
Detection UVUV
Analyte Vitamin K1 (cis & trans), Vitamin K2Vitamin K1 (cis & trans), trans-epoxy K1
Retention Time (K1 trans) 5.63 min~14 min
Retention Time (K1 cis) 6.02 min~12 min
Resolution (K1 isomers) 1.79Sufficient for quantification

Data compiled from Thermo Fisher Scientific Application Note 20590 and 441/0306/0211.[2]

Table 2: UPC² (SFC) Method Parameters for Rapid Vitamin K Isomer Separation

ParameterMethod Details
System ACQUITY UPC²
Column ACQUITY UPC² HSS C18 SB, 1.8 µm
Mobile Phase A Compressed CO2
Mobile Phase B Acetonitrile/Methanol (50/50 v/v)
Gradient 0.5% B for 2 min, ramp to 20% B in 1.5 min
Column Temperature 50 °C
Flow Rate 3.0 mL/min
Detection UV at 243 nm
Total Run Time 4 minutes
Resolution (cis/trans K1) 1.7

Data compiled from Waters Corporation Application Note 720004394EN.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Vitamin K1 and K2 Separation

This protocol is based on the method described in Thermo Fisher Scientific Application Note 20590.[2]

  • Instrumentation: HPLC system with UV detector and column oven.

  • Column: Thermo Scientific Accucore C30, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase: Methanol.

  • Flow Rate: 300 µL/min.

  • Column Temperature: 15 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve vitamin K standards in the mobile phase.

  • Procedure: a. Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved. b. Inject the sample. c. Monitor the separation and record the chromatogram. Vitamin K2 will elute first, followed by the trans and then the cis isomers of vitamin K1.[2]

Protocol 2: Rapid Separation using UPC² (SFC)

This protocol is based on the method described in Waters Application Note 720004394EN.

  • Instrumentation: Waters ACQUITY UPC² system with a PDA Detector.

  • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm.

  • Mobile Phase A: Compressed CO2.

  • Mobile Phase B: Acetonitrile/Methanol (50/50 v/v).

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 50 °C.

  • ABPR Pressure: 1500 psi.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 243 nm.

  • Gradient Program:

    • 0-2.0 min: 0.5% B (isocratic)

    • 2.0-3.5 min: Linear ramp to 20% B

    • 3.5-4.0 min: Hold at 20% B

  • Sample Preparation: Dissolve standards in iso-octane.

  • Procedure: a. Equilibrate the system with the initial mobile phase conditions. b. Inject the sample. c. The cis-K1 will elute first, followed by trans-K1, and then MK-4.

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Resolution check_column Is a C30 or Cholesterol column being used? start->check_column check_temp Is column temperature optimized (e.g., ~15-20°C)? check_column->check_temp Yes solution_column Action: Switch to a high shape-selectivity column (C30). check_column->solution_column No check_mobile_phase Is the mobile phase composition appropriate? check_temp->check_mobile_phase Yes solution_temp Action: Use a column oven to control and optimize temperature. check_temp->solution_temp No solution_mobile_phase Action: Adjust mobile phase. (e.g., high % methanol for RP). check_mobile_phase->solution_mobile_phase No end Resolution Improved check_mobile_phase->end Yes solution_column->check_temp solution_temp->check_mobile_phase solution_mobile_phase->end

Caption: Troubleshooting logic for poor vitamin K1 isomer resolution.

Method_Selection_Workflow start Goal: Separate Vitamin K Isomers priority_check What is the main priority? start->priority_check speed High Throughput / Speed priority_check->speed Speed resolution Highest Resolution priority_check->resolution Resolution upc2 Recommendation: UPC² (SFC) Method speed->upc2 hplc Recommendation: Reversed-Phase HPLC with C30 column resolution->hplc upc2_details - Run time < 3 min - Uses CO2 as primary mobile phase - C18 column can be used upc2->upc2_details hplc_details - Excellent cis/trans resolution - Requires sub-ambient temperature - Longer run times (~6-20 min) hplc->hplc_details

Caption: Workflow for selecting a suitable chromatographic method.

References

Technical Support Center: Troubleshooting Poor Recovery of 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard 10Z-Vitamin K2-d7 during sample preparation for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is a deuterated form of a specific isomer of Vitamin K2. The "d7" indicates that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry.[1][2] An internal standard is a compound with similar chemical and physical properties to the analyte of interest (in this case, Vitamin K2) that is added in a known amount to every sample, calibrator, and quality control sample before processing.[2][3][4]

Consistent and adequate recovery of the internal standard is crucial for accurate quantification. The ratio of the analyte's signal to the internal standard's signal is used to create a calibration curve and determine the concentration of the analyte in unknown samples.[5] Poor or inconsistent recovery of the IS can lead to inaccurate and unreliable results.[5]

Q2: What are the common causes of poor recovery for lipid-soluble compounds like this compound?

A2: Vitamin K2 is a fat-soluble vitamin, and its analysis can be challenging due to its lipophilic nature and potential for degradation.[6][7][8][9] Common causes for poor recovery include:

  • Incomplete Extraction: The chosen solvent system may not be optimal for extracting the highly lipophilic Vitamin K2 from the sample matrix (e.g., plasma, serum, tissue).[10][11]

  • Analyte Degradation: Vitamin K2 is sensitive to light, heat, and alkaline conditions.[7][10][12] Exposure to these conditions during sample preparation can lead to degradation and lower recovery.

  • Adsorption to Surfaces: Lipid-soluble compounds can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes).

  • Matrix Effects: Components of the biological matrix can interfere with the extraction process or suppress the ionization of the analyte and internal standard in the mass spectrometer.[13][14]

  • Issues with Protein Precipitation: If protein precipitation is used, the analyte may co-precipitate with the proteins, leading to losses.[11]

  • Phase Separation Problems in Liquid-Liquid Extraction (LLE): Incomplete separation of the aqueous and organic layers can result in loss of the analyte.[15]

  • Solid-Phase Extraction (SPE) Issues: Problems such as insufficient column conditioning, incorrect loading conditions, or use of an inappropriate elution solvent can lead to poor recovery.[10]

Q3: Could the issue be specific to my deuterated internal standard?

A3: While less common with d7 labeling, issues with deuterated internal standards can arise. These may include:

  • Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, though this is less likely for stably bonded deuterium.

  • Differential Chromatographic Behavior: The deuterium isotope effect can sometimes cause a slight shift in retention time between the deuterated internal standard and the native analyte.[13] If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.[13]

  • Purity of the Internal Standard: Impurities in the internal standard solution can affect its concentration and lead to quantification errors.[5]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Recovery

This guide provides a step-by-step approach to identifying the source of low recovery.

dot

Caption: Troubleshooting workflow for poor internal standard recovery.

Step-by-Step Guide:

  • Verify Internal Standard (IS) Solution:

    • Question: Is the concentration of the this compound spiking solution correct?

    • Action: Prepare a fresh dilution of the IS and analyze it directly. Compare the response to previous preparations. Check for any precipitation in the stock solution.

    • Rationale: An incorrect IS concentration is a common source of error.[16]

  • Review Sample Preparation Steps:

    • Question: Are there any steps in the protocol where loss could occur?

    • Action: Carefully review each step of your protocol. Pay close attention to:

      • Light Exposure: Vitamin K2 is light-sensitive.[7][12] Ensure all steps are performed under amber or yellow light, or in amber-colored tubes.

      • Temperature: Avoid high temperatures during evaporation steps.[10]

      • pH: Vitamin K2 can be unstable in alkaline conditions.[7] Check the pH of your solutions.

      • Vortexing/Mixing: Ensure adequate mixing to allow for complete extraction, but avoid overly vigorous mixing that could lead to emulsions.

      • Adsorption: Consider using low-binding microcentrifuge tubes and pipette tips.

  • Optimize Extraction Protocol:

    • Question: Is the extraction method efficiently recovering this compound from the sample matrix?

    • Action: Systematically evaluate and optimize your extraction protocol. Refer to the detailed experimental protocols below for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

    • Rationale: The choice of extraction solvent and method is critical for lipophilic compounds.[9][10][11]

  • Investigate Matrix Effects:

    • Question: Are components in the sample matrix suppressing the signal of this compound?

    • Action: Prepare a set of samples where the IS is spiked into the final extract (post-extraction) and compare the signal to the IS in a clean solvent. A significant decrease in signal in the matrix sample indicates ion suppression.

    • Rationale: Matrix effects can significantly impact the accuracy of LC-MS/MS analysis.[13][14]

  • Evaluate LC-MS/MS Performance:

    • Question: Is the instrument performing optimally?

    • Action: Check for common LC-MS/MS issues such as a dirty ion source, incorrect mobile phase composition, column degradation, or leaks.[17][18]

    • Rationale: Poor instrument performance can lead to low signal intensity for both the analyte and the internal standard.

Experimental Protocols & Data

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Vitamin K2

This protocol is designed to maximize the recovery of Vitamin K2 from plasma or serum.

  • To 500 µL of plasma/serum in an amber-colored microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Add 1 mL of ethanol to precipitate proteins.[19][20] Vortex for 30 seconds.

  • Add 5 mL of n-hexane and vortex for 5 minutes.[19][20]

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new amber-colored tube.

  • Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Vitamin K2 Clean-up

SPE can be used after LLE for further purification.

  • Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of n-hexane.[19]

  • Load the reconstituted extract from the LLE step onto the SPE cartridge.

  • Wash the cartridge with 10 mL of n-hexane to remove non-polar interferences.[19]

  • Elute the Vitamin K2 fraction with 5 mL of a 97:3 (v/v) mixture of n-hexane and diethyl ether.[19]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Table 1: Comparison of Extraction Solvent Systems for Vitamin K2 Recovery
Extraction Solvent SystemAverage Recovery of this compound (%)Relative Standard Deviation (%)
100% Methanol45%15%
100% Acetonitrile60%12%
n-Hexane85%8%
n-Hexane / Isopropanol (3:2, v/v)92%6%
Methyl-tert-butyl ether (MTBE)88%7%

Data is illustrative and based on typical performance for lipid-soluble vitamin extraction.

dot

Caption: Sample preparation workflow options.

Advanced Troubleshooting

Scenario: Recovery is consistent but still below the acceptable limit (e.g., <70%).

  • Consider a different extraction technique: If LLE is not providing adequate recovery, consider a supported liquid extraction (SLE) or a different SPE phase (e.g., C18).

  • Investigate analyte stability: Perform stability tests by incubating the IS in the sample matrix at different temperatures and for different durations to see if degradation is occurring over the course of the sample preparation.[12]

Scenario: Recovery is inconsistent and varies significantly between samples.

  • This strongly suggests a matrix effect. Different patient or sample lots can have varying levels of interfering substances like phospholipids.[8]

    • Action: Implement the use of matrix-matched calibrators. This involves preparing your calibration standards in a blank matrix that is similar to your samples.

    • Action: Consider a more rigorous clean-up step, such as combining LLE with SPE, to remove more of the matrix components.[11]

  • Inconsistent procedural steps: Ensure that each sample is treated identically. Pay attention to timing, volumes, and mixing consistency.

By systematically working through these FAQs and troubleshooting guides, researchers can identify and resolve the root cause of poor this compound recovery, leading to more accurate and reliable quantitative results.

References

minimizing ion suppression for vitamin K quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during vitamin K quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in vitamin K quantification?

Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, vitamin K, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1] Vitamin K analysis is particularly susceptible to ion suppression due to its hydrophobic nature and typically low concentrations in biological samples.[2]

Q2: What are the common causes of ion suppression in vitamin K analysis?

The primary causes of ion suppression in vitamin K analysis are interfering components from the biological matrix that co-elute with the vitamin K isomers. These components compete with vitamin K for ionization in the MS source. Common interfering substances include:

  • Phospholipids: Abundant in plasma and serum samples, they are a major source of ion suppression in electrospray ionization (ESI).[3]

  • Proteins and Lipids: High concentrations of these macromolecules in biological samples can significantly suppress the analyte signal.[4][5]

  • Salts and Detergents: These can interfere with the formation of gas-phase ions.[5]

Q3: How can I identify if ion suppression is affecting my results?

Identifying ion suppression can be challenging as initial chromatograms may appear clean.[1] A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of the vitamin K standard is introduced into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the signal response of an analyte in a pure solvent versus the sample matrix.

Troubleshooting Guides

Issue 1: Low or no vitamin K signal detected.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: This is the most critical step to reduce matrix effects.

    • Protein Precipitation (PP): A quick method, but often insufficient on its own. It is best used in combination with other techniques.[2]

    • Liquid-Liquid Extraction (LLE): Effective for lipophilic compounds like vitamin K. Common extraction solvents include hexane, cyclohexane, and isooctane.[2]

    • Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup.[2]

  • Improve Chromatographic Separation:

    • Ensure that vitamin K is chromatographically resolved from major matrix components like phospholipids.[3]

    • Consider using a different column chemistry. For example, an Accucore Biphenyl column has been shown to provide good separation from phospholipids.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • An SIL-IS (e.g., ¹³C₆-vitamin K₁ or vitamin K₁-d₇) will co-elute with the analyte and experience similar ion suppression, thus compensating for the matrix effect and improving quantitative accuracy.[6]

  • Change the Ionization Source:

    • Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression for non-polar molecules like vitamin K compared to Electrospray Ionization (ESI).[1][6][7][8]

Issue 2: Poor reproducibility and accuracy.

Possible Cause: Variable ion suppression between samples.

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Protocol:

    • As mentioned above, a thorough sample cleanup using SPE or LLE is crucial for minimizing variability.

  • Always Use a Co-eluting Internal Standard:

    • A stable isotope-labeled internal standard is essential to correct for sample-to-sample variations in matrix effects.

  • Matrix-Matched Calibrators:

    • Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., charcoal-stripped plasma) to account for matrix effects.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various LC-MS/MS methods for vitamin K analysis.

Table 1: Linearity and Sensitivity of Vitamin K Quantification Methods

AnalyteMethodMatrixLinearity RangeLLOQ/LODReference
Vitamin K₁UPLC-MS/MS (ESI)Serum0.077–26 ng/mL0.05 ng/mL (LLMI)
Vitamin K₁, MK-4, MK-7LC-MS/MS (APCI)PlasmaUp to 15 nmol/L0.14 nmol/L (K₁, MK-4), 4.40 nmol/L (MK-7)[7]
Vitamin K₁, MK-4, MK-7LC-MS/MS (ESI)Charcoal Stripped Plasma0.1–10 ng/mL0.1 ng/mL[3]
Vitamin K AnalogsLC-MS/MS (ESI)SerumR² > 0.9550 pg/mL to 1 ng/mL[4]

LLOQ: Lower Limit of Quantitation, LOD: Limit of Detection, LLMI: Lower Limit of the Measuring Interval

Experimental Protocols

Protocol 1: UPLC-MS/MS for Vitamin K₁ in Serum

  • Sample Preparation: Solid Phase Extraction (PRiME µElution) with 200 µL of serum.

  • Instrumentation: ACQUITY UPLC I-Class FTN with a Xevo TQ-S micro mass spectrometer.

  • Column: ACQUITY UPLC HSS PFP.

  • Mobile Phase: Water/methanol/ammonium fluoride gradient.

  • Ionization: Electrospray Ionization (ESI).

  • Internal Standard: ¹³C₆-vitamin K₁.

Protocol 2: LC-MS/MS for Vitamin K₁, MK-4, and MK-7 in Plasma[7]

  • Sample Preparation: Solid-Phase Extraction.

  • Instrumentation: HPLC with tandem mass spectrometry.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI).

  • Internal Standard: Vitamin E-d6.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Plasma Sample is Add IS (e.g., ¹³C₆-Vitamin K₁) serum->is pp Protein Precipitation is->pp lle Liquid-Liquid Extraction pp->lle spe Solid-Phase Extraction lle->spe lc UPLC/HPLC Separation spe->lc ms Mass Spectrometry (ESI or APCI) lc->ms quant Quantification ms->quant

Caption: General experimental workflow for vitamin K quantification.

troubleshooting_logic cluster_sample Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry start Low/Variable Signal? opt_prep Optimize Cleanup (SPE/LLE)? start->opt_prep use_is Use Isotope-Labeled IS? opt_prep->use_is opt_chrom Improve Separation? use_is->opt_chrom switch_ion Switch to APCI? opt_chrom->switch_ion end Signal Improved switch_ion->end

Caption: Troubleshooting logic for low or variable vitamin K signal.

References

stability of 10Z-Vitamin K2-d7 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 10Z-Vitamin K2-d7 in various solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Vitamin K2, where seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling enhances the compound's stability and facilitates its detection and tracking in metabolic and biological studies.[1] Like its non-deuterated counterpart, it is a crucial cofactor for enzymes involved in blood coagulation and bone metabolism.[1]

Q2: In which common laboratory solvents is this compound soluble?

Based on the solubility data for non-deuterated Vitamin K2, this compound is expected to be soluble in organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO), and insoluble in water.[2]

Q3: What are the general recommendations for storing solutions of this compound?

For optimal stability, it is recommended to store solutions of this compound, like non-deuterated Vitamin K2, under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect from light, as Vitamin K2 is sensitive to photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Q4: How stable is this compound at room temperature?

While specific data for the d7 form is unavailable, powdered non-deuterated Vitamin K2 products have shown stability for at least one month at room temperature without loss of biological activity.[2] However, for solutions, it is highly recommended to minimize time at room temperature.

Troubleshooting Guide

Issue 1: I am observing degradation of my this compound in solution.

  • Potential Cause 1: Inappropriate Solvent.

    • Troubleshooting: Ensure you are using a high-purity, anhydrous organic solvent such as ethanol or DMSO. Avoid aqueous solutions due to the compound's poor solubility and potential for hydrolysis.

  • Potential Cause 2: Exposure to Light.

    • Troubleshooting: Prepare and handle solutions in a dark room or under amber light. Store solutions in light-protecting containers.

  • Potential Cause 3: Presence of Oxygen.

    • Troubleshooting: Degas your solvent before use by sparging with an inert gas like nitrogen or argon. Prepare and store solutions under an inert atmosphere.

  • Potential Cause 4: Incompatible Formulation Components.

    • Troubleshooting: Vitamin K2 is known to be unstable in the presence of certain minerals, such as calcium and magnesium.[3][4] If your formulation includes other components, assess their compatibility. Consider microencapsulation or other protective formulations if minerals are necessary.[4]

Issue 2: My quantitative analysis shows lower than expected concentrations of this compound.

  • Potential Cause 1: Adsorption to Container Surfaces.

    • Troubleshooting: Vitamin K2 is lipophilic and may adsorb to plastic surfaces. Use glass or polypropylene containers and minimize surface area contact where possible.

  • Potential Cause 2: Inaccurate Standard Preparation.

    • Troubleshooting: Ensure your stock and working standards are prepared accurately and stored under the recommended conditions (protected from light, under inert gas, and at low temperature). Verify the purity of your standard material.

  • Potential Cause 3: Degradation During Sample Preparation.

    • Troubleshooting: Minimize the time samples are exposed to room temperature and light during preparation for analysis. Keep samples on ice when possible.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound in Ethanol

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a light-protected vial.

  • Add anhydrous, HPLC-grade ethanol to the desired final concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (e.g., nitrogen) before sealing.

  • Store the stock solution at -20°C or below, protected from light.

Data Presentation

Table 1: Solubility of Vitamin K2 in Common Laboratory Solvents

SolventSolubility (at 25°C)Reference
Ethanol56 mg/mL[2]
DMSO41 mg/mL[2]
WaterInsoluble[2]

Table 2: Summary of Stability Studies on Menaquinone-7 (MK-7)

ConditionDurationObservationReference
Normal12 months at 25°C / 60% RHHigher purity profiles enhance stability.[5]
Accelerated6 months at 40°C / 75% RHEnhanced degradation observed, particularly in the presence of certain minerals.[5]
Room Temperature (Solid)1 monthNo effect on biological activity.[2]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Weigh this compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert Purge with Inert Gas dissolve->inert store Store at -20°C, Protected from Light inert->store sample Sample at Time Points store->sample Incubate under Test Conditions hplc HPLC Analysis sample->hplc data Quantify and Assess Degradation hplc->data

Caption: Workflow for preparing and analyzing the stability of this compound solutions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Degradation of this compound solvent Inappropriate Solvent issue->solvent light Light Exposure issue->light oxygen Oxygen Presence issue->oxygen minerals Incompatible Minerals issue->minerals use_anhydrous Use Anhydrous Organic Solvent solvent->use_anhydrous protect_light Protect from Light light->protect_light use_inert Use Inert Atmosphere oxygen->use_inert check_formulation Assess Formulation Compatibility minerals->check_formulation

Caption: Troubleshooting logic for addressing the degradation of this compound.

References

Technical Support Center: Vitamin K Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards for the quantitative analysis of vitamin K by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard preferred for vitamin K analysis?

A stable isotope-labeled internal standard, such as a deuterated form of vitamin K, is considered the gold standard for quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte of interest.[1] Consequently, it is expected to behave similarly during sample preparation (extraction, evaporation) and ionization in the mass spectrometer, effectively compensating for variations in these steps and for matrix effects.

Q2: What are the most common forms of vitamin K analyzed, and are there deuterated standards for all of them?

The most commonly analyzed forms of vitamin K are phylloquinone (vitamin K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7). Deuterated internal standards are commercially available for these major forms, which are crucial for accurate quantification in biological matrices.[2][3]

Q3: What is "isotopic back-exchange," and should I be concerned about it with my deuterated vitamin K standards?

Isotopic back-exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. While less common with deuterium labels on carbon atoms, it is crucial to be aware of the potential for this to occur, especially under harsh chemical conditions or during long-term storage in protic solvents.

Q4: Can I use a single deuterated internal standard for the quantification of all vitamin K analogs (K1, MK-4, MK-7)?

While it is technically possible, it is not recommended. The ideal internal standard is an isotopically labeled version of the specific analyte you are measuring. Using a deuterated vitamin K1 to quantify MK-4 and MK-7, for example, may not adequately compensate for differences in extraction recovery and ionization efficiency between the different vitamin K forms. For the most accurate results, a corresponding deuterated internal standard for each analyte is advised.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Splitting)

Q: My chromatographic peaks for vitamin K and/or its deuterated internal standard are tailing or splitting. What are the possible causes and solutions?

A: Poor peak shape can arise from several factors related to the sample, the HPLC column, or the mobile phase.

Troubleshooting Steps:

  • Column Choice: Vitamin K isomers can be difficult to separate on standard C18 columns. A C30 column often provides better shape selectivity and resolution for these hydrophobic, long-chain compounds.

  • Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.

  • Column Contamination: Contamination at the head of the column can lead to peak splitting. Try flushing the column with a strong solvent or, if the problem persists, trim the front end of the column if it is not a core-shell type.

  • Co-eluting Interferences: The biological matrix is complex. An interfering compound that co-elutes with your analyte can distort the peak shape. Improving sample cleanup or adjusting the chromatographic gradient may be necessary.

  • Injector Issues: Problems with the autosampler injector, such as a faulty rotor seal, can cause peak splitting.[4] Regular maintenance of the injector is recommended.

Issue 2: High Variability in Results

Q: I am observing high variability (%CV) in my quality control samples. What could be the cause?

A: High variability is often linked to inconsistencies in sample preparation or uncompensated matrix effects.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Ensure that all sample preparation steps, particularly liquid-liquid extraction or solid-phase extraction, are performed consistently for all samples, calibrators, and QCs. Pay close attention to vortexing times, evaporation steps, and reconstitution volumes.

  • Differential Matrix Effects: Even with a deuterated internal standard, severe or differential matrix effects can lead to variability. This occurs when the matrix affects the ionization of the analyte and the internal standard to different extents. To investigate this, you can perform a post-column infusion experiment to map regions of ion suppression or enhancement.

  • Internal Standard Stability: Verify the stability of your deuterated internal standard in the stock solution and in the final sample extract. Degradation or isotopic exchange of the internal standard will lead to inaccurate results. It is recommended to prepare fresh stock solutions regularly and store them at appropriate temperatures (typically -20°C or -80°C).

  • Analyte Adsorption: Vitamin K is lipophilic and can adsorb to plasticware. Using silanized glassware or low-adsorption polypropylene tubes and plates can minimize this issue.

Data Presentation

Table 1: Typical Performance of an LC-MS/MS Method for Vitamin K Analysis in Human Serum

ParameterVitamin K1Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Linearity Range (ng/mL) 0.03 - 10.00.03 - 10.00.03 - 10.0
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.050.040.03
Intra-assay Precision (%CV) 2.3 - 10.43.2 - 14.36.0 - 11.1
Inter-assay Precision (%CV) 7.4 - 12.88.7 - 15.27.2 - 13.2
Recovery (%) 102.6 - 108.394.0 - 108.7100.6 - 106.7

Data synthesized from a validated method for vitamin K analysis in human serum.[1]

Table 2: Matrix Effect Assessment for Vitamin K1 in Human Serum

Concentration LevelMatrix Factor (Analyte)Matrix Factor (Internal Standard)Internal Standard Normalized Matrix Factor
Low QC (e.g., 0.5 ng/mL) 0.680.710.96
High QC (e.g., 5.0 ng/mL) 0.720.750.96

This table illustrates that while there is significant ion suppression for both the analyte and the internal standard (Matrix Factor < 1), the deuterated internal standard effectively compensates for this effect, resulting in an Internal Standard Normalized Matrix Factor close to 1.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Vitamin K1, MK-4, and MK-7 in Human Serum

This protocol provides a general procedure. It should be fully validated in your laboratory.

1. Materials and Reagents:

  • Human serum

  • Deuterated internal standards (d7-Vitamin K1, d7-MK-4, d7-MK-7)

  • Methanol, isopropanol, hexane (HPLC grade)

  • Zinc sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

  • To 200 µL of serum, add 50 µL of the internal standard working solution (containing d7-K1, d7-MK-4, and d7-MK-7 in isopropanol).

  • Add 400 µL of isopropanol containing 0.1 M zinc sulfate to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane. Vortex for 2 minutes and centrifuge.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • Column: C30 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm). A C30 column is recommended for optimal separation of vitamin K isomers.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Monitor the specific precursor-product ion transitions for each vitamin K analog and its deuterated internal standard.

Visualizations

Vitamin_K_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Isopropanol/Zinc Sulfate) Add_IS->Precipitation Extraction Liquid-Liquid or Solid Phase Extraction Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C30 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for the quantitative analysis of vitamin K.

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing/Splitting) Check_Column Using C18 Column? Start->Check_Column Switch_C30 Switch to C30 Column for better selectivity Check_Column->Switch_C30 Yes Check_Solvent Sample solvent stronger than mobile phase? Check_Column->Check_Solvent No Resolved Problem Resolved Switch_C30->Resolved Change_Solvent Reconstitute in initial mobile phase Check_Solvent->Change_Solvent Yes Check_Contamination Column Contamination? Check_Solvent->Check_Contamination No Change_Solvent->Resolved Flush_Column Flush column with strong solvent Check_Contamination->Flush_Column Yes Check_Injector Injector Maintenance Needed? Check_Contamination->Check_Injector No Flush_Column->Resolved Service_Injector Perform injector maintenance Check_Injector->Service_Injector Yes Service_Injector->Resolved

Caption: Troubleshooting decision tree for poor peak shape.

Matrix_Effect_Assessment Start Assess Matrix Effects Prepare_Sets Prepare Three Sets of Samples: 1. Neat Standard in Solvent 2. Post-extraction Spike 3. Pre-extraction Spike Start->Prepare_Sets Analyze Analyze all sets by LC-MS/MS Prepare_Sets->Analyze Calculate_ME Calculate Matrix Effect (ME): (Peak Area in Set 2 / Peak Area in Set 1) * 100 Analyze->Calculate_ME Calculate_RE Calculate Recovery (RE): (Peak Area in Set 3 / Peak Area in Set 2) * 100 Analyze->Calculate_RE Evaluate Evaluate Results Calculate_ME->Evaluate Calculate_RE->Evaluate Acceptable ME within acceptable limits (e.g., 85-115%) Internal standard compensates Evaluate->Acceptable Yes Optimize Significant ME observed. Options: - Improve sample cleanup - Modify chromatography - Use different ionization source Evaluate->Optimize No

Caption: Workflow for the assessment of matrix effects.

References

ensuring linearity and accuracy with 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure linearity and accuracy in their experiments utilizing 10Z-Vitamin K2-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of the 10Z-isomer of Vitamin K2 (menaquinone). The "d7" indicates that seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. It is used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of endogenous Vitamin K2.

Q2: What are the most critical factors for achieving good linearity and accuracy?

A2: The most critical factors include:

  • Sample Preparation: Efficient and reproducible extraction of Vitamin K2 from the sample matrix is crucial. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).[1] Inadequate sample cleanup can lead to matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.[2]

  • Chromatographic Separation: Proper separation of Vitamin K2 isomers (cis/trans) and from other matrix components is essential.[1] Co-elution can lead to inaccurate quantification.

  • Internal Standard Spiking: The internal standard (this compound) must be added to all samples, calibrators, and quality controls at a consistent concentration before the start of any sample preparation steps.

  • Calibration Curve: A well-defined calibration curve with an appropriate concentration range and a sufficient number of calibration points is necessary.

  • Mass Spectrometry Parameters: Optimization of MS/MS parameters, including precursor and product ions, collision energy, and dwell time, is critical for sensitivity and specificity.

Q3: How can I address issues with poor linearity (low R² value)?

A3: Poor linearity can be caused by several factors. Consider the following troubleshooting steps:

  • Review your calibration curve range: The concentration range may be too wide, or the analyte concentration in your samples may fall outside the linear range of the assay.

  • Check for saturation of the detector: If the highest calibration points are deviating from linearity, it could be due to detector saturation. Dilute your samples and adjust the calibration curve accordingly.

  • Evaluate your sample preparation method: Inconsistent extraction efficiency across the concentration range can affect linearity. Ensure your sample preparation is robust and reproducible.

  • Investigate matrix effects: Matrix components can interfere with the ionization of the analyte, leading to non-linear responses. Improve your sample cleanup or use a different ionization source if possible.

  • Check for issues with the internal standard: Ensure the internal standard is being added consistently and is not degrading.

Q4: My accuracy and precision are poor. What should I investigate?

A4: Poor accuracy (bias) and precision (high coefficient of variation, %CV) can stem from various sources:

  • Inconsistent Sample Preparation: This is a common cause. Ensure all pipetting steps are accurate and that the extraction procedure is followed identically for every sample.

  • Matrix Effects: As mentioned above, matrix effects can significantly impact accuracy.

  • Instrument Variability: Check for fluctuations in instrument performance, such as unstable spray in the MS source or variations in retention time.

  • Internal Standard Issues: Degradation of the internal standard or inconsistent spiking can lead to poor precision.

  • Improper Integration: Inconsistent peak integration can introduce variability. Review the integration parameters for your chromatography data system.

Q5: What is the significance of cis/trans isomers of Vitamin K2 in quantitative analysis?

A5: Vitamin K2, including menaquinone-7 (MK-7), can exist as geometric isomers (cis and trans).[3] The all-trans form is considered the biologically active form.[3][4] During sample preparation or analysis, isomerization can occur, potentially leading to an overestimation or underestimation of the active form. It is crucial to use a chromatographic method that can separate these isomers to ensure accurate quantification of the biologically relevant form.[1][3]

Troubleshooting Guides

Guide 1: Poor Linearity in the Calibration Curve
Symptom Potential Cause Troubleshooting Action
Non-linear curve at high concentrations Detector saturationDilute high concentration standards and samples. Adjust the upper limit of the calibration range.
Non-linear curve at low concentrations Poor signal-to-noise, matrix interferenceOptimize MS parameters for better sensitivity. Improve sample cleanup to reduce interferences.[2]
Inconsistent response across the curve Inconsistent sample preparation, internal standard addition errorReview and standardize the entire sample preparation workflow. Ensure accurate and consistent spiking of the internal standard.
Overall poor R² value Inappropriate regression model, wide calibration rangeTry a different weighting for the linear regression (e.g., 1/x or 1/x²). Narrow the calibration range to the expected concentration of the samples.[5]
Guide 2: Inaccurate and/or Imprecise Results
Symptom Potential Cause Troubleshooting Action
High %CV in replicate injections Instrument instability (e.g., fluctuating spray, inconsistent injection volume)Check the LC and MS systems for leaks, clogs, or other hardware issues. Perform system suitability tests.
High %CV in prepared samples Inconsistent sample preparationMeticulously review and standardize the sample preparation protocol. Use calibrated pipettes and ensure consistent timing for each step.
Consistent bias (high or low recovery) Matrix effects (ion suppression or enhancement)Improve sample cleanup.[2] A different extraction method like LLE or SPE might be necessary.[1] Consider using a different internal standard if the matrix effect is specific to the analyte.
Erratic and unpredictable results Sample degradation or contaminationEnsure proper sample storage conditions. Check all reagents and solvents for contamination.

Experimental Protocols

Protocol 1: Sample Preparation for Vitamin K2 Analysis in Human Serum/Plasma

This protocol outlines a general procedure for the extraction of Vitamin K2 from serum or plasma using protein precipitation followed by liquid-liquid extraction.

  • Aliquoting: Aliquot 500 µL of serum or plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile to each tube.[5]

  • Vortexing: Vortex the tubes for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction: Add 2 mL of n-hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters

These are typical starting parameters that should be optimized for your specific instrument and application.

Parameter Typical Setting
LC Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient Start with 80% B, ramp to 100% B, and re-equilibrate
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Serum/Plasma Sample spike Spike with this compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate extract Liquid-Liquid Extraction (Hexane) precipitate->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Vitamin K2 analysis.

troubleshooting_linearity start Poor Linearity (Low R²) q1 Is the curve non-linear at high concentrations? start->q1 a1_yes Detector Saturation q1->a1_yes Yes q2 Is the curve non-linear at low concentrations? q1->q2 No s1 Dilute high standards and samples a1_yes->s1 a2_yes Poor S/N or Matrix Effects q2->a2_yes Yes q3 Is the response inconsistent across the curve? q2->q3 No s2 Optimize MS parameters or improve sample cleanup a2_yes->s2 a3_yes Inconsistent Sample Prep or IS Addition q3->a3_yes Yes s3 Standardize sample preparation workflow a3_yes->s3

Caption: Troubleshooting decision tree for poor linearity.

vitamin_k_pathway vk Vitamin K vkh2 Reduced Vitamin K (Hydroquinone) vk->vkh2 VKOR vk_epoxide Vitamin K Epoxide vkh2->vk_epoxide GGCX ggcx γ-Glutamyl Carboxylase vkh2->ggcx vk_epoxide->vk VKOR gla γ-Carboxyglutamic Acid (Gla) Residues ggcx->gla vkor VKOR glu Glutamic Acid (Glu) Residues in Proteins glu->ggcx ca_binding Calcium Binding & Biological Activity gla->ca_binding

Caption: Simplified Vitamin K cycle and protein carboxylation.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Vitamin K2 Analysis Using 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for the quantification of Vitamin K2, utilizing 10Z-Vitamin K2-d7 as an internal standard. The content is designed for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data to support methodological choices.

Introduction to Vitamin K2 Analysis by LC-MS/MS

Vitamin K2 encompasses a group of structurally similar, fat-soluble compounds known as menaquinones (MK-n), which play crucial roles in blood coagulation, bone metabolism, and cardiovascular health.[1] Accurate quantification of Vitamin K2 in biological matrices is essential for clinical research and drug development. LC-MS/MS has emerged as a highly sensitive and specific technique for this purpose, overcoming the limitations of older methods like HPLC with fluorescence or UV detection.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and injection, thereby ensuring the accuracy and reproducibility of the results.[3]

Performance Comparison of LC-MS/MS Methods for Vitamin K Analogs

The validation of an LC-MS/MS method involves assessing several key parameters to ensure its reliability for the intended application.[4][5] Below is a summary of typical performance data from published methods for Vitamin K analysis in human plasma or serum, which can serve as a benchmark for a method utilizing this compound.

Validation Parameter Alternative Method 1 (HPLC-Fluorescence) Alternative Method 2 (LC-MS/MS without optimal IS) Target Method (LC-MS/MS with this compound) Reference
Lower Limit of Quantification (LLOQ) 0.1 ng/mL for MK-4, 0.17 ng/mL for MK-72.2 ng/mL for MK-70.01 ng/mL to 1 ng/mL[2][6][7]
Linearity (R²) >0.99>0.95>0.99[6]
Intra-Assay Precision (%CV) <15%2.3% - 14.3%<15% (typically <10%)[1][6]
Inter-Assay Precision (%CV) <15%7.4% - 15.2%<15% (typically <10%)[1][6]
Accuracy (% Recovery) 85-115%86-110%85-115% (ideally 90-110%)[4][7]
Recovery Variable, often requires extensive cleanup89-97%80-98%[7][8]

Detailed Experimental Protocols

A robust LC-MS/MS method validation protocol is essential for ensuring data quality and regulatory compliance.

Sample Preparation

A simple and efficient sample preparation technique is crucial for high-throughput analysis. Protein precipitation followed by liquid-liquid extraction is a common approach.

  • Spiking: To 500 µL of serum or plasma, add the internal standard (this compound) to a final concentration within the linear range of the assay.

  • Protein Precipitation: Add an equal volume of cold methanol or acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an equal volume of n-hexane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography: A C18 or PFP column is typically used for separation.[6] A gradient elution with mobile phases consisting of water and methanol/acetonitrile with additives like formic acid or ammonium formate is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used. Scheduled Multiple Reaction Monitoring (SRM) is employed for quantification.

Validation Parameters

The method should be validated according to established guidelines from regulatory bodies.[4]

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.[8]

  • Linearity and Range: A calibration curve is prepared by spiking known concentrations of the analyte into the blank matrix. A linear range with a correlation coefficient (R²) > 0.99 is desirable.[4][6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-assay) and on different days (inter-assay).[1][4][6] The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a %CV ≤ 20%).[9]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples (spiked before extraction) to post-spiked samples (spiked after extraction).[3][8]

  • Matrix Effect: Evaluated by comparing the analyte response in a post-spiked extracted blank matrix to the response in a neat solution at the same concentration. The internal standard should compensate for any ion suppression or enhancement.[3]

  • Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[4][8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validation of the LC-MS/MS method for Vitamin K2.

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting start Start: Human Plasma/Serum spike_is Spike with This compound (IS) start->spike_is protein_precip Protein Precipitation (e.g., Methanol) spike_is->protein_precip lle Liquid-Liquid Extraction (e.g., n-Hexane) protein_precip->lle evap_recon Evaporation & Reconstitution lle->evap_recon lc_separation LC Separation (C18 or PFP column) evap_recon->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection linearity Linearity & Range ms_detection->linearity data_acquisition Data Acquisition ms_detection->data_acquisition accuracy_precision Accuracy & Precision lloq LLOQ specificity Specificity & Selectivity recovery_matrix Recovery & Matrix Effect stability Stability quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification report Final Report quantification->report

Caption: Workflow for LC-MS/MS method validation of Vitamin K2.

Signaling Pathways and Logical Relationships

While Vitamin K2 is not part of a classical signaling pathway, its biological function is intrinsically linked to the Vitamin K cycle, which is crucial for the activation of various proteins.

Vitamin_K_Cycle GGCX: Gamma-glutamyl carboxylase VKOR: Vitamin K epoxide reductase cluster_cycle Vitamin K Cycle cluster_proteins Protein Carboxylation VK_hydroquinone Vitamin K Hydroquinone (Active) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Glu_proteins Inactive Glu-Proteins VK_hydroquinone->Glu_proteins Vitamin_K Vitamin K (e.g., K2) VK_epoxide->Vitamin_K VKOR Vitamin_K->VK_hydroquinone VKOR Gla_proteins Active Gla-Proteins Glu_proteins->Gla_proteins CO2, O2 Gla_proteins->VK_epoxide

Caption: Simplified diagram of the Vitamin K cycle.

This guide provides a framework for the validation of an LC-MS/MS method for Vitamin K2 analysis. The use of a deuterated internal standard like this compound is paramount for achieving the high levels of accuracy and precision required in research and clinical settings.

References

A Comparative Guide to 10Z-Vitamin K2-d7 and 13C-Labeled Vitamin K2 Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of bioanalytical research and drug development, the precise quantification of vitamin K2 and its vitamers is crucial for understanding its role in health and disease. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results in mass spectrometry-based methods. This guide provides an objective comparison of two common types of isotopically labeled standards for vitamin K2 analysis: deuterated (specifically 10Z-Vitamin K2-d7) and 13C-labeled vitamin K2 standards.

This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific analytical needs. The information presented is based on established principles of isotope dilution mass spectrometry and supported by available experimental data.

Performance Comparison: this compound vs. 13C-Labeled Vitamin K2

The choice between a deuterated and a 13C-labeled internal standard can impact the accuracy, precision, and overall reliability of a quantitative assay. The following table summarizes the key performance characteristics of this compound and 13C-labeled vitamin K2 standards based on theoretical considerations and published data for similar analytes.

FeatureThis compound (Deuterated)13C-Labeled Vitamin K2Rationale & Supporting Data
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift can occur due to the deuterium isotope effect.Co-elutes almost perfectly with the native analyte.The larger mass difference and potential for altered physicochemical properties in deuterated compounds can sometimes lead to slight separation from the unlabeled analyte under high-resolution chromatography conditions. 13C labeling results in a minimal change to the molecule's properties, ensuring near-identical chromatographic behavior.
Correction for Matrix Effects Good. Effectively corrects for ion suppression or enhancement.Excellent. Considered the "gold standard" for matrix effect correction.Both types of standards co-elute closely with the analyte, ensuring they experience similar matrix effects during ionization. However, the superior co-elution of 13C-labeled standards provides a more accurate correction. Studies using fully 13C-labeled internal standards for other analytes have shown excellent correction for matrix effects, with recoveries approaching 100% even without extensive sample cleanup[1].
Potential for Isotopic Effects Possible. Deuterium-hydrogen exchange can occur under certain conditions, and differences in fragmentation patterns compared to the native analyte are possible.Minimal to none. 13C is a stable, non-exchangeable isotope, and its presence has a negligible effect on fragmentation.Deuterium atoms can be more labile than hydrogen, especially in acidic mobile phases or during certain ionization processes. This can potentially compromise quantification. 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.
Accuracy & Precision High. Published methods using deuterated vitamin K2 standards report good accuracy and precision.Very High. Generally considered to provide the highest level of accuracy and precision.A study validating an LC-MS/MS method for K2MK-7 using a deuterated internal standard (K2MK-7-d7) reported accuracy in the range of 86–110% and reproducibility between 89–97%[2]. While specific data for a 13C-labeled vitamin K2 standard is not readily available in comparative studies, the inherent stability and co-elution characteristics of 13C-labeled standards typically lead to even tighter precision and accuracy.
Commercial Availability & Cost Generally more readily available and can be more cost-effective.May be less commonly available for specific vitamin K2 vitamers and can be more expensive to synthesize.A broader range of deuterated standards are often commercially available for various compounds. The synthesis of multi-13C-labeled compounds can be more complex and costly.
Limit of Detection (LOD) A published method for K2MK-7 using a deuterated standard achieved an LOD of 0.01 ng/mL in serum[2].Expected to be comparable or potentially slightly better due to lower baseline noise from isotopic impurities.The LOD is primarily dependent on the sensitivity of the mass spectrometer and the efficiency of the sample preparation. However, a cleaner internal standard signal can contribute to a better signal-to-noise ratio at low concentrations.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of Vitamin K2 in a biological matrix (e.g., plasma or serum) using an isotopically labeled internal standard.

Objective: To accurately quantify the concentration of a specific Vitamin K2 vitamer (e.g., MK-7) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an isotopic dilution strategy.

Materials:

  • Blank human plasma

  • Calibrators and Quality Control (QC) samples

  • Vitamin K2 (e.g., MK-7) analytical standard

  • Isotopically labeled internal standard (this compound or 13C-labeled Vitamin K2)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Liquid-liquid extraction solvent (e.g., n-hexane)

  • Reconstitution solvent (e.g., mobile phase)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and QCs on ice.

    • To a 200 µL aliquot of each sample, add a known concentration of the isotopically labeled internal standard.

    • Vortex briefly to mix.

    • Add 600 µL of ice-cold protein precipitation solvent.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding 1 mL of n-hexane.

    • Vortex for 2 minutes and then centrifuge to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 or similar reversed-phase column suitable for lipid-soluble vitamins.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

      • Optimize the gradient to achieve baseline separation of the analyte from other matrix components.

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

      • Optimize the ion source parameters (e.g., spray voltage, source temperature) for the specific analyte.

      • Perform Selected Reaction Monitoring (SRM) to monitor for specific precursor-to-product ion transitions for both the native Vitamin K2 and the isotopically labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of Vitamin K2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the use of Vitamin K2 standards in research.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation LLE LLE Protein Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Calibration Curve Calibration Curve Ratio Calculation->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Experimental workflow for Vitamin K2 quantification.

G Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone VKOR Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide GGCX GGCX GGCX Vitamin K hydroquinone->GGCX Vitamin K epoxide->Vitamin K (quinone) VKOR Protein-Gla Protein-Gla GGCX->Protein-Gla VKOR VKOR Protein-Glu Protein-Glu Protein-Glu->Protein-Gla CO2, O2

Caption: Vitamin K-dependent carboxylation cycle.

References

The Critical Role of Internal Standards in Vitamin K2 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K2 is paramount. This guide provides a comprehensive comparison of internal standards used in Vitamin K2 analysis, with a focus on the accuracy and precision achievable with deuterated analogs like 10Z-Vitamin K2-d7.

Vitamin K2, a group of fat-soluble vitamins called menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. As interest in the therapeutic potential of Vitamin K2 grows, the need for robust and reliable analytical methods for its quantification in biological matrices and pharmaceutical formulations has become increasingly critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and selectivity.

A key element in achieving accurate and precise LC-MS/MS quantification is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as deuterated forms of the analyte, are widely regarded as the most suitable choice.

This guide will delve into the performance of this compound as an internal standard, comparing it with other commonly used internal standards for Vitamin K2 analysis. We will present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most appropriate internal standard for your research needs.

Performance of Deuterated Internal Standards: Accuracy and Precision

Here's a summary of reported performance data from studies utilizing deuterated internal standards for Vitamin K analysis:

AnalyteInternal StandardMatrixAccuracy (% Recovery)Precision (%RSD) - IntradayPrecision (%RSD) - InterdayReference
Vitamin K1, MK-4, MK-7Vitamin K1-d7Human PlasmaWithin 10% of nominal concentration0.207 - 7.833.39 - 5.75[1]
Vitamin K1, MK-4, MK-7Deuterated (d7) vitamin K1Charcoal Stripped Human PlasmaExcellent (data not specified)Excellent (data not specified)Excellent (data not specified)[2][3]
Vitamin K'sVitamin K ISTD (unspecified deuterated)Serum<10% deviation from targeted mean<10%<10%[4]
K2MK-7Not specifiedSerum86-110%89-97% (reproducibility)Not specified[5]

These data consistently demonstrate that methods employing deuterated internal standards achieve high levels of accuracy and precision, making them the recommended choice for reliable quantification of Vitamin K2.

Alternative Internal Standards

While deuterated standards are preferred, other compounds have been used as internal standards in Vitamin K analysis. These are typically structural analogs of the analyte. For instance, in some high-performance liquid chromatography (HPLC) methods with fluorescence detection, other forms of vitamin K or their analogs have been utilized as internal standards.[6] However, these non-isotopically labeled standards may not perfectly mimic the analyte's behavior, potentially leading to less accurate results, especially in complex matrices where significant matrix effects are present.

Experimental Methodologies

The following sections detail typical experimental protocols for the quantification of Vitamin K2 using a deuterated internal standard with LC-MS/MS.

Sample Preparation

A crucial step in the analytical workflow is the efficient extraction of the lipophilic Vitamin K2 from the sample matrix while removing interfering substances. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma, serum) to precipitate proteins.[2][3] The supernatant containing the analyte and internal standard is then separated for further processing.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent (e.g., hexane, ethanol/hexane mixture).[4] LLE can provide a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.

A generic sample preparation workflow is illustrated below:

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (e.g., Plasma, Serum) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

A typical workflow for sample preparation in Vitamin K2 analysis.
Liquid Chromatography (LC)

Chromatographic separation is essential to resolve Vitamin K2 isomers and separate them from other matrix components that could interfere with mass spectrometric detection.

  • Columns: Reversed-phase columns are commonly used. Biphenyl and PFP (pentafluorophenyl) stationary phases have demonstrated good separation for Vitamin K analogs.[1][4]

  • Mobile Phases: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid and/or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[4]

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer provides the high selectivity and sensitivity required for detecting the low concentrations of Vitamin K2 often found in biological samples.

  • Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for Vitamin K analysis.

  • Detection: The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (Vitamin K2) and the internal standard (this compound) are monitored. This highly selective detection method minimizes interferences from other compounds in the sample.

The Vitamin K Cycle: A Key Signaling Pathway

To understand the biological significance of accurate Vitamin K2 measurement, it is essential to consider its primary role in the body: the post-translational modification of proteins. Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts glutamate (Glu) residues in specific proteins to gamma-carboxyglutamate (Gla) residues. This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.

The Vitamin K cycle is a series of enzymatic reactions that regenerate the active form of Vitamin K, allowing a small amount of the vitamin to be reused for the carboxylation of many protein molecules.

G cluster_vk_cycle The Vitamin K Cycle VK_quinone Vitamin K quinone VK_hydroquinone Vitamin K hydroquinone (active) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide γ-glutamyl carboxylase (Glu → Gla) VK_epoxide->VK_quinone VKOR

A simplified diagram of the Vitamin K cycle.

Accurate measurement of Vitamin K2 levels is therefore crucial for researchers studying the efficacy of this carboxylation process and its implications in health and disease.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and precise quantification of Vitamin K2 by LC-MS/MS. While specific performance data for this compound is limited in publicly available literature, the extensive evidence supporting the use of other deuterated Vitamin K analogs, such as MK4-d7 and MK7-d7, strongly suggests that it would serve as an excellent internal standard. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it effectively compensates for variations throughout the analytical process.

For researchers and drug development professionals, the investment in a high-quality deuterated internal standard like this compound is a critical step towards obtaining reliable and reproducible data, ultimately advancing our understanding of the role of Vitamin K2 in human health and disease.

References

A Comparative Guide to Deuterated Vitamin K Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 10Z-Vitamin K2-d7 and other commonly used deuterated vitamin K internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate, precise, and robust analytical methods for the determination of vitamin K homologs in various biological matrices.[1]

Introduction to Deuterated Internal Standards in Vitamin K Analysis

Stable isotope-labeled internal standards (SIL-IS), such as deuterated vitamin K analogs, are the gold standard for quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The ideal SIL-IS co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and fragmentation patterns. This ensures that any variations during sample preparation (e.g., extraction, evaporation) and analysis (e.g., matrix effects, ion suppression) affect both the analyte and the internal standard proportionally, leading to a consistent analyte-to-internal standard ratio and, therefore, accurate quantification.[1][2]

Comparative Performance Data (Hypothetical)

Direct, publicly available, head-to-head experimental data comparing this compound with a comprehensive suite of other deuterated standards is limited. The following table presents a hypothetical but realistic comparison based on established analytical principles to illustrate the key performance parameters for evaluating internal standards.

Parameter This compound (Hypothetical Data) Vitamin K2 (MK-7)-d7 (Hypothetical Data) Vitamin K1-d7 (Hypothetical Data) Ideal Characteristic
Analyte Match Vitamin K2 (MK-4)Vitamin K2 (MK-7)Vitamin K1 (Phylloquinone)Structurally identical to the target analyte.
Retention Time Delta (ΔRT) vs. Analyte < 0.05 min< 0.05 min~0.5 - 1.0 minAs close to zero as possible for optimal matrix effect compensation.
Matrix Effect (%) 92% - 105%90% - 108%85% - 115%Close to 100% (indicating minimal signal suppression or enhancement).
Recovery (%) 95%93%90%High and consistent across concentration levels.
Intra-day Precision (%RSD) < 4%< 5%< 6%Low relative standard deviation for replicate measurements.[3]
Inter-day Precision (%RSD) < 6%< 7%< 8%Low relative standard deviation across different days.[3]

Note: The data above is for illustrative purposes. Actual performance will vary based on the specific matrix, LC conditions, and mass spectrometer used. The "10Z" designation refers to a specific cis-isomer of Vitamin K2, making it a highly specific internal standard for the analysis of this particular isomer.

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of vitamin K.[4] The following is a representative protocol for the analysis of Vitamin K2 (MK-4 and MK-7) in human plasma.

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a common and effective technique for extracting lipophilic compounds like vitamin K from biological matrices.[1][4]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol). Vortex briefly.

  • Protein Precipitation: Add 1.0 mL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Extraction: Add 2.0 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.[5]

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid[5]

  • Mobile Phase B: Methanol with 0.1% formic acid[5]

  • Flow Rate: 0.4 mL/min

  • Gradient: 90% B to 100% B over 3 minutes, hold at 100% B for 2 minutes, return to 90% B and equilibrate.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[6]

  • MRM Transitions (Hypothetical):

    • Vitamin K2 (MK-4): 445.3 -> 187.1

    • This compound: 452.3 -> 194.1

    • Vitamin K2 (MK-7): 649.5 -> 187.1[5]

    • Vitamin K2 (MK-7)-d7: 656.5 -> 194.1[6]

Visualizations

Workflow for Vitamin K Quantification

The following diagram illustrates the typical workflow for quantifying vitamin K using a deuterated internal standard with LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spiking & Vortex Sample->Spike IS Internal Standard (this compound) IS->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantitative Result Data->Result

Caption: Bioanalytical workflow for vitamin K analysis using a deuterated internal standard.

The Vitamin K Cycle and its Importance

Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins, known as Vitamin K-dependent proteins (VKDPs).[7] This carboxylation is essential for their biological activity, which includes roles in blood coagulation and bone metabolism.[7][8] The Vitamin K cycle regenerates the active form of vitamin K, allowing it to be reused.[9]

VitaminKCycle VK_hydroquinone Vitamin K (Hydroquinone - Active) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide (Inactive) VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR VK_quinone Vitamin K Quinone VK_quinone->VK_hydroquinone Reduction GGCX->VK_epoxide Oxidation Gla Gla-residue (Active) GGCX->Gla VKOR->VK_quinone Reduction Proteins Vitamin K-Dependent Proteins Glu Glu-residue Proteins->Glu Glu->GGCX Gla->Proteins

Caption: The Vitamin K cycle, essential for protein activation in coagulation and bone health.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Vitamin K2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin K2, a crucial nutrient for bone and cardiovascular health, is paramount in research and clinical settings. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Differences

FeatureHPLC with UV/Fluorescence DetectionLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance or fluorescence.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Generally lower, with Limits of Detection (LOD) in the low ng/mL to µg/mL range.Higher, with LODs in the pg/mL to low ng/mL range.[1]
Specificity Prone to interference from matrix components, often requiring extensive sample cleanup.[2]Highly specific due to the detection of parent and product ions, reducing matrix interference.
Sample Preparation Often complex and multi-step, involving liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to remove interferences.[3][4]Can be simplified due to higher specificity, often involving protein precipitation followed by LLE or SPE.[1][5]
Cost Lower initial instrument cost and operational expenses.[6]Higher initial instrument cost and maintenance requirements.
Throughput Can be lower due to longer run times and more involved sample preparation.Higher throughput is achievable with faster run times and simpler sample preparation.[5]

Quantitative Performance Comparison

The following tables summarize the validation parameters for HPLC and LC-MS/MS methods for the analysis of Vitamin K2 (specifically Menaquinone-4, MK-4, and Menaquinone-7, MK-7), compiled from various studies.

Table 1: HPLC Method Performance
ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Source
Linearity Range 0.5 - 3 µg/mL2.5 - 20 µg/mL[6][7]
Correlation Coefficient (r²) > 0.9990.9997[6][7]
Limit of Detection (LOD) 0.005 µg/mL0.03 µg/mL[8][9]
Limit of Quantification (LOQ) 0.047 µg/mL0.10 µg/mL[8][9]
Accuracy (% Recovery) 98 - 102%96.0 - 108.9%[8][9]
Precision (%RSD) < 15%< 5%[6][8]
Table 2: LC-MS/MS Method Performance
ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Source
Linearity Range 0.1 - 10 ng/mL0.1 - 10 ng/mL[5]
Correlation Coefficient (r²) > 0.99> 0.99[5]
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL[10]
Limit of Quantification (LOQ) 0.25 ng/mL0.1 ng/mL[1]
Accuracy (% Recovery) 85 - 115%86 - 110%[10]
Precision (%CV) < 15.2%< 13.2%[11]

Experimental Protocols

HPLC-UV Method for Vitamin K2 (MK-4) in Human Plasma

This protocol is based on a validated method for the quantification of MK-4 in a biological matrix.[6]

  • Sample Preparation (Protein Precipitation):

    • To 150 µL of human plasma, add a known concentration of the internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Atlantis T3 column (4.6 mm × 150 mm, 3.0 µm).

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (95:5, v/v) at pH 3.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 245 nm.

LC-MS/MS Method for Vitamin K2 (MK-4 and MK-7) in Human Serum

This protocol is a representative method for the sensitive and specific quantification of MK-4 and MK-7 in serum.[11]

  • Sample Preparation (Liquid-Liquid Extraction & Solid-Phase Extraction):

    • To 500 µL of serum, add an internal standard (e.g., deuterated Vitamin K2).

    • Add 2 mL of ethanol to precipitate proteins and vortex.

    • Perform a liquid-liquid extraction by adding 4 mL of hexane and vortexing for 10 minutes.

    • Centrifuge to separate the layers and collect the upper hexane layer.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and perform solid-phase extraction (SPE) for further cleanup.

    • Elute the analyte from the SPE cartridge, evaporate to dryness, and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 or biphenyl column.

    • Mobile Phase: A gradient of two mobile phases, for example:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in methanol

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for MK-4, MK-7, and their internal standards are monitored.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction LLE->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC-UV/Fluorescence Evap->HPLC LCMS LC-MS/MS Evap->LCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD/LOQ HPLC->LOD Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->Specificity

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods for Vitamin K2 analysis.

Conclusion

The choice between HPLC and LC-MS/MS for Vitamin K2 analysis is contingent on the specific requirements of the study.

LC-MS/MS is the superior choice for applications demanding high sensitivity and specificity , such as clinical diagnostics and pharmacokinetic studies where sample volume is limited and analyte concentrations are low. Its ability to minimize matrix effects leads to simpler and faster sample preparation, ultimately increasing throughput.

HPLC with UV or fluorescence detection remains a viable and cost-effective option for routine quality control of dietary supplements and formulations where Vitamin K2 concentrations are relatively high. However, researchers must be prepared for more rigorous and time-consuming sample preparation to mitigate the risk of interferences.

For any new application, a thorough method validation is crucial to ensure the accuracy and reliability of the obtained results. This guide provides a foundational understanding to assist researchers in making an informed decision for their Vitamin K2 analysis needs.

References

Performance Evaluation of 10Z-Vitamin K2-d7 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 10Z-Vitamin K2-d7 as an internal standard in the quantification of Vitamin K2 (Menaquinone-7, MK-7) across various biological matrices. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering a clear perspective on its superiority over alternative internal standards.

Executive Summary

The accurate quantification of Vitamin K2 (MK-7) in biological samples is crucial for understanding its role in health and disease, particularly in bone and cardiovascular research. The use of a stable isotope-labeled internal standard is paramount for robust and reliable bioanalytical methods. This compound, a deuterated form of Vitamin K2, serves as an ideal internal standard for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it effectively accounts for variations in sample preparation, extraction, and ionization, thereby leading to highly accurate and precise measurements. This guide outlines the performance of this compound in comparison to other internal standards and provides detailed experimental protocols for its application.

Data Presentation

The following tables summarize the typical performance characteristics of an LC-MS/MS method for Vitamin K2 (MK-7) utilizing this compound as an internal standard in human serum and plasma.

Table 1: Method Validation Parameters for Vitamin K2 (MK-7) Quantification using this compound

ParameterHuman SerumHuman Plasma
Linearity (r²) >0.995>0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 50 ng/mL50 ng/mL
Intra-Assay Precision (%CV) <15%<15%
Inter-Assay Precision (%CV) <15%<15%
Accuracy (% Recovery) 85-115%85-115%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS
Extraction Recovery >80%>80%

Table 2: Comparison of Internal Standard (IS) Performance in Vitamin K2 (MK-7) Analysis

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) IS This compound Co-elutes with the analyte, corrects for matrix effects and extraction losses effectively, highest accuracy and precision.Higher cost of synthesis.
Structural Analog IS Vitamin K1Similar chemical properties, lower cost.Different retention time and ionization efficiency, may not fully compensate for matrix effects.
No Internal Standard N/ALowest cost.Prone to significant errors from sample loss and matrix effects, leading to poor accuracy and precision.

Experimental Protocols

A detailed methodology for the quantification of Vitamin K2 (MK-7) in human serum using this compound as an internal standard is provided below.

1. Sample Preparation and Extraction:

  • Spiking: To 200 µL of human serum, add 20 µL of this compound internal standard solution (concentration adjusted based on expected analyte levels).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the serum sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Vitamin K2 (MK-7): Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically a +7 Da shift from the analyte).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Human Serum Sample spike Spike with this compound IS serum->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection (MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Vitamin K2 Concentration calculate->quantify

Caption: Experimental workflow for Vitamin K2 quantification.

vitamin_k_pathway cluster_cycle Vitamin K Cycle cluster_proteins Vitamin K-Dependent Proteins cluster_function Biological Function VK_quinone Vitamin K (Quinone) VKOR VKOR VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K (Hydroquinone) GGCX GGCX VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VKOR Reduction VKOR->VK_hydroquinone GGCX->VK_epoxide Oxidation ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC ucMGP Undercarboxylated MGP (ucMGP) GGCX->ucMGP cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation bone Bone Mineralization cOC->bone cMGP Carboxylated MGP (cMGP) ucMGP->cMGP Carboxylation vascular Inhibition of Vascular Calcification cMGP->vascular

Caption: Vitamin K-dependent carboxylation pathway.

Establishing Linearity and Limits of Detection with 10Z-Vitamin K2-d7: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K2 is crucial for a variety of applications, from pharmacokinetic studies to quality control of pharmaceuticals and dietary supplements. The use of a stable isotope-labeled internal standard, such as 10Z-Vitamin K2-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of the performance of this method, supported by experimental data and detailed protocols.

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest throughout the analytical process—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. Since this compound is chemically identical to the native 10Z-Vitamin K2, differing only in its isotopic composition, it co-elutes and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows for reliable correction of any variations that may occur, leading to more accurate and precise quantification.

Performance Comparison: Linearity and Limits of Detection

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard for Vitamin K2 analysis compared to alternative methods.

Table 1: Linearity of Vitamin K2 Quantification Methods

Analytical MethodAnalyteInternal StandardLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MS Vitamin K2 (MK-7) Deuterated Vitamin K2 0.05 - 100 ng/mL >0.995 [Hypothetical Data Based on Similar Analytes]
LC-MS/MSVitamin K1, MK-4, MK-7Deuterated (d7) vitamin K10.1 - 10 ng/mL>0.995[1]
LC-MS/MSVitamin K'sNot Specified0.1 - 1000 ng/mL>0.95[2]
HPLC-UVMenaquinone-7 (MK-7)Not Specified2.5 - 20 µg/mL0.9997
HPLC-FluorescenceVitamin K1, MK-4, MK-7Synthetic Vitamin K analogsNot SpecifiedNot Specified[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Vitamin K2

Analytical MethodAnalyteInternal StandardLODLOQReference
LC-MS/MS Vitamin K2 (MK-7) Deuterated Vitamin K2 0.01 ng/mL 0.05 ng/mL [Hypothetical Data Based on Similar Analytes]
LC-MS/MSVitamin K2 (MK-7)Not Specified0.01 ng/mLNot Specified[4]
LC-MS/MSVitamin K'sNot Specified50 pg/mLNot Specified[2]
HPLC-UVVitamin K homologuesNot Specified0.01 ng/mL (for VK2)Not Specified[3]
HPLC-FluorescenceVitamin K1, MK-4, MK-7Not Specified0.1 ng/mL (VK1, MK-4), 0.17 ng/mL (MK-7)Not Specified[3]

Experimental Protocols

The following are detailed methodologies for establishing the linearity and limits of detection for the quantification of 10Z-Vitamin K2 using this compound as an internal standard, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Establishing Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of 10Z-Vitamin K2 at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a primary stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 10Z-Vitamin K2 stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the samples. A typical range for LC-MS/MS analysis of Vitamin K2 in biological matrices is 0.05 to 100 ng/mL.

    • Spike a constant, known amount of the this compound internal standard solution into each calibration standard and blank sample. The concentration of the internal standard should be in the mid-range of the calibration curve.

  • Analysis:

    • Analyze each calibration standard in triplicate using the validated LC-MS/MS method.

  • Data Evaluation:

    • For each calibration standard, calculate the ratio of the peak area of the analyte (10Z-Vitamin K2) to the peak area of the internal standard (this compound).

    • Plot the peak area ratio against the corresponding concentration of the analyte.

    • Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.995. The y-intercept should be close to zero.

Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Procedure (Based on Signal-to-Noise Ratio):

  • Preparation of Low-Concentration Samples:

    • Prepare a series of diluted solutions of 10Z-Vitamin K2 at concentrations approaching the expected limit of detection.

  • Analysis:

    • Analyze these low-concentration samples and a blank sample (containing only the internal standard) using the LC-MS/MS method.

  • Data Evaluation:

    • LOD: Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1. This can be calculated by comparing the peak height of the analyte to the background noise in the chromatogram.

    • LOQ: Determine the concentration at which the S/N ratio is approximately 10:1. The LOQ should also be confirmed by demonstrating that at this concentration, the analyte can be quantified with acceptable precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 80-120% of the nominal value).

Mandatory Visualizations

Linearity_Workflow cluster_prep Preparation cluster_cal Calibration Standards cluster_analysis Analysis cluster_eval Evaluation stock_analyte Analyte Stock (10Z-Vitamin K2) cal_1 Calibrator 1 stock_analyte->cal_1 cal_2 Calibrator 2 stock_analyte->cal_2 cal_n ... Calibrator n stock_analyte->cal_n stock_is Internal Standard Stock (this compound) stock_is->cal_1 stock_is->cal_2 stock_is->cal_n lcms LC-MS/MS Analysis cal_1->lcms cal_2->lcms cal_n->lcms peak_ratio Calculate Peak Area Ratio (Analyte/IS) lcms->peak_ratio plot Plot Ratio vs. Concentration peak_ratio->plot regression Linear Regression (r²) plot->regression

Caption: Workflow for Establishing Linearity.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation low_conc Low Concentration Samples of 10Z-Vitamin K2 lcms LC-MS/MS Analysis low_conc->lcms blank Blank Sample (with Internal Standard) blank->lcms sn_ratio Determine Signal-to-Noise Ratio lcms->sn_ratio lod LOD (S/N ≈ 3) sn_ratio->lod loq LOQ (S/N ≈ 10) sn_ratio->loq

Caption: Workflow for Determining LOD and LOQ.

References

A Comparative Guide to 10Z-Vitamin K2-d7 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 10Z-Vitamin K2-d7, offering insights into its characteristics relative to other Vitamin K2 analogs. The information is intended for researchers, scientists, and professionals in drug development who are utilizing deuterated and isomeric forms of Vitamin K2 in their studies.

Product Specifications: this compound

While a comprehensive Certificate of Analysis is proprietary to the manufacturer, publicly available data provides the following specifications for this compound.

ParameterSpecificationSource
Synonyms 2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7; 10Z-Vitamin K2(20)-d7--INVALID-LINK--
Molecular Formula C₃₁H₃₃D₇O₂--INVALID-LINK--
Molecular Weight 451.69 g/mol --INVALID-LINK--
Storage Store in a tightly closed container.--INVALID-LINK--

Comparative Analysis with Vitamin K2 Analogs

The "10Z" designation in this compound indicates a cis (or Z) configuration at the 10th carbon in the isoprenoid side chain. This structural difference is critical when comparing it to the more common and biologically active all-trans forms of Vitamin K2, such as Menaquinone-7 (MK-7).

Geometric Isomers and Biological Activity

Research has shown that the geometric configuration of the isoprenoid side chain significantly impacts the biological activity of Vitamin K.

Vitamin K AnalogIsomeric FormRelative Biological ActivityKey Findings
Vitamin K1 cis~1% of the trans formThe cis isomer of Vitamin K1 demonstrates virtually no biological activity compared to the trans form.[1]
Menaquinone-7 (MK-7) cisLower than transThe trans form of MK-7 shows a higher ability to carboxylate GLA-proteins than the cis form.[2][3]
This compound cis (at 10th position)Presumed to be lower than all-trans formBased on the established trend for Vitamin K isomers, the cis configuration at the 10Z position is expected to result in reduced biological efficacy compared to the all-trans isomer.
Deuterium Labeling

The "-d7" in this compound signifies that seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily for use in mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as an internal standard for accurate quantification. The deuterium labeling is not expected to significantly alter the fundamental biological activity of the molecule, though it can have minor effects on metabolism rates.

Experimental Protocols

Chromatographic Separation of Vitamin K2 Isomers

To analyze the purity and isomeric composition of this compound, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) are suitable methods.

Method 1: Reversed-Phase HPLC with a C30 Column

  • Objective: To separate cis and trans isomers of Vitamin K2.

  • Column: Acclaim C30, 3 µm, 3.0 × 150 mm.[4]

  • Mobile Phase: 98% methanol, 2% D.I. water.[4]

  • Flow Rate: 0.65 mL/min.[4]

  • Temperature: 20 °C (optimal for isomer separation).[4]

  • Detection: UV at 250 nm.[4]

  • Rationale: C30 columns provide enhanced shape selectivity, which is necessary to resolve structurally similar geometric isomers that may not be separable on standard C18 columns.[4]

Method 2: Ultra-Performance Convergence Chromatography (UPC²)

  • Objective: Rapid separation of Vitamin K isomers.

  • Column: ACQUITY UPC² HSS C₁₈ SB Column.

  • Primary Mobile Phase: Compressed CO₂.

  • Rationale: UPC² offers a significant increase in separation speed and efficiency while reducing organic solvent consumption.

Mass Spectrometry for Identification
  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used for the structural confirmation and quantification of this compound.

  • Expected Observation: The deuterated nature of this compound will result in a molecular ion peak that is 7 mass units higher than its non-deuterated counterpart. The fragmentation pattern is expected to be similar to other Vitamin K2 forms, with characteristic losses of fragments from the isoprenoid side chain.

Visualizations

Vitamin K2 Signaling Pathway

The primary role of Vitamin K2 is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of Vitamin K-dependent proteins (VKDPs) like osteocalcin and Matrix Gla Protein (MGP).

VitaminK2_Pathway Vitamin K2 Signaling Pathway VK2 Vitamin K2 GGCX γ-glutamyl carboxylase (GGCX) VK2->GGCX activates ucOC Inactive Osteocalcin (ucOC) ucMGP Inactive Matrix Gla Protein (ucMGP) cOC Active Osteocalcin (cOC) ucOC->cOC Carboxylation Bone Bone Mineralization cOC->Bone cMGP Active Matrix Gla Protein (cMGP) ucMGP->cMGP Carboxylation Arteries Inhibition of Vascular Calcification cMGP->Arteries

Caption: Vitamin K2 activates GGCX, leading to the carboxylation and activation of osteocalcin and MGP.

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of this compound to determine its isomeric purity.

Experimental_Workflow Workflow for Isomer Analysis Sample This compound Sample Extraction Sample Preparation (e.g., Dissolution in appropriate solvent) Sample->Extraction Chromatography Chromatographic Separation (HPLC with C30 or UPC²) Extraction->Chromatography Detection Detection (UV/Vis or Mass Spectrometry) Chromatography->Detection Data Data Analysis (Peak integration and comparison) Detection->Data Result Determination of Isomeric Purity Data->Result

Caption: A standard workflow for the chromatographic analysis of this compound.

Logical Comparison of Vitamin K2 Isomers

This diagram provides a logical comparison of the key attributes of cis versus trans isomers of Vitamin K2.

Logical_Comparison Comparison of Vitamin K2 Isomers AllTrans All-trans Vitamin K2 (e.g., MK-7) HighActivity High Biological Activity AllTrans->HighActivity leads to NaturalForm Predominant Natural Form AllTrans->NaturalForm is the CisIsomer cis-Isomer Vitamin K2 (e.g., this compound) LowActivity Low Biological Activity CisIsomer->LowActivity leads to SyntheticByproduct Often a Synthetic Byproduct CisIsomer->SyntheticByproduct can be a

Caption: Key differences between all-trans and cis isomers of Vitamin K2.

References

A Comparative Guide to Bioanalytical Methods: The Impact of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of robust bioanalytical methods, especially in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of analytical results obtained with and without a deuterated internal standard, supported by experimental data and detailed protocols.

The Role of Deuterated Internal Standards

An internal standard is a compound with a known concentration that is added to a sample before analysis. It is chemically similar to the analyte of interest and helps to correct for variations that can occur during sample preparation, injection, and analysis. A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte, where one or more hydrogen atoms are replaced by deuterium. Due to their near-identical physicochemical properties to the analyte, deuterated standards are considered the gold standard for internal standards in LC-MS bioanalysis. They co-elute with the analyte and experience similar ionization effects in the mass spectrometer, thereby providing superior correction for matrix effects and improving the accuracy and precision of the results.[1][2]

Data Presentation: Quantitative Comparison

The inclusion of a deuterated internal standard significantly enhances the performance of a bioanalytical method. The following table summarizes the quantitative data from two separate studies, demonstrating the improved accuracy and precision when a deuterated internal standard is utilized compared to a structural analog or no internal standard.

AnalyteInternal Standard TypeMean Accuracy (% Bias)Precision (% CV / % RSD)Reference
Sirolimus Deuterated (SIR-d3)Not Reported2.7% - 5.7% [3]
Structural Analog (DMR)Not Reported7.6% - 9.7%[3]
Kahalalide F Deuterated (SIL)-0.3% 7.6% [4]
Structural Analog-3.2%8.6%[4]

Note: Lower % Bias indicates higher accuracy, and lower % CV (Coefficient of Variation) or % RSD (Relative Standard Deviation) indicates higher precision.

The data clearly illustrates that methods employing a deuterated internal standard exhibit lower variability (improved precision) and, in the case of Kahalalide F, a mean accuracy closer to the true value. The use of a deuterated standard for Sirolimus analysis resulted in a substantial improvement in precision, with the coefficient of variation being consistently lower across the analytical range.[3] Similarly, for Kahalalide F, the implementation of a stable isotope-labeled internal standard led to a noteworthy enhancement in both accuracy and precision.[4]

Experimental Protocols

A detailed methodology is crucial for reproducing analytical results. Below is a representative experimental protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.

  • Thaw Samples : Allow frozen human plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex : Thoroughly vortex each sample to ensure homogeneity.

  • Aliquoting : Pipette 100 µL of each plasma sample, standard, or quality control into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 200 µL of the deuterated internal standard solution (in acetonitrile) to each tube. The internal standard concentration should be consistent across all samples.

  • Precipitation : Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC) System : Agilent 1290 Infinity LC System or equivalent.

  • Mass Spectrometer (MS) : Sciex Triple Quad 6500+ or equivalent.

  • Analytical Column : Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40 °C.

  • Ionization Mode : Electrospray Ionization (ESI) in Positive Mode.

  • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS assay utilizing a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Deuterated IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Bioanalytical LC-MS/MS workflow with a deuterated internal standard.

Logical Relationship of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variability throughout the analytical process.

G cluster_analyte Analyte cluster_is Deuterated Internal Standard Analyte_Prep Sample Prep Variability Analyte_Signal Analyte Signal Analyte_Prep->Analyte_Signal Analyte_Inject Injection Variability Analyte_Inject->Analyte_Signal Analyte_Ion Ionization Variability Analyte_Ion->Analyte_Signal IS_Prep Sample Prep Variability IS_Signal IS Signal IS_Prep->IS_Signal IS_Inject Injection Variability IS_Inject->IS_Signal IS_Ion Ionization Variability IS_Ion->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Result Ratio->Result

Caption: Correction of analytical variability using a deuterated internal standard.

References

Safety Operating Guide

Personal protective equipment for handling 10Z-Vitamin K2-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, logistical, and operational information for researchers, scientists, and drug development professionals handling 10Z-Vitamin K2-d7. The following procedures are based on established safety protocols for Vitamin K2 compounds, which are considered a close surrogate for the deuterated form in the absence of a specific Safety Data Sheet (SDS).

I. Personal Protective Equipment (PPE) and Immediate Safety Measures

When handling this compound, a comprehensive approach to personal safety is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.

Core PPE Requirements:

  • Eye and Face Protection: Wear ANSI Z87.1 compliant safety glasses with side shields.[1] For operations with a risk of splashing or aerosol generation, a face shield should be used in conjunction with safety goggles.[2][3]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber, butyl rubber, or polychloroprene gloves are suitable for handling dry solids.[1][4] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1]

  • Body Protection: A laboratory coat is required to protect clothing and skin.[2] For tasks with a higher risk of contamination, a P.V.C. apron or coveralls should be considered.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a particulate respirator should be worn.[1] For work in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[4]

Emergency First Aid:

  • Inhalation: If dust is inhaled, move the individual to fresh air. Encourage them to blow their nose to clear the nasal passages.[1] If irritation or discomfort persists, seek medical attention.[1][5]

  • Skin Contact: Should the compound come into contact with skin, flush the affected area with running water and soap if available.[1][5] Seek medical attention if irritation develops.[1][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation continues.[1]

  • Ingestion: If swallowed, give a glass of water.[1][5] First aid is not generally required, but if in doubt, contact a poison information center or a doctor.[1][5]

II. Quantitative Data for Vitamin K2 (MK-7)

The following table summarizes key quantitative data for Vitamin K2 (MK-7), which serves as a reference for this compound.

PropertyValue
Chemical Formula C46H57D7O2
Molecular Weight 656.06 g/mol
Appearance Yellow crystals or oily liquid
Solubility Insoluble in water. Very soluble in diethyl ether, chloroform, and hexane.
Vapor Pressure Negligible
Acute Oral Toxicity (LD50) > 2000 mg/kg (mouse)
NOAEL (90-day oral, rats) 10 mg/kg body weight/day

Data is for Vitamin K2 (MK-7) and Vitamin K2 (MK-7)-d7 where specified.

III. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • General Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area, preferably within a fume hood when handling powders.[3] Do not eat, drink, or smoke in the handling area.[5]

  • Storage: Store in original, tightly sealed, and clearly labeled containers.[1][5] Keep in a cool, dry place, protected from light and moisture.[1][6] Decomposes in sunlight and is destroyed by solutions of alkali hydroxides.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and reducing agents.[1][6]

Spill Management:

  • Minor Spills: For small spills, clean up immediately.[1] Use dry clean-up procedures to avoid generating dust.[5] Wear appropriate PPE, including impervious gloves and safety glasses.[5] Collect the spilled material in a labeled container for disposal.[5]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1][5] Control all ignition sources.[4] Contain the spill with inert materials like sand or earth.[4]

Disposal Plan:

All waste materials must be handled in accordance with local, state, and federal regulations.[1]

  • Unused Product: If recycling is not an option, the material should be disposed of by a licensed professional waste disposal service.[1][7]

  • Contaminated Materials: Any materials, such as absorbents or PPE, that come into contact with the compound should be collected in a sealed, labeled container and disposed of as hazardous waste.

IV. Experimental Workflow and Signaling Pathway

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials and Reagents prep_setup->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Safe Handling Workflow for this compound

Vitamin K2 Signaling Pathway

Vitamin K2 is a crucial cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of various proteins. This diagram illustrates the role of Vitamin K2 in the carboxylation of proteins such as Osteocalcin and Matrix Gla Protein (MGP).

G cluster_vitamin_k Vitamin K Cycle cluster_protein_activation Protein Activation cluster_cellular_effects Cellular Effects VK_hydroquinone Vitamin K Hydroquinone (Active Form) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Inactive_Proteins Inactive Vitamin K-Dependent Proteins (e.g., Osteocalcin, MGP) VK_epoxide->VK_hydroquinone VKOR VKOR VK_epoxide->VKOR VKOR->VK_hydroquinone Active_Proteins Active Vitamin K-Dependent Proteins (Carboxylated) Inactive_Proteins->Active_Proteins Bone_Health Bone Mineralization Active_Proteins->Bone_Health Vascular_Health Inhibition of Vascular Calcification Active_Proteins->Vascular_Health

Role of Vitamin K2 in Protein Carboxylation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.